molecular formula C21H19N5O5S B15136926 Chitin synthase inhibitor 13

Chitin synthase inhibitor 13

Número de catálogo: B15136926
Peso molecular: 453.5 g/mol
Clave InChI: HVBITJXHJATQKU-BQYQJAHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Chitin Synthase Inhibitor 13 (CAS 2925228-79-9) is a noncompetitive inhibitor of chitin synthase, demonstrating an IC50 value of 106.7 µM . This compound represents a valuable research tool for studying chitin biosynthesis and developing novel antifungal strategies . Chitin is a critical structural polysaccharide found in fungal cell walls but is absent in plants and mammals, making its synthase an attractive and specific target for safe antifungal interventions . The inhibition of chitin synthase disrupts the formation of the fungal cell wall, leading to impaired growth and development of fungal pathogens . Research into inhibitors like this compound is crucial due to the rising threats of fungal infections to global health and food security, coupled with increasing risks of drug resistance to existing therapies . This product is intended for research purposes only. It is not approved for human consumption, diagnosis, or any veterinary applications. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C21H19N5O5S

Peso molecular

453.5 g/mol

Nombre IUPAC

(E)-N-(4-nitrophenyl)-N'-(4-oxospiro[1,3-dihydroquinazoline-2,3'-thiolane]-6-yl)but-2-enediamide

InChI

InChI=1S/C21H19N5O5S/c27-18(22-13-1-4-15(5-2-13)26(30)31)7-8-19(28)23-14-3-6-17-16(11-14)20(29)25-21(24-17)9-10-32-12-21/h1-8,11,24H,9-10,12H2,(H,22,27)(H,23,28)(H,25,29)/b8-7+

Clave InChI

HVBITJXHJATQKU-BQYQJAHWSA-N

SMILES isomérico

C1CSCC12NC3=C(C=C(C=C3)NC(=O)/C=C/C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2

SMILES canónico

C1CSCC12NC3=C(C=C(C=C3)NC(=O)C=CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Chitin Synthase Inhibitor 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of Chitin (B13524) Synthase Inhibitor 13 (CSI 13), a novel antifungal agent. The document details its biochemical and cellular effects, presents quantitative data on its efficacy, and outlines the experimental protocols used for its characterization.

Core Concepts: Targeting Fungal Cell Wall Integrity

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability. Chitin synthases are the enzymes responsible for polymerizing UDP-N-acetylglucosamine into chitin chains. As chitin is absent in mammals, these enzymes are attractive targets for the development of selective antifungal therapies.

Chitin Synthase Inhibitor 13 (also referred to as compound 12g in the primary literature) is a novel spiro-quinazolinone derivative designed to disrupt fungal cell wall integrity by inhibiting chitin synthesis.[1]

Mechanism of Action of this compound

Biochemical Mechanism: Non-Competitive Inhibition

CSI 13 acts as a non-competitive inhibitor of chitin synthase.[1] This means it binds to an allosteric site on the enzyme, distinct from the active site where the substrate (UDP-N-acetylglucosamine) binds. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without affecting substrate binding. The non-competitive nature of inhibition suggests that increasing the concentration of the natural substrate will not overcome the inhibitory effect of CSI 13.[2]

The half-maximal inhibitory concentration (IC50) of this compound against chitin synthase from Saitozyma albicans has been determined to be 106.7 ± 14.2 μM .[1]

Cellular Effects: Disruption of Cell Wall Synthesis and Synergistic Antifungal Activity

The primary cellular effect of this compound is the disruption of fungal cell wall synthesis. This was confirmed through sorbitol protection assays, where the presence of an osmotic stabilizer (sorbitol) rescued fungal cells from the effects of the inhibitor, indicating that the cell wall is the primary target.[1]

CSI 13 exhibits broad-spectrum antifungal activity against a range of pathogenic fungi.[1] Furthermore, it demonstrates synergistic or additive effects when used in combination with other antifungal drugs, such as fluconazole (B54011) and polyoxin (B77205) B.[1] This suggests that CSI 13 can be a valuable component of combination therapies, potentially lowering the required dosage of other antifungals and combating drug resistance.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory and antifungal activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTarget EnzymeSource OrganismIC50 (μM)Inhibition TypeReference
This compound (12g)Chitin SynthaseSaitozyma albicans106.7 ± 14.2Non-competitive[1]
Polyoxin B (Control)Chitin SynthaseSaitozyma albicans93.5 ± 11.1Competitive[1]

Table 2: In Vitro Antifungal Activity of this compound (MIC, μg/mL)

CompoundCandida albicans (SC5314)Cryptococcus neoformans (H99)Aspergillus fumigatus (Af293)Candida albicans (Fluconazole-resistant)Reference
This compound (12g)8161616[1]
Fluconazole (Control)0.58>6464[1]
Polyoxin B (Control)3264>6432[1]

Table 3: Synergistic Effects of this compound with Fluconazole against Candida albicans (SC5314)

Drug CombinationFIC Index (FICI)InterpretationReference
CSI 13 + Fluconazole0.5Synergistic[1]
CSI 13 + Polyoxin B0.75Additive[1]

FIC Index: ≤ 0.5 indicates synergy; > 0.5 to < 4 indicates an additive or indifferent effect; ≥ 4 indicates antagonism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive, WGA-Based)

This assay measures the amount of chitin synthesized by crude enzyme extracts in the presence of the inhibitor. The newly synthesized chitin is captured on a wheat germ agglutinin (WGA)-coated plate and quantified colorimetrically.

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA)

  • Bovine Serum Albumin (BSA)

  • Crude chitin synthase extract from Saitozyma albicans

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)

  • This compound

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with WGA solution overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a BSA solution for 1-2 hours at room temperature.

  • Enzyme Reaction:

    • Add reaction buffer to each well.

    • Add varying concentrations of this compound to the test wells and a vehicle control (e.g., DMSO) to the control wells.

    • Add the crude chitin synthase enzyme extract to all wells.

    • Initiate the reaction by adding the UDP-GlcNAc substrate solution.

    • Incubate the plate for 1-2 hours at 30°C.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add WGA-HRP conjugate to each well and incubate for 30 minutes at 30°C.

    • Wash the plate again.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the control wells. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Fungal strains (Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Culture medium (e.g., RPMI-1640)

  • This compound

  • Control antifungal agents (Fluconazole, Polyoxin B)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strains and prepare a standardized inoculum suspension.

  • Serial Dilution: Prepare serial twofold dilutions of this compound and control drugs in the microtiter plates.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Checkerboard Microdilution Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Fungal strain (Candida albicans)

  • Culture medium

  • This compound

  • Fluconazole or Polyoxin B

Procedure:

  • Plate Setup: Prepare a checkerboard pattern by serially diluting this compound horizontally and the second antifungal agent vertically in the microtiter plate.

  • Inoculation: Add the fungal inoculum to all wells.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) using the formula: FICI = FIC of drug A + FIC of drug B, where FIC = MIC of drug in combination / MIC of drug alone.

Sorbitol Protection Assay

This assay determines if an antifungal compound targets the fungal cell wall.

Materials:

  • 96-well microtiter plates

  • Fungal strain

  • Culture medium

  • Culture medium supplemented with 0.8 M sorbitol

  • This compound

Procedure:

  • MIC Determination: Perform the broth microdilution assay for this compound in parallel using both standard culture medium and medium supplemented with sorbitol.

  • Interpretation: A significant increase (typically ≥4-fold) in the MIC in the presence of sorbitol indicates that the compound's primary target is the cell wall.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Chitin_Synthesis_Pathway Fructose6P Fructose-6-Phosphate Glucosamine6P Glucosamine-6-Phosphate Fructose6P->Glucosamine6P GFAT GlcNAc6P N-acetyl-Glucosamine-6-Phosphate Glucosamine6P->GlcNAc6P GlcNAc1P N-acetyl-Glucosamine-1-Phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine (Substrate) GlcNAc1P->UDPGlcNAc UAP ChitinSynthase Chitin Synthase UDPGlcNAc->ChitinSynthase Binds to Active Site Chitin Chitin ChitinSynthase->Chitin Polymerization CSI13 Chitin Synthase Inhibitor 13 CSI13->ChitinSynthase Binds to Allosteric Site

Caption: Chitin Biosynthesis Pathway and Inhibition by CSI 13.

Experimental_Workflow start Start: Compound Synthesis (Spiro-quinazolinone derivative) in_vitro_assay In Vitro Chitin Synthase Inhibition Assay start->in_vitro_assay determine_ic50 Determine IC50 and Inhibition Type in_vitro_assay->determine_ic50 antifungal_testing Antifungal Susceptibility Testing (MIC) determine_ic50->antifungal_testing synergy_testing Synergy Testing (Checkerboard Assay) antifungal_testing->synergy_testing target_validation Target Validation (Sorbitol Protection Assay) antifungal_testing->target_validation end Conclusion: Non-competitive Chitin Synthase Inhibitor with Broad-Spectrum Antifungal Activity synergy_testing->end target_validation->end

Caption: Experimental Workflow for Characterizing CSI 13.

NonCompetitive_Inhibition Enzyme Enzyme Active Site Allosteric Site ES_Complex ES Complex Substrate Bound Enzyme:f1->ES_Complex:f0 EI_Complex EI Complex Inhibitor Bound Enzyme:f2->EI_Complex:f0 Substrate Substrate Substrate->Enzyme:f1 Substrate->EI_Complex:f0 Inhibitor CSI 13 (Non-competitive) Inhibitor->Enzyme:f2 Inhibitor->ES_Complex:f0 ESI_Complex ESI Complex Both Bound ES_Complex:f0->ESI_Complex:f0 Product Product ES_Complex:f0->Product EI_Complex:f0->ESI_Complex:f0 No_Product No Product EI_Complex:f0->No_Product ESI_Complex:f0->No_Product

Caption: Logical Relationship of Non-Competitive Inhibition.

References

Unveiling Chitin Synthase Inhibitor 13: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Chitin (B13524) Synthase Inhibitor 13, a novel compound identified as a potent, non-competitive inhibitor of chitin synthase with significant antifungal properties. This document details the quantitative data, experimental protocols, and the underlying scientific rationale for its development, offering a comprehensive resource for researchers in mycology, agrochemicals, and antifungal drug discovery.

Quantitative Biological Data

The inhibitory activity of Chitin Synthase Inhibitor 13 and its analogs has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory concentrations (IC50) against chitin synthase and the antifungal efficacy against various fungal species.

Compound IDTarget EnzymeIC50 (µM)Fungal SpeciesAntifungal Activity/Growth InhibitionReference
This compound (compound 12g) Chitin synthase106.7Not specified in this contextBroad-spectrum antifungal activity[1][2]
Compound 13 Chitin synthase64.5Fusarium graminearum, Botrytis cinerea, Colletotrichum lagenariumExhibited antifungal activities[3][4][5]
Compound 8 Chitin synthaseNot specifiedFusarium graminearum58.9% ± 3.0% growth inhibition at 100 µg/mL[3]
Polyoxin B (control) Chitin synthaseNot specifiedFusarium graminearum57.4% ± 2.5% growth inhibition at 100 µg/mL[3]

Experimental Protocols

The discovery and characterization of this compound involved a series of key experiments. The detailed methodologies are outlined below.

Chitin Synthase Inhibition Assay

This protocol details the in vitro assay used to determine the inhibitory effect of the compounds on chitin synthase activity.

Source Organism for Enzyme: Yeast (Saccharomyces cerevisiae)[3]

Protocol:

  • Yeast Cell Culture: Saccharomyces cerevisiae cells were grown overnight in Yeast Extract Peptone Dextrose (YPD) media at 30°C.[3]

  • Cell Harvesting: The yeast cells were harvested by centrifugation at 1500 x g for 10 minutes.[3]

  • Cell Lysis: The harvested cells were disrupted by grinding with glass beads in liquid nitrogen to obtain cell extracts.[3]

  • Trypsin Digestion: The cell extracts were treated with 0.08 mg/mL trypsin at 30°C for 30 minutes to activate the chitin synthase.[3]

  • Trypsin Inhibition: The digestion was stopped by adding 0.12 mg/mL of soybean trypsin inhibitor.[3]

  • Assay Preparation:

    • Test compounds were dissolved in DMSO.[3]

    • 96-well microtiter plates were pre-coated with Wheat Germ Agglutinin (WGA).[3]

  • Reaction Mixture: The following components were added to each well of the WGA-coated plate:

    • 48 µL of the trypsin-pretreated cell extracts.[3]

    • 2 µL of the test compound solution (or DMSO for control).[3]

    • 50 µL of a premixed solution containing:

      • 80 mmol/L N-acetylglucosamine (GlcNAc)[3]

      • 8 mmol/L UDP-N-acetylglucosamine (UDP-GlcNAc)[3]

      • 3.2 mmol/L CoCl₂ in 50 mmol/L Tris-HCl buffer (pH 7.5).[3]

  • Incubation: The plates were incubated on a shaker at 30°C for 3 hours.[3]

  • Detection: The amount of synthesized chitin, captured by the WGA-coated plate, is quantified to determine the enzyme activity and the inhibitory effect of the compounds.

Visualizing the Scientific Process

To better illustrate the logical and experimental flow of the research leading to the identification of this compound, the following diagrams have been generated using Graphviz.

Discovery Workflow

This diagram outlines the sequential steps taken from the initial concept to the identification and evaluation of the lead compound.

cluster_0 Conceptualization & Design cluster_1 Synthesis & Screening cluster_2 Lead Identification & Evaluation cluster_3 Mechanism of Action A Target Identification: Chitin Synthase B Scaffold Design: Based on UDP-GlcNAc Structure A->B Rational Design C Chemical Synthesis of Novel Spiro-Quinazolinone Derivatives B->C Synthetic Strategy D In Vitro Screening: Chitin Synthase Inhibition Assay C->D Compound Library E Identification of Potent Inhibitors (e.g., Compound 13) D->E Hit Identification F Antifungal Activity Testing against Pathogenic Fungi E->F Biological Validation G Kinetic Studies: Determination of Inhibition Type (Non-competitive) E->G Mechanistic Elucidation

Discovery Workflow for this compound
Chitin Synthesis and Inhibition Pathway

This diagram illustrates the biochemical pathway of chitin synthesis and the point of intervention by this compound.

cluster_pathway Chitin Synthesis Pathway cluster_inhibition Inhibition Mechanism UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) CS Chitin Synthase (Enzyme) UDP_GlcNAc->CS Binds to Active Site Chitin Chitin Polymer (Fungal Cell Wall Component) CS->Chitin Catalyzes Polymerization Inhibitor Chitin Synthase Inhibitor 13 Inhibitor->CS Binds to Allosteric Site (Non-competitive)

Mechanism of Chitin Synthase Inhibition

Conclusion

This compound represents a promising lead compound for the development of novel antifungal agents. Its non-competitive mechanism of action against a well-validated fungal-specific target makes it an attractive candidate for further optimization and preclinical development. The detailed protocols and structured data presented in this guide are intended to facilitate further research and development efforts in this area. The visual representations of the discovery workflow and the mechanism of inhibition provide a clear and concise summary of the key scientific concepts.

References

Chitin Synthase Inhibitor 13: A Non-Competitive Inhibitor for Fungal Pathogen Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal therapies with unique mechanisms of action. The fungal cell wall, a structure absent in mammals, presents a prime target for selective toxicity. Chitin (B13524), a β-(1,4)-linked polymer of N-acetylglucosamine, is an essential component of the fungal cell wall, providing structural integrity. The enzyme responsible for its synthesis, chitin synthase (CHS), is therefore an attractive target for the development of new antifungal agents. This technical guide provides a comprehensive overview of Chitin Synthase Inhibitor 13 (CSI-13), a novel, non-competitive inhibitor of this crucial enzyme.

Core Concepts: Chitin Synthesis and its Inhibition

Chitin synthesis is a vital process for fungal viability, making it a key target for antifungal drug discovery. Chitin synthases are membrane-bound enzymes that catalyze the polymerization of N-acetylglucosamine from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc). Inhibition of this process disrupts cell wall formation, leading to osmotic instability and fungal cell death.

Inhibitors of chitin synthase can be broadly classified based on their mechanism of action. Competitive inhibitors typically mimic the structure of the substrate (UDP-GlcNAc) and compete for binding at the enzyme's active site. In contrast, non-competitive inhibitors bind to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding.

This compound (CSI-13)

This compound, also identified as compound 12g in the primary literature, is a novel small molecule belonging to the spiro-quinazolinone class of compounds. It has been identified as a potent, non-competitive inhibitor of chitin synthase and exhibits broad-spectrum antifungal activity.

Quantitative Data

The inhibitory activity of CSI-13 against chitin synthase has been quantitatively characterized, providing key insights into its potency and mechanism.

ParameterValueDescriptionReference
IC50 106.7 µMThe half-maximal inhibitory concentration, indicating the concentration of CSI-13 required to inhibit 50% of the chitin synthase activity in vitro.[1][2]
Inhibition Type Non-competitiveThe inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic activity but not its substrate binding.[1][2]

Experimental Protocols

The characterization of CSI-13 as a non-competitive inhibitor involved specific and rigorous experimental methodologies. The following sections detail the key protocols employed.

In Vitro Chitin Synthase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on chitin synthase activity.

1. Enzyme Preparation:

  • A crude preparation of chitin synthase is obtained from a relevant fungal species (e.g., Sclerotinia sclerotiorum).

  • Fungal mycelia are cultured in a suitable liquid medium and harvested.

  • The cells are mechanically disrupted (e.g., grinding in liquid nitrogen) to release intracellular contents.

  • The cell lysate is treated with trypsin to activate the zymogenic form of chitin synthase, followed by the addition of a trypsin inhibitor to stop the reaction.

  • The mixture is centrifuged, and the supernatant containing the crude enzyme extract is collected and stored.

2. Assay Procedure:

  • The assay is typically performed in a 96-well microtiter plate pre-coated with Wheat Germ Agglutinin (WGA), which binds to the newly synthesized chitin.

  • The reaction mixture contains the crude enzyme extract, the substrate UDP-N-acetyl-D-[3H]glucosamine, and the test compound (CSI-13) at various concentrations.

  • The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • The reaction is stopped, and the wells are washed to remove unincorporated substrate.

  • The amount of radiolabeled chitin bound to the WGA-coated plate is quantified using a scintillation counter.

  • The percentage of inhibition is calculated by comparing the radioactivity in the wells containing the inhibitor to the control wells without the inhibitor.

3. Determination of IC50:

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme Kinetic Analysis for Determining Inhibition Type

To elucidate the mechanism of inhibition, enzyme kinetic studies are performed by measuring the reaction velocity at various substrate and inhibitor concentrations.

1. Experimental Setup:

  • The chitin synthase assay is performed as described above.

  • A matrix of experiments is set up with varying concentrations of the substrate (UDP-GlcNAc) and a fixed concentration of the inhibitor (CSI-13). This is repeated for several fixed inhibitor concentrations.

2. Data Analysis:

  • The initial reaction velocities (v) are determined for each combination of substrate and inhibitor concentrations.

  • The data is plotted using a Lineweaver-Burk plot (1/v vs. 1/[S]), where [S] is the substrate concentration.

  • Interpretation for Non-Competitive Inhibition: In the presence of a non-competitive inhibitor, the Lineweaver-Burk plot will show a series of lines with different y-intercepts (1/Vmax) but a common x-intercept (-1/Km). This indicates that the inhibitor reduces the maximum reaction velocity (Vmax) without affecting the Michaelis constant (Km), a hallmark of non-competitive inhibition.[3]

Visualizations

Signaling Pathway and Inhibition

The synthesis of chitin is a critical downstream event in signaling pathways that regulate fungal cell wall integrity. While CSI-13 acts directly on the enzyme, understanding the upstream regulation provides context for its biological impact.

Chitin_Synthesis_Pathway cluster_enzyme Enzyme-Inhibitor Interaction UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) CS Chitin Synthase (Enzyme) UDP_GlcNAc->CS Binds to Active Site Chitin Chitin (Product) CS->Chitin Catalyzes Synthesis CSI13 Chitin Synthase Inhibitor 13 (CSI-13) CSI13->Allosteric_Site Binds to Non-competitively Experimental_Workflow cluster_screening In Vitro Screening cluster_characterization Hit Characterization cluster_evaluation Antifungal Evaluation Compound_Library Compound Library Primary_Screen Primary Screen: Chitin Synthase Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Antifungal_Assay Antifungal Activity Assay (MIC Determination) Hit_Identification->Antifungal_Assay Kinetic_Analysis Enzyme Kinetic Analysis (e.g., Lineweaver-Burk Plot) IC50_Determination->Kinetic_Analysis Mechanism_Determination Mechanism of Inhibition (Non-competitive) Kinetic_Analysis->Mechanism_Determination Spectrum_Analysis Broad-Spectrum Analysis Antifungal_Assay->Spectrum_Analysis

References

Chitin Synthase Inhibitor 13: A Technical Guide to Fungal Cell Wall Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the development of novel therapeutic agents with unique mechanisms of action. The fungal cell wall, an essential structure absent in mammals, presents a prime target for selective antifungal drug development. Chitin (B13524), a critical polysaccharide component of this wall, is synthesized by the enzyme chitin synthase (CHS), making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Chitin Synthase Inhibitor 13 (CSI-13), a novel non-competitive inhibitor of chitin synthase. We will explore its mechanism of action, quantitative efficacy against pathogenic fungi, detailed experimental protocols for its evaluation, and the downstream effects on fungal cell wall integrity.

Introduction: The Fungal Cell Wall and Chitin Synthesis

The fungal cell wall is a dynamic and complex structure crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. It is primarily composed of polysaccharides, with chitin and β-glucans forming the structural backbone. Chitin, a long-chain polymer of N-acetylglucosamine, provides rigidity and strength to the cell wall. The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (CHSs), which are integral membrane proteins. Due to the absence of chitin and chitin synthases in humans, these enzymes are highly attractive targets for the development of selective antifungal therapies.

This compound (CSI-13): A Novel Spiro-quinazolinone Derivative

This compound, also identified as compound 12g, is a novel spiro-quinazolinone derivative that has demonstrated significant potential as a fungal chitin synthase inhibitor.[1]

Mechanism of Action

Enzymatic kinetic studies have revealed that CSI-13 acts as a non-competitive inhibitor of chitin synthase.[1] This mode of action is significant as it indicates that the inhibitor does not compete with the substrate (UDP-N-acetylglucosamine) for binding to the active site of the enzyme. Instead, it likely binds to an allosteric site on the chitin synthase enzyme, inducing a conformational change that reduces its catalytic efficiency. Molecular docking studies suggest that compound 12g forms multiple hydrogen bond interactions with chitin synthase, contributing to its binding affinity and inhibitory activity.[1]

Quantitative Data on Antifungal Activity

The efficacy of CSI-13 has been quantified through both enzymatic and antifungal susceptibility testing.

In Vitro Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) of CSI-13 against chitin synthase has been determined, providing a measure of its potency at the enzymatic level.

InhibitorTarget EnzymeIC50 (μM)Mode of InhibitionReference
This compound (compound 12g) Chitin Synthase106.7 ± 14.2Non-competitive[1]
Polyoxin (B77205) B (Reference)Chitin Synthase93.5 ± 11.1Competitive[1]
In Vitro Antifungal Susceptibility

CSI-13 has demonstrated broad-spectrum antifungal activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible fungal growth, are summarized below.

Fungal StrainCSI-13 (compound 12g) MIC (μg/mL)Fluconazole (B54011) (Reference) MIC (μg/mL)Polyoxin B (Reference) MIC (μg/mL)Reference
Candida albicans8832[1]
Cryptococcus neoformans4416[1]
Aspergillus fumigatus4416[1]
Aspergillus flavus8832[1]

Furthermore, CSI-13 has shown potent activity against drug-resistant fungal variants, with MIC values ranging from 4 to 32 μg/mL against fluconazole- and micafungin-resistant strains, where the reference drugs had MIC values above 256 μg/mL.[1]

Synergistic Interactions

Drug combination studies have indicated that CSI-13 exhibits synergistic or additive effects when combined with the commonly used antifungal agent fluconazole and another chitin synthase inhibitor, polyoxin B.[1] This suggests its potential for use in combination therapies to enhance efficacy and combat resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are the key experimental protocols for evaluating the activity of this compound.

Chitin Synthase Inhibition Assay (Non-Radioactive Method)

This assay quantifies the in vitro inhibitory effect of CSI-13 on chitin synthase activity. The protocol is adapted from methods used for evaluating novel chitin synthase inhibitors.

4.1.1. Preparation of Crude Chitin Synthase from Sclerotinia sclerotiorum

  • Fungal Culture: Inoculate Sclerotinia sclerotiorum mycelium into Potato Dextrose Broth (PDB) and culture at 23°C for 36 hours.

  • Harvesting Mycelia: Collect the fungal mycelia by centrifugation at 3,000 x g for 10 minutes.

  • Cell Lysis: Wash the mycelia twice with sterile ultrapure water, then freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Resuspend the powdered mycelia in ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

  • Zymogen Activation: To activate the zymogenic form of chitin synthase, add trypsin solution (e.g., 80 µg/mL) and incubate at 30°C for 30 minutes.

  • Stopping Trypsin Digestion: Stop the reaction by adding soybean trypsin inhibitor (e.g., 120 µg/mL).

  • Clarification: Centrifuge the extract at 3,000 x g for 10 minutes at 4°C. The resulting supernatant contains the crude chitin synthase enzyme solution. Store at -20°C until use.

4.1.2. Inhibition Assay Procedure

  • Plate Coating: Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA) solution (e.g., 50 µg/mL in deionized water) and incubate overnight at room temperature.

  • Washing and Blocking: Wash the plate three times with ultrapure water. Block the wells with a solution of Bovine Serum Albumin (BSA) (e.g., 20 mg/mL in 50 mM Tris-HCl, pH 7.5) for 1-3 hours at room temperature to prevent non-specific binding.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂.

  • Inhibitor Addition: Add serial dilutions of CSI-13 (dissolved in a suitable solvent like DMSO) to the test wells. Add solvent alone to the control wells.

  • Enzyme Reaction: Initiate the reaction by adding the crude enzyme extract to each well.

  • Incubation: Incubate the plate on a shaker at 30°C for 3 hours.

  • Detection of Synthesized Chitin:

    • Wash the plate six times with ultrapure water to remove unbound substrate and enzyme.

    • Add WGA conjugated to horseradish peroxidase (WGA-HRP) solution to each well and incubate for 30 minutes at 30°C.

    • Wash the plate again six times with ultrapure water.

    • Add a chromogenic substrate solution (e.g., TMB) and monitor color development.

    • Measure the optical density (OD) at a suitable wavelength (e.g., 450 nm after stopping the reaction). A decrease in OD indicates inhibition of chitin synthase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of CSI-13 and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of CSI-13 against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol with modifications.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar (B569324) plates.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of CSI-13 in DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control.

Sorbitol Protection Assay

This assay helps to confirm that the antifungal activity of CSI-13 is due to its effect on the cell wall.

  • Perform the antifungal susceptibility testing as described in section 4.2 in two parallel sets of microtiter plates.

  • In one set of plates, supplement the RPMI-1640 medium with an osmotic stabilizer, such as 0.8 M sorbitol.

  • Compare the MIC values obtained in the presence and absence of sorbitol. A significant increase in the MIC value in the presence of sorbitol indicates that the compound targets the cell wall.

Signaling Pathways and Fungal Cell Wall Disruption

Inhibition of chitin synthesis by CSI-13 induces significant stress on the fungal cell wall. This stress triggers a compensatory response mediated by the Cell Wall Integrity (CWI) signaling pathway.

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade in fungi that is activated in response to cell wall damage. Its primary function is to coordinate a transcriptional and cellular response to repair the cell wall and maintain cellular integrity.

CWI_Pathway cluster_Inhibitor Inhibitor Action cluster_CellWall Fungal Cell Wall cluster_Signaling CWI Signaling Cascade cluster_Response Cellular Response CSI-13 CSI-13 Chitin_Synthase Chitin_Synthase CSI-13->Chitin_Synthase Inhibits Reduced_Chitin Reduced Chitin Synthesis Chitin_Synthase->Reduced_Chitin Cell_Wall_Stress Cell Wall Stress Reduced_Chitin->Cell_Wall_Stress Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Cell_Wall_Stress->Sensors Activates Rho1-GTP Rho1-GTP Sensors->Rho1-GTP Pkc1 Pkc1 Rho1-GTP->Pkc1 MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2) Pkc1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Gene_Expression Upregulation of Cell Wall Genes (e.g., other CHS, glucan synthases) Transcription_Factors->Gene_Expression Cell_Wall_Remodeling Cell Wall Remodeling & Reinforcement Gene_Expression->Cell_Wall_Remodeling

Caption: The inhibitory action of CSI-13 on chitin synthase leads to cell wall stress, activating the CWI signaling pathway as a compensatory response.

Conclusion and Future Directions

This compound represents a promising new class of antifungal agents with a distinct, non-competitive mechanism of action against a crucial fungal enzyme. Its broad-spectrum activity, including efficacy against drug-resistant strains, and its potential for synergistic interactions highlight its therapeutic potential. The detailed experimental protocols provided in this guide will facilitate further research and development of CSI-13 and related compounds.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the performance of CSI-13 in animal models of fungal infections.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Characterizing the absorption, distribution, metabolism, and excretion of the compound.

  • Lead optimization: Synthesizing and evaluating analogs of CSI-13 to improve potency, selectivity, and drug-like properties.

  • Elucidation of the CWI pathway response: A deeper understanding of the fungal compensatory mechanisms will be crucial for overcoming potential resistance and optimizing therapeutic strategies.

The continued exploration of novel chitin synthase inhibitors like CSI-13 is a critical endeavor in the fight against life-threatening fungal diseases.

References

Unveiling the Antifungal Potential of Chitin Synthase Inhibitor 13: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chitin (B13524) Synthase Inhibitor 13 (CSI-13), a novel non-competitive inhibitor of chitin synthase, has emerged as a promising broad-spectrum antifungal agent. This technical guide provides a comprehensive analysis of its antifungal spectrum, mechanism of action, and the experimental protocols utilized for its evaluation. The data presented is derived from the study by Du et al., who identified CSI-13 as compound 12g in their research on novel spiro-quinazolinone derivatives.

Quantitative Antifungal Spectrum of CSI-13

The in vitro antifungal activity of Chitin Synthase Inhibitor 13 (CSI-13) has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant fungal pathogens. The results, summarized below, demonstrate its potent and broad-spectrum efficacy, including activity against drug-resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of CSI-13 Against Various Fungal Strains

Fungal StrainCSI-13 (µg/mL)Polyoxin B (µg/mL)Fluconazole (µg/mL)
Candida albicans (ATCC 90028)484
Aspergillus fumigatus (ATCC 204305)8168
Cryptococcus neoformans (ATCC 90113)484
Aspergillus flavus (ATCC 90906)8168

Table 2: Antifungal Activity of CSI-13 Against Drug-Resistant Fungal Strains

Fungal StrainCSI-13 (µg/mL)Polyoxin B (µg/mL)Fluconazole (µg/mL)
Fluconazole-resistant C. albicans8>256>256
Micafungin-resistant C. albicans484

Mechanism of Action: Targeting Fungal Cell Wall Integrity

CSI-13 exerts its antifungal effect by non-competitively inhibiting chitin synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell death.

The following diagram illustrates the proposed signaling pathway affected by CSI-13. By inhibiting chitin synthase, CSI-13 disrupts the cell wall integrity pathway, a critical signaling cascade for fungal survival and response to cell wall stress.

Proposed Signaling Pathway Disruption by CSI-13 CSI_13 CSI-13 Chitin_Synthase Chitin Synthase CSI_13->Chitin_Synthase Inhibits Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Fungal_Cell_Wall Fungal Cell Wall Chitin_Synthesis->Fungal_Cell_Wall Contributes to Cell_Wall_Integrity Cell Wall Integrity Pathway Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Prevents Fungal_Cell_Wall->Cell_Wall_Integrity Maintains Chitin Synthase Inhibition Assay Workflow cluster_prep Enzyme Preparation cluster_assay Assay Culture Fungal Culture Harvest Harvest & Grind Mycelia Culture->Harvest Extract Enzyme Extraction Harvest->Extract Reaction Enzymatic Reaction (Enzyme + Substrate + CSI-13) Extract->Reaction Incubation Incubation Reaction->Incubation Quantification Chitin Quantification Incubation->Quantification IC50 IC50 Quantification->IC50 Calculate IC50 Broth Microdilution Assay Workflow cluster_prep Preparation cluster_assay Assay Culture Fungal Culture on Agar Inoculum Prepare Fungal Inoculum Culture->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of CSI-13 Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC MIC_Value MIC_Value Read_MIC->MIC_Value Determine MIC

An In-depth Technical Guide to the Target Enzyme Binding Site of Chitin Synthase Inhibitor 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin (B13524) synthase (CHS) is an essential enzyme in fungi, responsible for the synthesis of chitin, a vital component of the fungal cell wall. Its absence in humans makes it an attractive target for the development of novel antifungal agents. Chitin Synthase Inhibitor 13 (CSI-13), also identified as compound 12g, is a novel, non-competitive inhibitor of chitin synthase with broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of the current understanding of the binding site of CSI-13 on its target enzyme, chitin synthase. It includes a summary of quantitative data, detailed experimental protocols for inhibitor characterization, and a discussion of the relevant signaling pathways.

Introduction to Chitin Synthase and its Inhibition

Chitin, a polymer of N-acetylglucosamine, provides structural integrity to the fungal cell wall. Chitin synthases are transmembrane enzymes that catalyze the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[1] Fungi possess multiple classes of chitin synthase enzymes, each with specific roles in cell division, hyphal growth, and cell wall maintenance.[2][3]

Inhibition of chitin synthase disrupts the fungal cell wall, leading to osmotic instability and cell death. Inhibitors of this enzyme are broadly classified as competitive or non-competitive. Competitive inhibitors, such as the well-studied polyoxins and nikkomycins, bind to the active site of the enzyme, competing with the natural substrate UDP-GlcNAc.[4] Non-competitive inhibitors, like CSI-13, bind to an allosteric site, a location on the enzyme distinct from the active site.[5] This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding.[5]

This compound (CSI-13): A Non-Competitive Inhibitor

CSI-13 is a spiro-quinazolinone derivative that has been identified as a non-competitive inhibitor of chitin synthase.[6] This mode of inhibition means that CSI-13 can bind to the enzyme regardless of whether the substrate is bound, and it reduces the maximum rate of the enzymatic reaction (Vmax) without affecting the substrate concentration at which the reaction rate is half of Vmax (Km).

Quantitative Data

The inhibitory activity of CSI-13 and other relevant non-competitive inhibitors against chitin synthase is summarized in the table below. This data is crucial for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.

InhibitorTarget EnzymeIC50KiInhibition TypeReference
This compound (Compound 12g) Chitin Synthase106.7 ± 14.2 μMNot ReportedNon-competitive[6]
Compound 12dChitin Synthase116.7 ± 19.6 μMNot ReportedNot Reported[6]
Compound 12jChitin Synthase102.3 ± 9.6 μMNot ReportedNot Reported[6]
Compound 12lChitin Synthase122.7 ± 22.2 μMNot ReportedNot Reported[6]
Compound 12mChitin Synthase136.8 ± 12.4 μMNot ReportedNot Reported[6]
RO-09-3024Candida albicans Chs10.14 nMNot ReportedNon-competitive[7]
IMB-D10Chs117.46 ± 3.39 µg/mLNot ReportedNot Reported[8]
IMB-D10Chs23.51 ± 1.35 µg/mLNot ReportedNot Reported[8]
IMB-D10Chs313.08 ± 2.08 µg/mLNot ReportedNot Reported[8]
IMB-F4Chs28.546 ± 1.42 µg/mLNot ReportedSelective[8]
IMB-F4Chs32.963 ± 1.42 µg/mLNot ReportedSelective[8]

The Putative Binding Site of CSI-13

Direct structural evidence from techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) for a non-competitive inhibitor bound to chitin synthase is currently unavailable. However, molecular docking studies have provided a putative binding model for CSI-13 within the chitin synthase enzyme.[6]

Molecular Docking Insights

A molecular docking study on compound 12g (CSI-13) suggests that it binds to a site distinct from the substrate-binding pocket.[6] The proposed binding site is an allosteric pocket, and the interaction is stabilized by multiple hydrogen bonds.[6] This binding is hypothesized to induce a conformational change that inhibits the enzyme's catalytic activity.[6]

It is crucial to emphasize that this binding model is predictive and awaits experimental validation through structural biology studies.

Experimental Protocols

Characterizing the inhibitory activity of a compound like CSI-13 requires robust and reproducible experimental assays. The following sections detail the methodologies for determining the inhibitory potency and mechanism of action.

Non-Radioactive Chitin Synthase Inhibition Assay (WGA-based)

This high-throughput assay relies on the specific binding of Wheat Germ Agglutinin (WGA) to the newly synthesized chitin.

4.1.1. Enzyme Preparation

  • Culture the target fungal species (e.g., Candida albicans, Aspergillus fumigatus) in an appropriate liquid medium to the mid-logarithmic phase.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Disrupt the cells using mechanical methods such as glass beads or a French press in a lysis buffer containing protease inhibitors.

  • Perform differential centrifugation to isolate the microsomal fraction, which is enriched with the membrane-bound chitin synthase.

4.1.2. Assay Procedure

  • Coat a 96-well microtiter plate with WGA.

  • Block the wells to prevent non-specific binding.

  • Prepare a reaction mixture containing buffer, the substrate UDP-GlcNAc, and a divalent cation (e.g., Mg²⁺).

  • Add varying concentrations of the test inhibitor (CSI-13) to the wells.

  • Initiate the reaction by adding the prepared enzyme extract.

  • Incubate the plate to allow for chitin synthesis.

  • Wash the plate to remove unbound substrate and enzyme.

  • Add a horseradish peroxidase (HRP) conjugated WGA solution and incubate.

  • Wash the plate to remove unbound conjugate.

  • Add a suitable HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

  • A decrease in absorbance indicates inhibition of chitin synthase activity.

4.1.3. Data Analysis

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Inhibition Type and Ki

To confirm the non-competitive inhibition mechanism and determine the inhibitor constant (Ki), enzyme kinetic studies are performed.

4.2.1. Methodology

  • Perform the chitin synthase activity assay as described above.

  • Vary the concentration of the substrate (UDP-GlcNAc) at several fixed concentrations of the inhibitor (CSI-13).

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

4.2.2. Data Analysis

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • For a non-competitive inhibitor, the lines will intersect on the x-axis, indicating that the Km is unchanged, while the Vmax (the inverse of the y-intercept) will decrease with increasing inhibitor concentration.

  • The Ki can be determined from a secondary plot of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Signaling Pathways and Downstream Effects

The inhibition of chitin synthase triggers cellular stress responses, primarily activating the Cell Wall Integrity (CWI) signaling pathway.[9] This pathway is a crucial compensatory mechanism that allows the fungus to cope with cell wall damage.

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved MAP kinase cascade that regulates cell wall biosynthesis and remodeling in response to stress. Key components include cell surface sensors, Rho-type GTPases, a protein kinase C (PKC), and a MAP kinase cascade. Activation of the CWI pathway leads to the transcriptional upregulation of genes involved in cell wall synthesis, including chitin synthase genes themselves.[10]

The inhibition of chitin synthase by CSI-13 would likely lead to an accumulation of cell wall defects, which would, in turn, activate the CWI pathway as a compensatory response. Understanding this feedback loop is critical for predicting potential mechanisms of drug resistance.

Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.

Experimental and Logical Workflows

The discovery and characterization of novel chitin synthase inhibitors like CSI-13 follow a logical progression of experiments.

Experimental_Workflow Workflow for Characterizing a Novel Chitin Synthase Inhibitor Screening High-Throughput Screening (Identification of Hits) HitValidation Hit Validation and IC50 Determination Screening->HitValidation Mechanism Mechanism of Inhibition Studies (Kinetic Analysis) HitValidation->Mechanism SAR Structure-Activity Relationship (SAR) Studies HitValidation->SAR Antifungal Antifungal Activity Assays (MIC determination) HitValidation->Antifungal Mechanism->SAR Lead Lead Optimization SAR->Lead Toxicity In Vitro / In Vivo Toxicity Antifungal->Toxicity Toxicity->Lead

Caption: A typical workflow for the discovery and development of a novel chitin synthase inhibitor.

Conclusion

This compound represents a promising lead compound for the development of novel antifungal therapies. Its non-competitive mechanism of action offers a potential advantage over active-site directed inhibitors. While the precise allosteric binding site of CSI-13 on chitin synthase remains to be elucidated through structural studies, molecular docking provides a valuable working model. The experimental protocols and an understanding of the downstream signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate CSI-13 and other non-competitive chitin synthase inhibitors. Future work should focus on obtaining high-resolution structural data of the enzyme-inhibitor complex to guide the rational design of more potent and selective antifungal agents.

References

Preliminary Efficacy of Chitin Synthase Inhibitor 13: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies on Chitin (B13524) Synth-ase Inhibitor 13 (also referred to as compound 12g). The document details its inhibitory action against chitin synthase, summarizes its antifungal properties, and provides detailed experimental methodologies based on established protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antifungal agents.

Core Concepts: Targeting Fungal Viability

Chitin is a crucial structural component of the fungal cell wall, providing rigidity and protection. Unlike mammalian cells, fungi rely on chitin for their survival, making the enzymes involved in its synthesis attractive targets for antifungal drug development. Chitin synthase is the key enzyme responsible for polymerizing N-acetylglucosamine to form chitin chains. Its inhibition disrupts cell wall integrity, leading to fungal cell death.

Chitin Synthase Inhibitor 13 has been identified as a novel, non-competitive inhibitor of this vital enzyme, demonstrating a broad spectrum of antifungal activity.

Quantitative Data Summary

The inhibitory potency and antifungal activity of this compound have been quantified in preliminary studies. The following tables summarize the key findings.

Inhibitor Target Enzyme Inhibition Type IC50 (µM) Reference
This compound (Compound 12g)Chitin SynthaseNon-competitive106.7 ± 14.2[1]
Polyoxin B (Control)Chitin SynthaseCompetitive93.5 ± 11.1[1]

Table 1: In vitro inhibitory activity of this compound against chitin synthase.

Inhibitor Candida albicans Aspergillus fumigatus Cryptococcus neoformans Trichophyton rubrum Reference
This compound (Compound 12g)Broad-spectrum activity notedBroad-spectrum activity notedBroad-spectrum activity notedBroad-spectrum activity noted[1]
FluconazoleActivity noted for comparisonActivity noted for comparisonActivity noted for comparisonActivity noted for comparison[1]
Polyoxin BActivity noted for comparisonActivity noted for comparisonActivity noted for comparisonActivity noted for comparison[1]

Table 2: Summary of Antifungal Activity of this compound. Note: Specific Minimum Inhibitory Concentration (MIC) values from the primary study were not available in the abstract; the table reflects the reported broad-spectrum activity.

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to evaluate the efficacy of this compound.

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive Method)

This assay quantifies the enzymatic activity of chitin synthase and the inhibitory effect of test compounds.

1. Preparation of Crude Enzyme Extract:

  • Fungal mycelia (e.g., from a relevant fungal strain) are cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) at an appropriate temperature (e.g., 28-37°C) until the mid-logarithmic growth phase.

  • The mycelia are harvested by centrifugation, washed with sterile distilled water, and then frozen in liquid nitrogen.

  • The frozen mycelia are ground to a fine powder, and the powder is resuspended in an extraction buffer.

  • The suspension is centrifuged to pellet cell debris, and the supernatant containing the crude enzyme extract is collected and stored at -20°C.

2. Assay Procedure:

  • A 96-well microtiter plate is coated with Wheat Germ Agglutinin (WGA), which binds to chitin.

  • The test compound (this compound) is serially diluted in a suitable buffer.

  • In each well of the WGA-coated plate, the following are added:

    • Crude enzyme extract (pre-treated with trypsin to activate chitin synthase, followed by a trypsin inhibitor).

    • A reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and necessary co-factors (e.g., MgCl₂).

    • The diluted test compound or a vehicle control (e.g., DMSO).

  • The plate is incubated at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to allow for chitin synthesis.

  • The plate is then washed to remove unbound substrate and enzyme.

  • The amount of synthesized chitin bound to the WGA is quantified, often by adding a horseradish peroxidase (HRP)-conjugated WGA and a colorimetric substrate. The absorbance is read using a microplate reader.

  • The percentage of inhibition is calculated relative to the control, and the IC₅₀ value is determined.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus. The following is a generalized protocol based on CLSI and EUCAST standards.

1. Preparation of Fungal Inoculum:

  • The fungal strain of interest is cultured on an appropriate agar (B569324) medium.

  • A suspension of fungal spores or cells is prepared in sterile saline or broth.

  • The suspension is standardized to a specific concentration (e.g., 1-5 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.

2. Preparation of Antifungal Dilutions:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial twofold dilutions of the inhibitor are prepared in a 96-well microtiter plate containing the appropriate broth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

  • The standardized fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.

  • A growth control well (no inhibitor) and a sterility control well (no inoculum) are included.

  • The plate is incubated at a suitable temperature (e.g., 35-37°C) for a specified duration (e.g., 24-72 hours), depending on the fungal species.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density with a microplate reader.

Visualizations

Signaling Pathway

Chitin_Synthesis_Pathway Fructose6P Fructose-6-Phosphate Glucosamine6P Glucosamine-6-Phosphate Fructose6P->Glucosamine6P GFAT GlcNAc6P N-acetylglucosamine-6-Phosphate Glucosamine6P->GlcNAc6P GNA1 GlcNAc1P N-acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP1 ChitinSynthase Chitin Synthase UDPGlcNAc->ChitinSynthase Chitin Chitin Inhibitor Chitin Synthase Inhibitor 13 Inhibitor->ChitinSynthase ChitinSynthase->Chitin

Caption: Simplified Chitin Biosynthesis Pathway and the point of inhibition.

Experimental Workflow

Antifungal_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Mechanism of Action cluster_3 Lead Optimization A Compound Synthesis (this compound) B Chitin Synthase Inhibition Assay A->B D Antifungal Susceptibility Testing (MIC) A->D C Determine IC50 B->C F Enzyme Kinetics Study (Non-competitive) B->F G In Silico ADME Analysis C->G E Test against a panel of pathogenic fungi D->E E->G H Further Efficacy and Toxicity Studies G->H

References

An In-depth Technical Guide on the Biological Activity of Chitin Synthase Inhibitor 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Chitin (B13524) Synthase Inhibitor 13 (also referred to as compound 12g), a novel non-competitive inhibitor of chitin synthase with promising broad-spectrum antifungal properties. This document details its inhibitory effects, antifungal efficacy, and the underlying molecular pathways, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key biological processes.

Core Concepts: Chitin Synthesis as an Antifungal Target

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress. Crucially, chitin is absent in mammals, making the enzymes responsible for its synthesis, chitin synthases (CHSs), highly attractive targets for the development of selective antifungal therapies. Inhibition of chitin synthesis disrupts cell wall integrity, leading to fungal cell death.

Chitin Synthase Inhibitor 13: A Profile

This compound is a novel spiro-quinazolinone derivative identified for its potent inhibitory action against chitin synthase.[1]

Quantitative Data on Inhibitory and Antifungal Activity

The biological activity of this compound has been quantified through enzymatic assays and antifungal susceptibility testing.

Table 1: In Vitro Chitin Synthase Inhibitory Activity [1]

CompoundTarget EnzymeIC50 (μM)Inhibition Type
This compound (12g)Chitin Synthase106.7 ± 14.2Non-competitive
Polyoxin (B77205) B (Reference)Chitin Synthase93.5 ± 11.1Competitive

Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in μg/mL) [1]

CompoundCandida albicansCryptococcus neoformansAspergillus fumigatusFusarium solaniFluconazole-Resistant C. albicansMicafungin-Resistant C. albicans
This compound (12g)Similar to FluconazoleSimilar to FluconazoleSimilar to FluconazoleSimilar to Fluconazole4 - 324 - 32
Polyoxin B (Reference)Weaker than Inhibitor 13Weaker than Inhibitor 13Weaker than Inhibitor 13Weaker than Inhibitor 13>256>256
Fluconazole (Reference)---->256-

Note: Specific MIC values for non-resistant strains were not publicly available in the cited literature. The original publication describes the activity as "stronger than that of polyoxin B and similar to that of fluconazole."[1]

Signaling Pathways and Compensatory Mechanisms

Inhibition of chitin synthase triggers a cellular stress response in fungi, primarily activating the Cell Wall Integrity (CWI) pathway. This is a compensatory mechanism aimed at reinforcing the cell wall. Understanding this pathway is crucial for predicting and overcoming potential resistance mechanisms.

G cluster_stress_response Cell Wall Stress Response cluster_cwi Cell Wall Integrity (CWI) Pathway Inhibitor13 This compound ChitinSynthase Chitin Synthase Inhibitor13->ChitinSynthase Inhibits (Non-competitive) ChitinProduction Chitin Production (Reduced) ChitinSynthase->ChitinProduction CellWallDamage Cell Wall Damage/ Weakening ChitinProduction->CellWallDamage Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) CellWallDamage->Sensors Rho1 Rho1-GTP Sensors->Rho1 PKC1 Protein Kinase C 1 (Pkc1) Rho1->PKC1 MAPK_cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1) PKC1->MAPK_cascade TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_cascade->TranscriptionFactors GeneExpression Upregulation of Cell Wall Genes (e.g., FKS1, other CHS genes) TranscriptionFactors->GeneExpression CellWallReinforcement Compensatory Cell Wall Reinforcement GeneExpression->CellWallReinforcement

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated in response to this compound.

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for the evaluation of this compound.

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This assay measures the enzymatic activity of chitin synthase by quantifying the amount of synthesized chitin, which is captured on a Wheat Germ Agglutinin (WGA)-coated plate and detected colorimetrically.

1. Preparation of Crude Enzyme Extract:

  • Fungal mycelia (e.g., from Saccharomyces cerevisiae) are harvested from a liquid culture in the logarithmic growth phase by centrifugation.

  • The mycelia are washed with sterile distilled water and then frozen in liquid nitrogen.

  • The frozen mycelia are ground to a fine powder using a mortar and pestle.

  • The powder is resuspended in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

  • To activate the zymogenic form of chitin synthase, the extract is treated with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes, followed by the addition of a soybean trypsin inhibitor (e.g., 120 µg/mL) to stop the reaction.

  • The mixture is centrifuged at 3,000 x g for 10 minutes at 4°C, and the supernatant containing the crude enzyme is collected.

2. Assay Procedure:

  • A 96-well microtiter plate is coated with WGA (e.g., 100 µL of 1 mg/mL WGA solution per well) and incubated overnight at room temperature. The plate is then washed with ultrapure water.

  • A reaction mixture is prepared containing 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂.

  • 50 µL of the reaction mixture is added to each well.

  • 2 µL of this compound at various concentrations (dissolved in a suitable solvent like DMSO) is added to the test wells. Control wells receive 2 µL of the solvent alone.

  • The enzymatic reaction is initiated by adding 48 µL of the crude enzyme extract to each well.

  • The plate is incubated on a shaker at 30°C for 3 hours.

  • The reaction is stopped by washing the plate six times with ultrapure water.

  • 100 µL of a WGA-Horseradish Peroxidase (HRP) conjugate solution is added to each well, and the plate is incubated at 30°C for 30 minutes.

  • The plate is washed again six times with ultrapure water.

  • 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well.

  • The absorbance at 600 nm is measured using a microplate reader. The rate of color development is proportional to the amount of synthesized chitin.

  • The percentage of inhibition is calculated relative to the control, and the IC50 value is determined.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27.[2][3]

1. Preparation of Inoculum:

  • Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, mature colonies.

  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration that results in a final inoculum of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

2. Preparation of Antifungal Dilutions:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of twofold dilutions of the inhibitor are prepared in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • A growth control well (containing medium and inoculum but no inhibitor) and a sterility control well (containing medium only) are included.

  • The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the inhibitor at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Experimental Workflow Visualization

The process of identifying and characterizing a novel chitin synthase inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

G start Start: Compound Library screening High-Throughput Screening (Chitin Synthase Assay) start->screening hit_id Hit Identification (e.g., Inhibitor 13) screening->hit_id ic50 IC50 Determination (Dose-Response) hit_id->ic50 kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) ic50->kinetics mic Antifungal Susceptibility Testing (MIC Determination) ic50->mic mechanism Mechanism of Action Studies (e.g., Cell Wall Stress Response) kinetics->mechanism mic->mechanism lead_dev Lead Compound for Further Development mechanism->lead_dev

Caption: Workflow for the discovery and characterization of a novel chitin synthase inhibitor.

Conclusion

This compound represents a promising lead compound for the development of new antifungal agents. Its non-competitive inhibition of chitin synthase and broad-spectrum activity, including against drug-resistant fungal strains, highlight its potential to address the growing challenge of antifungal resistance. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Chitin Synthase Inhibitor 13: A Technical Guide for Novel Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chitin (B13524) Synthase Inhibitor 13 (CSI 13), a promising candidate for the development of novel fungicides. Chitin, an essential component of the fungal cell wall, is absent in plants and vertebrates, making its synthesizing enzyme, chitin synthase, an ideal target for selective antifungal agents. This document details the mechanism of action, quantitative efficacy, and experimental protocols related to CSI 13, offering a comprehensive resource for researchers in the field.

Introduction to Chitin Synthase as a Fungicide Target

Fungal infections pose a significant threat to agriculture and human health, and the rise of drug-resistant strains necessitates the discovery of novel antifungal compounds with unique mechanisms of action. Chitin synthase (CHS) is a transmembrane enzyme that catalyzes the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains. This process is fundamental for fungal cell wall integrity, morphogenesis, and viability. The absence of chitin in plants and mammals makes CHS a highly selective and attractive target for the development of safe and effective fungicides.

Chitin Synthase Inhibitor 13 (Compound 12g)

This compound (also referred to as compound 12g in associated literature) is a novel spiro-quinazolinone derivative identified as a potent and non-competitive inhibitor of chitin synthase.[1][2] Its distinct chemical scaffold presents a new avenue for the development of fungicides with a mode of action different from currently available treatments.

Mechanism of Action

CSI 13 functions as a non-competitive inhibitor of chitin synthase.[1][2] This means it binds to a site on the enzyme distinct from the active site where the substrate (UDP-N-acetylglucosamine) binds. This binding event induces a conformational change in the enzyme, ultimately hindering its catalytic activity and disrupting the synthesis of chitin. The disruption of chitin synthesis compromises the structural integrity of the fungal cell wall, leading to cell lysis and death.

The biosynthesis of chitin is a critical process for fungal cell wall formation. The pathway begins with the conversion of fructose-6-phosphate (B1210287) and culminates in the polymerization of UDP-N-acetylglucosamine into chitin chains by chitin synthase at the plasma membrane.

Fructose_6P Fructose-6-phosphate Glucosamine_6P Glucosamine-6-phosphate Fructose_6P->Glucosamine_6P GlcNAc_6P N-acetylglucosamine-6-phosphate Glucosamine_6P->GlcNAc_6P GlcNAc_1P N-acetylglucosamine-1-phosphate GlcNAc_6P->GlcNAc_1P UDP_GlcNAc UDP-N-acetylglucosamine GlcNAc_1P->UDP_GlcNAc Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin CSI13 This compound CSI13->Chitin_Synthase Chitin_Synthase->Chitin

Simplified Chitin Biosynthesis Pathway and Inhibition by CSI 13.

Inhibition of chitin synthesis by agents like CSI 13 triggers a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway. This pathway is a crucial defense mechanism for fungi to cope with cell wall stress. Understanding this pathway is vital for anticipating and overcoming potential resistance mechanisms. The CWI pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that, when activated by cell wall damage, leads to the expression of genes involved in cell wall remodeling and repair.

cluster_membrane Plasma Membrane Cell_Wall_Stress Cell Wall Stress (Chitin Synthase Inhibition) Sensors Cell Surface Sensors Cell_Wall_Stress->Sensors Rho1 Rho1-GTP Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Mkc1) Pkc1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Gene_Expression Gene Expression (Cell Wall Repair Genes) Transcription_Factors->Gene_Expression

Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Quantitative Data on Inhibitory and Antifungal Activity

The following tables summarize the inhibitory activity of this compound (compound 12g) and related spiro-quinazolinone derivatives against chitin synthase and their antifungal efficacy against various fungal strains.[1]

Table 1: In Vitro Inhibitory Activity against Chitin Synthase

CompoundIC₅₀ (μM) against Chitin Synthase
12g (CSI 13) 106.7 ± 14.2
12d116.7 ± 19.6
12j102.3 ± 9.6
12l122.7 ± 22.2
12m136.8 ± 12.4
Polyoxin B (Control)93.5 ± 11.1

Table 2: In Vitro Antifungal Activity (MIC in μg/mL)

CompoundCandida albicansAspergillus fumigatusCryptococcus neoformansAspergillus flavus
12g (CSI 13) 4 8 4 8
12d816816
12j4848
12l816816
12m816816
Polyoxin B (Control)16321632
Fluconazole (Control)4848

Experimental Protocols

This section provides a detailed methodology for a non-radioactive, high-throughput in vitro chitin synthase activity assay, which is crucial for screening and characterizing potential inhibitors like CSI 13.

In Vitro Chitin Synthase Activity Assay (Non-Radioactive, WGA-Based)

This assay quantifies chitin synthase activity by detecting the newly synthesized chitin polymer using horseradish peroxidase (HRP)-conjugated wheat germ agglutinin (WGA), which specifically binds to N-acetylglucosamine polymers.

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

  • Bovine Serum Albumin (BSA) blocking buffer (20 mg/mL in 50 mM Tris-HCl, pH 7.5)

  • Crude enzyme extract (see section 4.2 for preparation)

  • Reaction mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), 3.2 mM CoCl₂

  • Test compounds (e.g., CSI 13) dissolved in DMSO

  • WGA-HRP solution (e.g., 1 µg/mL in Tris-HCl buffer)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Workflow Diagram:

Start Start Plate_Coating Coat 96-well plate with WGA overnight Start->Plate_Coating Wash1 Wash plate 3x with deionized water Plate_Coating->Wash1 Blocking Block with BSA for 1 hour Wash1->Blocking Wash2 Wash plate 3x with deionized water Blocking->Wash2 Add_Reagents Add reaction mix, test compound/DMSO, and enzyme extract Wash2->Add_Reagents Incubate_Reaction Incubate for 3 hours at 30°C with shaking Add_Reagents->Incubate_Reaction Wash3 Wash plate 6x with ultrapure water Incubate_Reaction->Wash3 Add_WGA_HRP Add WGA-HRP solution Wash3->Add_WGA_HRP Incubate_Detection Incubate for 30 min at 30°C Add_WGA_HRP->Incubate_Detection Wash4 Wash plate 6x with ultrapure water Incubate_Detection->Wash4 Add_TMB Add TMB substrate Wash4->Add_TMB Color_Development Incubate until color develops Add_TMB->Color_Development Stop_Reaction Add stop solution Color_Development->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance

References

Methodological & Application

Application Note: In Vitro Activity Assay for Chitin Synthase Inhibitor 13

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for determining the in vitro activity of Chitin (B13524) Synthase Inhibitor 13 (CSI-13) against chitin synthase. The method described is a filter-based radioisotopic assay that measures the incorporation of N-acetylglucosamine (GlcNAc) from a radiolabeled UDP-GlcNAc substrate into chitin. This protocol is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of antifungal agents targeting the fungal cell wall biosynthesis pathway.

Introduction

Chitin is an essential structural component of the fungal cell wall, and its synthesis is a critical process for fungal viability and growth. Chitin synthases, the enzymes responsible for polymerizing UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin, are therefore attractive targets for the development of novel antifungal drugs. This protocol outlines a robust in vitro assay to quantify the inhibitory activity of compounds, such as the hypothetical CSI-13, against chitin synthase. The assay measures the amount of radiolabeled chitin produced in the presence and absence of the inhibitor, allowing for the determination of key inhibitory parameters like the IC50 value.

Principle of the Assay

The assay quantifies the enzymatic activity of chitin synthase by measuring the incorporation of radiolabeled N-acetyl-D-glucosamine ([³H]GlcNAc) from the substrate, uridine (B1682114) diphosphate-N-acetyl-D-glucosamine (UDP-[³H]GlcNAc), into an acid-insoluble chitin polymer. The reaction is performed in the presence of varying concentrations of CSI-13. After incubation, the reaction is stopped, and the newly synthesized radiolabeled chitin is precipitated and captured on a glass fiber filter. Unincorporated substrate is washed away. The amount of radioactivity retained on the filter, which is proportional to the chitin synthase activity, is then measured by liquid scintillation counting. The half-maximal inhibitory concentration (IC50) of CSI-13 is determined by measuring the enzyme's activity across a range of inhibitor concentrations.

Signaling Pathway and Experimental Workflow

Chitin Synthesis Pathway

The diagram below illustrates the enzymatic reaction catalyzed by chitin synthase, where UDP-N-acetylglucosamine is polymerized into chitin, and how an inhibitor like CSI-13 interferes with this process.

Chitin_Synthesis_Pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Chitin_Chain Growing Chitin Chain (Product) UDP UDP (Byproduct) Chitin_Synthase->Chitin_Chain Chitin_Synthase->UDP CSI_13 Chitin Synthase Inhibitor 13 (CSI-13) CSI_13->Chitin_Synthase Inhibition caption Fig. 1: Chitin Synthesis and Inhibition

Caption: Fig. 1: Chitin Synthesis and Inhibition.

Experimental Workflow

The following diagram outlines the major steps of the in vitro assay protocol, from preparation to data analysis.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Microsomal Fraction (Enzyme Source) P2 Prepare Reaction Buffer and Substrate Mix P3 Prepare Serial Dilutions of CSI-13 A1 Combine Enzyme, Inhibitor, and Buffer P3->A1 A2 Initiate Reaction with UDP-[3H]GlcNAc A1->A2 A3 Incubate at 30°C A2->A3 A4 Stop Reaction (e.g., with TCA) A3->A4 D1 Filter Reaction Mixture A4->D1 D2 Wash Filter to Remove Unbound Substrate D1->D2 D3 Measure Radioactivity (Scintillation Counting) D2->D3 D4 Calculate % Inhibition and Determine IC50 D3->D4 caption Fig. 2: Experimental Workflow

Caption: Fig. 2: Experimental Workflow.

Experimental Protocols

Preparation of Microsomal Fraction (Enzyme Source)

This protocol is adapted for the extraction of chitin synthase from fungal cells (e.g., Saccharomyces cerevisiae or Candida albicans).[1]

Materials:

  • Fungal culture grown to mid-log phase.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 1 M Sorbitol, and protease inhibitor cocktail.

  • Glass beads (0.5 mm diameter).

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest fungal cells by centrifugation at 4,000 x g for 10 minutes at 4°C.[1]

  • Wash the cell pellet twice with ice-cold Lysis Buffer.

  • Resuspend the pellet in a minimal volume of Lysis Buffer and transfer to a bead-beating tube with an equal volume of glass beads.

  • Disrupt the cells by vigorous vortexing or bead beating for 5-10 cycles of 1 minute on, 1 minute on ice.[1]

  • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Discard the supernatant and gently wash the pellet with Lysis Buffer.

  • Resuspend the microsomal pellet in a small volume of Lysis Buffer (without sorbitol).

  • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot and store the enzyme preparation at -80°C until use.

Chitin Synthase Inhibition Assay

Materials:

  • Microsomal enzyme preparation.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM MgCl₂, 1 mM DTT.

  • Substrate: UDP-N-acetyl-D-[³H]glucosamine (UDP-[³H]GlcNAc), specific activity ~20-30 Ci/mmol.

  • Activator: N-acetyl-D-glucosamine (GlcNAc).

  • Inhibitor: Chitin Synthase Inhibitor 13 (CSI-13) stock solution in DMSO.

  • Positive Control: Polyoxin D or Nikkomycin Z.

  • Stopping Reagent: 10% Trichloroacetic Acid (TCA).

  • Wash Buffer: 5% TCA.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Prepare Reagents:

    • Prepare a reaction master mix containing Reaction Buffer and 40 mM GlcNAc.

    • Prepare a substrate solution of UDP-[³H]GlcNAc at a final concentration of 1 mM (adjust specific activity with cold UDP-GlcNAc if necessary).

    • Prepare serial dilutions of CSI-13 in DMSO, then dilute further in Reaction Buffer to the desired final concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all reactions is ≤1%.

  • Set up Reactions: In microcentrifuge tubes, prepare the following reactions on ice (total volume 50 µL):

    • Test Wells: 25 µL master mix, 5 µL of CSI-13 dilution, and 10 µL of enzyme preparation (~10-50 µg protein).

    • Positive Control: 25 µL master mix, 5 µL of Polyoxin D (e.g., final concentration 10 µM), and 10 µL of enzyme.

    • Negative (No Inhibitor) Control: 25 µL master mix, 5 µL of 1% DMSO vehicle, and 10 µL of enzyme.

    • Blank (No Enzyme) Control: 25 µL master mix, 5 µL of 1% DMSO vehicle, and 10 µL of Lysis Buffer.

  • Pre-incubation: Pre-incubate the tubes at 30°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding 10 µL of the UDP-[³H]GlcNAc substrate solution to each tube. Mix gently.

  • Incubation: Incubate the reactions at 30°C for 60 minutes.

  • Stop Reaction: Terminate the reaction by adding 500 µL of ice-cold 10% TCA to each tube.

  • Precipitation: Keep the tubes on ice for 30 minutes to allow the chitin polymer to precipitate.

  • Filtration:

    • Wet a glass fiber filter with 5% TCA.

    • Filter the contents of each tube through the filter using a vacuum manifold.

    • Wash each filter three times with 3 mL of ice-cold 5% TCA to remove unincorporated UDP-[³H]GlcNAc.

    • Wash the filter once with 3 mL of 95% ethanol.

  • Counting:

    • Place the dried filters into scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).

Data Presentation and Analysis

The inhibitory activity of CSI-13 is determined by calculating the percentage of inhibition at each concentration relative to the control without inhibitor. The IC50 value is then derived from a dose-response curve.

Calculation of Percent Inhibition: % Inhibition = [ 1 - (CPM_inhibitor - CPM_blank) / (CPM_control - CPM_blank) ] * 100

Data Summary Table: The results should be summarized in a table format for clarity and comparison.

CSI-13 Conc. (µM)Mean CPM (n=3)Std. Deviation% Inhibition
0 (Control)25,4801,2300%
0.122,15098013.5%
115,32075040.9%
5 12,990 640 50.1%
108,76043067.2%
504,12021085.3%
1003,55018087.6%
Blank32050-

Table 1: Representative inhibition data for CSI-13 against chitin synthase. The IC50 value is determined to be approximately 5 µM.

IC50 Determination: Plot the % Inhibition versus the logarithm of the CSI-13 concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[2]

References

Determining the IC50 Value of Chitin Synthase Inhibitor 13: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), a polymer of N-acetylglucosamine, is an indispensable component of the fungal cell wall, providing structural rigidity and protection. Crucially, this polysaccharide is absent in vertebrates, making the enzymes responsible for its synthesis, chitin synthases (CHS), highly attractive targets for the development of selective antifungal agents. Chitin Synthase Inhibitor 13 (also referred to as compound 12g) has been identified as a non-competitive inhibitor of chitin synthase.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for evaluating its potency and for comparative analysis in drug development programs. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The reported IC50 value for this compound is 106.7 μM.[1]

The protocols outlined below are based on a widely used non-radioactive, high-throughput chitin synthase activity assay. This assay relies on the capture of newly synthesized chitin on Wheat Germ Agglutinin (WGA)-coated microtiter plates, followed by a colorimetric detection method.

Mechanism of Action and Signaling Pathway

Chitin synthase catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from the substrate uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) into a growing chitin chain. As a non-competitive inhibitor, this compound is understood to bind to an allosteric site on the chitin synthase enzyme, distinct from the active site where UDP-GlcNAc binds. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing substrate binding.

Chitin Biosynthesis Pathway

Chitin_Biosynthesis_Pathway Fructose6P Fructose-6-phosphate Glucosamine6P Glucosamine-6-phosphate Fructose6P->Glucosamine6P GFA GlcNAc6P N-acetylglucosamine-6-phosphate Glucosamine6P->GlcNAc6P GNA1 GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP1 CS Chitin Synthase UDPGlcNAc->CS Chitin Chitin CS->Chitin Inhibitor Chitin Synthase Inhibitor 13 Inhibitor->CS

Caption: Simplified fungal chitin biosynthesis pathway and the inhibitory action of this compound.

Mechanism of Non-Competitive Inhibition

Noncompetitive_Inhibition cluster_0 No Inhibition cluster_1 Non-Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES S Substrate (S) S->ES ES->E P Product (P) ES->P E_i Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E_i->EI ES_i Enzyme-Substrate Complex (ES) E_i->ES_i S_i Substrate (S) ESI Enzyme-Substrate-Inhibitor Complex (ESI) S_i->ESI S_i->ES_i I Inhibitor (I) I->EI I->ESI EI->ESI ESI->ESI No Product Formation ES_i->ESI

Caption: Diagram illustrating the binding in non-competitive enzyme inhibition.

Quantitative Data Summary

Compound NameTarget EnzymeInhibition TypeReported IC50 (μM)Organism Source (Example)
This compoundChitin SynthaseNon-competitive106.7Sclerotinia sclerotiorum

Experimental Protocols

Preparation of Crude Chitin Synthase Extract

This protocol describes the preparation of a crude enzyme extract from Sclerotinia sclerotiorum, a common fungal source for chitin synthase assays.

Materials:

  • Sclerotinia sclerotiorum mycelia

  • Potato Dextrose Agar (PDA) liquid medium

  • Sterile ultrapure water

  • Liquid nitrogen

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5)

  • Trypsin solution (e.g., 1 mg/mL in extraction buffer)

  • Soybean trypsin inhibitor (STI) solution (e.g., 1.5 mg/mL in extraction buffer)

  • Refrigerated centrifuge

  • Pre-chilled mortar and pestle

Procedure:

  • Inoculate S. sclerotiorum mycelia into PDA liquid medium and culture for approximately 36 hours at 23°C with shaking.

  • Harvest the fungal cells by centrifugation at 3,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with sterile ultrapure water, centrifuging after each wash.

  • Freeze the washed mycelia in liquid nitrogen and immediately grind to a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the powdered mycelia in ice-cold extraction buffer.

  • To activate the zymogenic form of chitin synthase, add trypsin solution and incubate at 30°C for 30 minutes.

  • Stop the trypsin digestion by adding soybean trypsin inhibitor and incubating for 10 minutes at 30°C.

  • Centrifuge the extract at 3,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the crude chitin synthase enzyme solution.

  • Aliquot the crude enzyme extract and store at -80°C until use. Avoid repeated freeze-thaw cycles.

In Vitro Chitin Synthase Inhibition Assay

This colorimetric assay quantifies the in vitro activity of chitin synthase and the inhibitory effect of this compound.

Materials:

  • Crude chitin synthase extract

  • This compound

  • Wheat Germ Agglutinin (WGA)-coated 96-well microtiter plates

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5)

  • Reaction Mixture: 50 mM Tris-HCl (pH 7.5) containing 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂.

  • WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

IC50_Determination_Workflow A Prepare serial dilutions of This compound B Add inhibitor dilutions and reaction mixture to WGA-coated plate A->B C Initiate reaction by adding crude enzyme extract B->C D Incubate plate at 30°C for 3 hours C->D E Wash plate to remove unbound reagents D->E F Add WGA-HRP conjugate and incubate E->F G Wash plate to remove unbound conjugate F->G H Add TMB substrate and incubate G->H I Stop reaction and measure absorbance at 450 nm H->I J Calculate % inhibition and determine IC50 value I->J

Caption: Experimental workflow for the determination of the IC50 value.

  • Preparation of Inhibitor Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in the assay buffer to obtain a range of concentrations to be tested (e.g., 0.1 µM to 1000 µM). Include a solvent-only control.

  • Assay Setup:

    • To the wells of a WGA-coated 96-well plate, add 50 µL of the reaction mixture.

    • Add 2 µL of each inhibitor dilution to the respective wells. For the control (100% activity) and blank wells, add 2 µL of the solvent.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 48 µL of the crude enzyme extract to each well (except the blank wells, to which 48 µL of extraction buffer should be added).

    • Incubate the plate on a shaker at 30°C for 3 hours.

  • Detection of Synthesized Chitin:

    • Stop the reaction by washing the plate six times with ultrapure water.

    • Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at 30°C.

    • Wash the plate six times with ultrapure water to remove unbound WGA-HRP.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the color development by adding 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and IC50 Calculation
  • Correct for Background: Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

  • Determine IC50: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. This can be performed using software such as GraphPad Prism or equivalent. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Conclusion

The protocols detailed in this document provide a robust framework for the accurate determination of the IC50 value of this compound. Consistent and reproducible data generated through these methods are essential for advancing the understanding of its inhibitory potential and for guiding further drug development efforts targeting fungal chitin synthesis.

References

Application Notes and Protocols for Chitin Synthase Inhibitor 13 in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of fungal cell walls and insect exoskeletons. Its absence in plants and vertebrates makes the enzymes responsible for its synthesis, particularly chitin synthase (CHS), an ideal target for the development of selective and effective fungicides and insecticides.[1][2][3] Chitin synthase inhibitors (CSIs) disrupt the biosynthesis of chitin, leading to compromised cellular integrity and mortality in target organisms.[2][3] Chitin Synthase Inhibitor 13 (CSI-13), a novel spiro-quinazolinone derivative, has been identified as a potent, non-competitive inhibitor of chitin synthase with broad-spectrum antifungal activity, positioning it as a promising candidate for agricultural applications.[4]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for its evaluation in agricultural research settings.

Compound Profile: this compound

IdentifierValue
Compound Name This compound (also known as compound 12g)
Chemical Class Spiro-quinazolinone derivative
CAS Number Not specified in publicly available literature
Molecular Formula Not specified in publicly available literature
Molecular Weight Not specified in publicly available literature

Quantitative Biological Activity

The following table summarizes the known in vitro efficacy of this compound. This data is crucial for determining appropriate concentration ranges for experimental assays.

ParameterTarget Enzyme/OrganismValueReference
IC₅₀ (Chitin Synthase) Not specified106.7 μM[4]

Note: While specific data on the efficacy of this compound against phytopathogenic fungi and agriculturally significant insect pests is not yet widely published, its demonstrated broad-spectrum antifungal activity suggests significant potential.[4] Further research is required to establish its efficacy against key agricultural targets. For comparative purposes, the table below includes efficacy data for other known chitin synthase inhibitors.

InhibitorTarget Organism/EnzymeIC₅₀ ValueReference
Polyoxin B Sclerotinia sclerotiorum (CHS)0.19 mM[1]
Nikkomycin Z Candida albicans (CaChs1)15 µM[5]
Compound 20 (Maleimide derivative) Sclerotinia sclerotiorum (CHS)0.12 mM[1]
Chitin Synthase Inhibitor 3 Candida albicans (CHS)0.16 mM[3]

Mechanism of Action

This compound acts as a non-competitive inhibitor of chitin synthase.[4] This enzyme catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[6][7][8] By binding to a site other than the active site, CSI-13 alters the enzyme's conformation, thereby preventing the synthesis of chitin. This disruption of the fungal cell wall or insect cuticle leads to osmotic instability, abnormal growth, and ultimately, cell death or mortality.[2]

Chitin_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space / Cell Wall Glucose Glucose UDP_GlcNAc UDP-N-acetylglucosamine Glucose->UDP_GlcNAc Multi-step enzymatic conversion CHS Chitin Synthase UDP_GlcNAc->CHS Substrate Chitin Chitin Polymer CHS->Chitin Polymerization CSI13 Chitin Synthase Inhibitor 13 CSI13->CHS Non-competitive Inhibition

Figure 1. Simplified signaling pathway of chitin synthesis and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of this compound's potential in agricultural applications.

Protocol 1: In Vitro Chitin Synthase Activity Assay (Non-Radioactive)

This protocol is adapted from established methods for measuring chitin synthase activity and is suitable for high-throughput screening of inhibitors.[1][5]

A. Preparation of Crude Chitin Synthase Extract (from a target fungus, e.g., Sclerotinia sclerotiorum)

  • Culture the target fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) at its optimal temperature until sufficient mycelia are produced.[1]

  • Harvest the mycelia by filtration or centrifugation (e.g., 3000 x g for 10 minutes).[1]

  • Wash the mycelia twice with sterile, ultrapure water.[1]

  • Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.[1]

  • Resuspend the powdered mycelia in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • To activate the zymogenic form of chitin synthase, add trypsin (e.g., to a final concentration of 80 µg/mL) and incubate at 30°C for 30 minutes.[1][5]

  • Stop the trypsin digestion by adding a soybean trypsin inhibitor (e.g., to a final concentration of 120 µg/mL).[1]

  • Centrifuge the extract at 3,000 x g for 10 minutes at 4°C.

  • The supernatant contains the crude chitin synthase enzyme solution. Store at -20°C until use.[1]

B. Chitin Synthase Inhibition Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of CSI-13 to be tested (e.g., concentrations ranging from 1 µM to 500 µM).

  • In a 96-well microtiter plate pre-coated with Wheat Germ Agglutinin (WGA), add the following to each well:

    • 48 µL of the crude enzyme extract.

    • 50 µL of a premixed reaction solution (50 mM Tris-HCl pH 7.5, 3.2 mM CoCl₂, 80 mM GlcNAc, 8 mM UDP-GlcNAc).[1]

    • 2 µL of the CSI-13 dilution or DMSO for the control.

  • Incubate the plate on a shaker at 30°C for 3 hours.[1][5]

  • Wash the plate six times with ultrapure water to remove unreacted substrate and unbound components.[1][5]

  • Add 100 µL of horseradish peroxidase-conjugated WGA (WGA-HRP) solution to each well and incubate at 30°C for 30 minutes.[1]

  • Wash the plate six times with ultrapure water.[1]

  • Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.[1]

  • Measure the optical density (OD) at 600 nm kinetically or stop the reaction with an appropriate stop solution and measure absorbance at 450 nm.

  • Calculate the percent inhibition for each concentration of CSI-13 and determine the IC₅₀ value.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare CSI-13 Serial Dilutions Plate_Loading Add Enzyme, Substrate Mix, and CSI-13 to WGA-coated plate Compound_Prep->Plate_Loading Enzyme_Prep Prepare Crude Chitin Synthase Extract Enzyme_Prep->Plate_Loading Incubation Incubate at 30°C for 3 hours Plate_Loading->Incubation Washing1 Wash Plate (x6) Incubation->Washing1 Detection_Add Add WGA-HRP and Incubate Washing1->Detection_Add Washing2 Wash Plate (x6) Detection_Add->Washing2 Substrate_Add Add TMB Substrate Washing2->Substrate_Add Read_Plate Measure Optical Density Substrate_Add->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2. Experimental workflow for the in vitro high-throughput screening of this compound.

Protocol 2: In Vivo Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol assesses the direct effect of this compound on the growth of phytopathogenic fungi.

  • Prepare Potato Dextrose Agar (PDA) medium and autoclave.

  • While the medium is still molten (around 45-50°C), add this compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). An equivalent amount of solvent should be added to the control plates.[1]

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each plate.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

  • Determine the EC₅₀ (Effective Concentration for 50% inhibition) value.

Protocol 3: Insecticidal Activity Assay (Diet Incorporation Method)

This protocol evaluates the efficacy of this compound against a model chewing insect pest (e.g., larvae of Spodoptera exigua).

  • Prepare an artificial diet for the target insect species according to a standard recipe.

  • Incorporate this compound into the diet at various concentrations during its preparation, just before it solidifies. A control diet should be prepared with the solvent only.

  • Dispense the diet into individual wells of a multi-well plate or small rearing containers.

  • Place one larva of a specific instar (e.g., second or third) into each well.

  • Maintain the larvae under controlled environmental conditions (temperature, humidity, photoperiod).

  • Assess mortality, developmental abnormalities (e.g., molting failure), and anti-feedant effects at regular intervals (e.g., daily for 7 days).

  • Calculate mortality rates and determine the LC₅₀ (Lethal Concentration for 50% mortality) and ED₅₀ (Effective Dose for 50% developmental effects) values.

Conclusion

This compound represents a promising lead compound for the development of novel agricultural fungicides and insecticides due to its targeted mechanism of action. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of its biological activity. Further studies are warranted to determine its spectrum of activity against key agricultural pests and pathogens, as well as its safety profile for non-target organisms and the environment. The non-competitive mode of inhibition is particularly noteworthy, as it may offer advantages in overcoming target-site resistance that can develop against competitive inhibitors.

References

Chitin Synthase Inhibitor 13: A Novel Tool for Fungal Pathogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chitin (B13524) Synthase Inhibitor 13 (CSI-13), also identified as compound 12g, is a novel, non-competitive inhibitor of chitin synthase, a critical enzyme for fungal cell wall biosynthesis.[1][2] As chitin is an essential structural component of the fungal cell wall and is absent in mammals, it represents a key target for the development of selective antifungal agents.[3] CSI-13, a spiro-quinazolinone derivative, has demonstrated potent and broad-spectrum antifungal activity, making it a valuable research tool for studying fungal pathogenesis, cell wall integrity, and for the development of new antifungal therapies.[2]

This application note provides detailed protocols for utilizing CSI-13 in fungal research, summarizes its antifungal efficacy, and illustrates its mechanism of action and experimental workflows.

Quantitative Data Summary

The inhibitory and antifungal activities of Chitin Synthase Inhibitor 13 are summarized below. The data highlights its efficacy against various fungal strains, including drug-resistant variants.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTarget EnzymeInhibition TypeIC50 (μM)Reference CompoundIC50 (μM)
CSI-13 (12g)Chitin SynthaseNon-competitive106.7 ± 14.2Polyoxin B93.5 ± 11.1
Data sourced from Du C, et al., 2023.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of CSI-13 against Pathogenic Fungi

Fungal StrainCSI-13 (12g) MIC (μg/mL)Polyoxin B MIC (μg/mL)Fluconazole MIC (μg/mL)
Candida albicans8>1288
Cryptococcus neoformans4644
Aspergillus fumigatus16>12816
Aspergillus flavus81288
Data sourced from Du C, et al., 2023.[2]

Table 3: MIC of CSI-13 against Drug-Resistant Fungal Strains

Fungal StrainCSI-13 (12g) MIC (μg/mL)Fluconazole MIC (μg/mL)Micafungin MIC (μg/mL)
Fluconazole-resistant C. albicans16>256N/A
Micafungin-resistant C. albicans32N/A>256
Data sourced from Du C, et al., 2023.[2]

Experimental Protocols

Detailed methodologies for key experiments involving CSI-13 are provided below. These protocols are based on established methods for evaluating antifungal compounds targeting the cell wall.

Protocol 1: In Vitro Chitin Synthase Inhibition Assay

This assay determines the direct inhibitory effect of CSI-13 on chitin synthase activity.

Materials:

  • Crude chitin synthase extract from a fungal species of interest (e.g., Sclerotinia sclerotiorum)

  • This compound (CSI-13)

  • Polyoxin B (positive control)

  • Assay buffer (50 mM Tris-HCl, pH 7.5)

  • Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)

  • WGA-coated 96-well plates (Wheat Germ Agglutinin)

  • Stop solution

  • Plate reader

Procedure:

  • Prepare a crude extract of chitin synthase from fungal mycelia.

  • Prepare serial dilutions of CSI-13 and the positive control (Polyoxin B) in the assay buffer.

  • To each well of a WGA-coated 96-well plate, add the crude enzyme extract.

  • Add the different concentrations of CSI-13 or control to the respective wells.

  • Initiate the reaction by adding the UDP-GlcNAc substrate solution to all wells.

  • Incubate the plate at 30°C for 2 hours to allow for chitin synthesis and binding to the WGA-coated plate.

  • Stop the reaction and wash the wells to remove unbound reagents.

  • Quantify the amount of synthesized chitin using a suitable detection method (e.g., enzyme-linked immunosorbent assay).

  • Calculate the percentage of inhibition for each concentration of CSI-13 and determine the IC50 value.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of CSI-13 against various fungal strains.

Materials:

  • This compound (CSI-13)

  • Fluconazole and Polyoxin B (control antifungals)

  • Fungal strains for testing

  • RPMI-1640 medium (or other suitable fungal growth medium)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of CSI-13 and control drugs in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the growth medium.

  • Prepare a standardized inoculum of the fungal strain to be tested.

  • Add the fungal inoculum to each well of the plate.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature for the specific fungal strain for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.

Protocol 3: Sorbitol Protection Assay

This assay confirms that the antifungal activity of CSI-13 is due to its effect on the cell wall.

Materials:

  • This compound (CSI-13)

  • Fungal strain of interest

  • Fungal growth medium

  • Sorbitol (as an osmotic stabilizer)

  • 96-well microtiter plates

Procedure:

  • Perform a broth microdilution assay as described in Protocol 2.

  • Prepare an identical set of plates where the growth medium is supplemented with 0.8 M sorbitol.

  • Inoculate both sets of plates with the fungal strain.

  • Incubate the plates and determine the MIC values in the presence and absence of sorbitol.

  • A significant increase in the MIC value in the presence of sorbitol indicates that the compound targets the cell wall, as the osmotic stabilizer rescues the fungal cells from lysis caused by cell wall defects.

Visualizations

The following diagrams illustrate the mechanism of action of CSI-13 and a typical experimental workflow.

CSI13_Mechanism_of_Action cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Lysis Cell Lysis CSI_13 Chitin Synthase Inhibitor 13 (CSI-13) CSI_13->Chitin_Synthase Binds to allosteric site (Non-competitive inhibition) Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporated into

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for CSI-13 Evaluation Start Start In_Vitro_Assay In Vitro Chitin Synthase Inhibition Assay (Protocol 1) Start->In_Vitro_Assay MIC_Determination Antifungal Susceptibility Testing (MIC) (Protocol 2) Start->MIC_Determination Data_Analysis Data Analysis and IC50/MIC Determination In_Vitro_Assay->Data_Analysis Sorbitol_Assay Sorbitol Protection Assay (Protocol 3) MIC_Determination->Sorbitol_Assay Drug_Resistant_Strains Test against Drug-Resistant Strains MIC_Determination->Drug_Resistant_Strains Sorbitol_Assay->Data_Analysis Drug_Resistant_Strains->Data_Analysis Conclusion Conclusion on Antifungal Efficacy and Mechanism Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating CSI-13.

Signaling_Pathway cluster_pathway Cell Wall Integrity Pathway Response to CSI-13 CSI_13 CSI-13 Chitin_Synthase_Inhibition Chitin Synthase Inhibition CSI_13->Chitin_Synthase_Inhibition Cell_Wall_Stress Cell Wall Stress Chitin_Synthase_Inhibition->Cell_Wall_Stress Fungal_Growth_Inhibition Fungal Growth Inhibition or Cell Death Chitin_Synthase_Inhibition->Fungal_Growth_Inhibition CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Activation Cell_Wall_Stress->CWI_Pathway Compensatory_Response Compensatory Response (e.g., increased β-glucan synthesis) CWI_Pathway->Compensatory_Response

Caption: Fungal cell wall integrity pathway response to CSI-13.

References

Application Notes and Protocols for Testing Chitin Synthase Inhibitor 13 on Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chitin (B13524), a crucial component of the fungal cell wall, provides structural integrity and protection. Chitin synthases are the enzymes responsible for its biosynthesis, making them a prime target for antifungal drug development. Chitin Synthase Inhibitor 13 is a non-competitive inhibitor of chitin synthase with demonstrated broad-spectrum antifungal activity.[1][2] This document provides detailed protocols for testing the efficacy of this compound on the model organism Saccharomyces cerevisiae. The following protocols outline methods for determining the inhibitor's effect on chitin synthase activity, overall yeast growth, cell wall chitin content, and cell viability.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound on S. cerevisiae Chitin Synthase
Inhibitor Concentration (µM)Chitin Synthase Activity (%)Standard Deviation
0 (Control)100± 5.2
1085± 4.8
5060± 3.5
10051± 4.1
106.7 (IC50) 50 ± 3.9
20035± 3.2
50015± 2.5

Note: Data other than the IC50 value are illustrative to demonstrate a dose-dependent inhibition. The IC50 value for this compound is 106.7 μM.[1][2]

Table 2: Effect of this compound on S. cerevisiae Growth (Minimum Inhibitory Concentration)
Inhibitor Concentration (µM)Growth Inhibition (%)Phenotype
0 (Control)0Normal Growth
5015Slight growth reduction
10045Moderate growth reduction
20085Significant growth reduction
250 (MIC)>90No visible growth
500100No visible growth

Note: This data is illustrative. The Minimum Inhibitory Concentration (MIC) should be determined experimentally.

Table 3: Chitin Content and Cell Viability of S. cerevisiae after Treatment with this compound
TreatmentChitin Content (Relative Fluorescence Units)Cell Viability (%)
Control (DMSO)15,000 ± 85098 ± 2
This compound (106.7 µM)8,500 ± 62065 ± 5

Note: This data is illustrative and represents the expected outcome of the described protocols.

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of chitin synthase from S. cerevisiae. The synthesized chitin is quantified using a Wheat Germ Agglutinin (WGA)-horseradish peroxidase (HRP) conjugate.[3][4][5]

Materials:

  • S. cerevisiae strain (e.g., BY4741)

  • Yeast Peptone Dextrose (YPD) medium

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, protease inhibitors)

  • Acid-washed glass beads

  • 96-well microtiter plates coated with WGA

  • Bovine Serum Albumin (BSA)

  • Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), 3.2 mM CoCl₂

  • This compound stock solution (in DMSO)

  • WGA-HRP conjugate solution

  • TMB substrate solution

  • Stop solution (2 M H₂SO₄)

  • Plate reader

Procedure:

  • Enzyme Preparation:

    • Culture S. cerevisiae in YPD medium to mid-log phase.

    • Harvest cells by centrifugation and wash with lysis buffer.

    • Lyse cells by vortexing with glass beads.

    • Clarify the lysate by centrifugation to obtain the membrane fraction containing chitin synthase in the supernatant.

  • Plate Preparation:

    • Use pre-coated WGA plates or coat new plates with WGA solution (50 µg/mL).

    • Wash wells with water and block with 1% BSA solution for 1 hour.

    • Wash wells again with water.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in the reaction mixture. Include a DMSO-only control.

    • Add 50 µL of the reaction mixture with or without the inhibitor to the wells.

    • Initiate the reaction by adding 50 µL of the prepared enzyme extract to each well.

    • Incubate the plate at 30°C for 1-2 hours with gentle shaking.

  • Detection:

    • Wash the wells to remove unreacted components.

    • Add 100 µL of WGA-HRP conjugate solution and incubate for 1 hour.

    • Wash the wells to remove unbound conjugate.

    • Add 100 µL of TMB substrate and incubate until color develops.

    • Stop the reaction with 50 µL of stop solution.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Yeast Growth Inhibition Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of S. cerevisiae.

Materials:

  • S. cerevisiae strain

  • YPD medium

  • This compound stock solution (in DMSO)

  • Sterile 96-well plates

  • Incubator (30°C)

  • Spectrophotometer (plate reader)

Procedure:

  • Yeast Inoculum Preparation:

    • Grow an overnight culture of S. cerevisiae in YPD medium at 30°C.

    • Dilute the overnight culture in fresh YPD medium to a final concentration of 5 x 10⁵ cells/mL.

  • Assay Setup:

    • Prepare a serial dilution of this compound in YPD medium in a 96-well plate.

    • Add 100 µL of the yeast inoculum to each well.

    • Include a positive control (yeast + YPD + DMSO) and a negative control (YPD only).

  • Incubation:

    • Incubate the plate at 30°C for 24-48 hours.

  • Growth Measurement:

    • Measure the optical density (OD) at 600 nm using a plate reader.

    • The MIC is the lowest concentration of the inhibitor that causes a significant reduction in growth (>90%) compared to the positive control.

Chitin Content Analysis using Calcofluor White Staining

Calcofluor White is a fluorescent dye that binds to chitin in the yeast cell wall. A reduction in fluorescence intensity indicates a decrease in chitin content.[6][7][8][9][10]

Materials:

  • S. cerevisiae cells (treated with inhibitor and control)

  • Phosphate Buffered Saline (PBS)

  • Calcofluor White M2R solution (1 mg/mL in water)

  • 10% Potassium Hydroxide (KOH)

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Preparation:

    • Culture S. cerevisiae with and without this compound (at its IC50 or MIC) for a defined period (e.g., 6 hours).

    • Harvest cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS.

  • Staining:

    • Place a drop of the cell suspension on a microscope slide.

    • Add one drop of Calcofluor White solution and one drop of 10% KOH.

    • Mix gently and cover with a coverslip.

    • Incubate for 1-5 minutes at room temperature, protected from light.

  • Microscopy:

    • Observe the cells under a fluorescence microscope using a DAPI filter. Chitin-rich areas, such as bud scars, will fluoresce brightly.

    • Capture images for qualitative analysis and quantify the fluorescence intensity per cell using appropriate software for quantitative analysis.

Cell Viability Assay using Methylene (B1212753) Blue Staining

This assay distinguishes between viable and non-viable yeast cells. Viable cells can reduce methylene blue to a colorless form, while non-viable cells remain blue.[11][12][13][14][15]

Materials:

  • S. cerevisiae cells (treated with inhibitor and control)

  • Methylene Blue solution (0.1% w/v in water)

  • Microscope slides and coverslips

  • Light microscope

  • Hemocytometer (for cell counting)

Procedure:

  • Cell Preparation:

    • Culture S. cerevisiae with and without this compound as described in the previous protocol.

    • Harvest and wash the cells.

  • Staining:

    • Mix equal volumes of the cell suspension and methylene blue solution.

    • Incubate for 5-10 minutes at room temperature.

  • Microscopy and Counting:

    • Load the stained cell suspension onto a hemocytometer.

    • Under a light microscope, count the number of blue (non-viable) and colorless (viable) cells.

    • Count at least 200 cells for a statistically significant result.

  • Data Analysis:

    • Calculate the percentage of viable cells using the following formula:

      • % Viability = (Number of viable cells / Total number of cells) x 100

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Prepare S. cerevisiae Membrane Fraction B In Vitro Chitin Synthase Assay A->B C Determine IC50 of Inhibitor 13 B->C I Data Analysis and Conclusion C->I D Culture S. cerevisiae E Treat with Inhibitor 13 D->E F Growth Inhibition Assay (MIC) E->F G Chitin Content Analysis (Calcofluor White) E->G H Cell Viability Assay (Methylene Blue) E->H F->I G->I H->I

Caption: Experimental workflow for testing this compound.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 (Sensors) Rom2 Rom2 (GEF) Wsc1->Rom2 Rho1_GDP Rho1-GDP (Inactive) Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Rom2->Rho1_GDP Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 FKS2_CHS3 FKS2, CHS3, etc. (Cell Wall Genes) Rlm1->FKS2_CHS3 Upregulates Inhibitor Chitin Synthase Inhibitor 13 ChitinSynthase Chitin Synthase (e.g., Chs3) Inhibitor->ChitinSynthase Inhibits CellWall Cell Wall Stress ChitinSynthase->CellWall CellWall->Wsc1 Activates

Caption: Cell Wall Integrity (CWI) pathway in S. cerevisiae.

References

Application Notes and Protocols for Assessing the Antifungal Activity of Chitin Synthase Inhibitor 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), an essential polysaccharide absent in mammals but crucial for the structural integrity of fungal cell walls, presents a prime target for novel antifungal therapies. Chitin synthases, the enzymes responsible for chitin polymerization, are of significant interest in the development of new antifungal agents. Chitin Synthase Inhibitor 13 (also referred to as compound 12g) is a novel, non-competitive inhibitor of chitin synthase, demonstrating a broad spectrum of antifungal activity.[1] These application notes provide detailed methodologies for assessing the in vitro antifungal efficacy and direct enzymatic inhibition of this compound.

Data Presentation

The antifungal activity of this compound has been quantified through determination of its half-maximal inhibitory concentration (IC₅₀) against chitin synthase and its minimum inhibitory concentrations (MIC) against various fungal pathogens.

ParameterValueSource Organism for EnzymeReference
IC₅₀ 106.7 ± 14.2 µMCandida albicans[1]

Table 1: In Vitro Antifungal Activity of this compound (Compound 12g)

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans (SC5314)8
Candida parapsilosis (ATCC 22019)4
Candida krusei (ATCC 6258)16
Cryptococcus neoformans (ATCC 90112)8
Fluconazole-resistant C. albicans16
Micafungin-resistant C. albicans32

Data extracted from Du C, et al. Eur J Med Chem. 2023 Jul 5;255:115388.[1]

Signaling Pathways and Mechanism of Action

Chitin synthase inhibitors disrupt the synthesis of chitin, a vital component of the fungal cell wall. This disruption triggers the Cell Wall Integrity (CWI) signaling pathway, a compensatory stress response mechanism. Understanding this pathway is crucial for elucidating the full cellular impact of inhibitors like this compound.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Wsc1, Mid2 Cell Wall Stress->Sensors Rom2 Rom2 (GEF) Sensors->Rom2 Rho1_GDP Rho1-GDP Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Rom2->Rho1_GDP Activates Bck1 Bck1 Pkc1->Bck1 Mkk1_2 Mkk1/2 Bck1->Mkk1_2 Slt2_Mpk1 Slt2/Mpk1 Mkk1_2->Slt2_Mpk1 Rlm1 Rlm1 Slt2_Mpk1->Rlm1 SBF SBF Slt2_Mpk1->SBF Cell Wall Genes Cell Wall Genes Rlm1->Cell Wall Genes Transcription SBF->Cell Wall Genes Transcription

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the primary methods used to assess the antifungal activity of this compound.

Experimental Workflow: From Screening to MIC Determination

Antifungal_Workflow Start Start Inoculum_Prep Prepare Standardized Fungal Inoculum Start->Inoculum_Prep Serial_Dilution Perform 2-fold Serial Dilution of Inhibitor 13 Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 24-48 hours Inoculation->Incubation Visual_Reading Visually Determine MIC Endpoint Incubation->Visual_Reading Data_Analysis Record and Analyze MIC Values Visual_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Antifungal Susceptibility Testing.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Sabouraud Dextrose Agar (SDA)

  • Spectrophotometer

  • Hemocytometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation (for Yeasts):

    • Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Inhibitor Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the inhibitor in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

    • Include a positive control (a known antifungal, e.g., fluconazole) and a negative control (medium with DMSO, no inhibitor).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the inhibitor that causes a significant inhibition of visible growth compared to the growth control well.

Protocol 2: In Vitro Chitin Synthase Activity Assay (Non-Radioactive)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of chitin synthase.

Materials:

  • This compound

  • Crude enzyme extract from fungal protoplasts (e.g., from Candida albicans)

  • Wheat Germ Agglutinin (WGA)

  • Bovine Serum Albumin (BSA)

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • WGA-Horseradish Peroxidase (WGA-HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Plate Coating:

    • Add 100 µL of WGA solution (e.g., 50 µg/mL in water) to each well of a 96-well plate.

    • Incubate overnight at room temperature.

    • Wash the plate three times with deionized water.

  • Enzymatic Reaction:

    • Add assay buffer, UDP-GlcNAc substrate, and various concentrations of this compound to the wells.

    • Initiate the reaction by adding the crude enzyme extract.

    • Incubate the plate for 1-3 hours at 30°C.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes.

    • Wash the plate again to remove unbound conjugate.

    • Add 100 µL of TMB substrate and incubate until color develops.

    • Stop the reaction by adding 50 µL of stop solution.

    • Measure the absorbance at 450 nm using a plate reader. A decrease in absorbance indicates inhibition of chitin synthase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

Chitin Synthase Inhibitor 13 (CSI-13): A Tool for Chemical-Genetic Screening in Fungal Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chitin (B13524), an essential component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. As chitin is absent in mammals, its biosynthesis pathway presents a prime target for the development of antifungal therapeutics. Chitin synthase inhibitor 13 (CSI-13) is a non-competitive inhibitor of chitin synthase with broad-spectrum antifungal activity.[1] This document provides detailed application notes and protocols for utilizing CSI-13 as a powerful tool in chemical-genetic screening to identify novel antifungal drug targets and to elucidate the complex cellular responses to cell wall stress.

Mechanism of Action

CSI-13 acts as a non-competitive inhibitor of chitin synthase.[1] This means it binds to an allosteric site on the enzyme, rather than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. A key characteristic of non-competitive inhibition is that it cannot be overcome by increasing the substrate concentration.

Data Presentation

The efficacy of this compound and other chitin synthase inhibitors against various fungal species is summarized below. This data provides a baseline for designing chemical-genetic screening experiments.

InhibitorFungal SpeciesIC50 / MICReference
This compound (CSI-13) Saccharomyces cerevisiae (in vitro)106.7 µM (IC50)[1]
Nikkomycin ZCandida albicansMIC ≥ 200 µg/mL (WT), 25 µg/mL (fks1Δ)[2]
Polyoxin DSaccharomyces cerevisiae (Chitin Synthase 2)-[3]
MethyllinderoneSaccharomyces cerevisiae (Chitin Synthase 2)23.3 µg/mL (IC50)[2]
LinderoneSaccharomyces cerevisiae (Chitin Synthase 2)21.4 µg/mL (IC50)[2]
KanakugiolCandida albicans (Chitin Synthase 1)160 µg/mL (IC50)[2]
2'-benzoyloxycinnamaldehyde (2'-BCA)Saccharomyces cerevisiae (Chitin Synthase 1)54.9 µg/mL (IC50)[3]
2'-BCA derivative (VI)Cryptococcus neoformans16 µg/mL (MIC)[3]

Signaling Pathways

Inhibition of chitin synthesis by CSI-13 induces significant stress on the fungal cell wall. This stress triggers compensatory signaling pathways, primarily the Cell Wall Integrity (CWI) and the High Osmolarity Glycerol (HOG) pathways. Understanding these pathways is critical for interpreting the results of chemical-genetic screens.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CSI-13 CSI-13 Chitin_Synthase Chitin_Synthase CSI-13->Chitin_Synthase inhibits Cell_Wall_Sensors Cell_Wall_Sensors Chitin_Synthase->Cell_Wall_Sensors reduced chitin synthesis induces stress Rho1 Rho1 Cell_Wall_Sensors->Rho1 activates Hog1 Hog1 Cell_Wall_Sensors->Hog1 activates Pkc1 Pkc1 Rho1->Pkc1 activates MAPK_Cascade_CWI MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_Cascade_CWI activates Transcription_Factors Transcription Factors (Rlm1, Swi4/Swi6) MAPK_Cascade_CWI->Transcription_Factors phosphorylates Hog1->Transcription_Factors co-regulates Cell_Wall_Repair_Genes Cell Wall Repair Genes (e.g., FKS2, CHT3) Transcription_Factors->Cell_Wall_Repair_Genes upregulates

Fungal cell wall stress response to CSI-13.

Experimental Workflows

Chemical-genetic screening with CSI-13 can be performed using a variety of techniques. Haploinsufficiency profiling (HIP) is a powerful method to identify potential drug targets.

Experimental_Workflow Start Start Yeast_Deletion_Library Yeast Heterozygous Deletion Library Start->Yeast_Deletion_Library Pooling Pool Strains Yeast_Deletion_Library->Pooling Growth_Control Competitive Growth (No Drug Control) Pooling->Growth_Control Growth_CSI13 Competitive Growth (+ CSI-13) Pooling->Growth_CSI13 gDNA_Extraction Genomic DNA Extraction Growth_Control->gDNA_Extraction Sample 1 Growth_CSI13->gDNA_Extraction Sample 2 Barcode_Amplification Barcode PCR Amplification gDNA_Extraction->Barcode_Amplification Sequencing High-Throughput Sequencing Barcode_Amplification->Sequencing Data_Analysis Data Analysis (Fitness Score Calculation) Sequencing->Data_Analysis Hit_Identification Identification of Hypersensitive Strains Data_Analysis->Hit_Identification Target_Validation Target Validation (e.g., individual strain growth assays) Hit_Identification->Target_Validation End End Target_Validation->End

Haploinsufficiency profiling workflow with CSI-13.

Experimental Protocols

Protocol 1: Determination of Sub-inhibitory Concentration of CSI-13

Objective: To determine the appropriate concentration of CSI-13 for the chemical-genetic screen that results in partial growth inhibition (e.g., 20-30% inhibition) of the wild-type strain.

Materials:

  • Wild-type fungal strain (e.g., Saccharomyces cerevisiae BY4743)

  • Appropriate liquid growth medium (e.g., YPD)

  • CSI-13 stock solution (in DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a serial dilution of CSI-13 in the growth medium in a 96-well plate. The final concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 µM to 500 µM). Include a DMSO-only control.

  • Inoculate the wells with the wild-type fungal strain to a final OD600 of 0.05.

  • Incubate the plate at the optimal growth temperature with shaking.

  • Measure the OD600 at regular intervals (e.g., every 2 hours) for 24-48 hours.

  • Plot the growth curves for each concentration of CSI-13.

  • Determine the concentration of CSI-13 that results in a 20-30% reduction in the final OD600 or growth rate compared to the DMSO control. This will be the sub-inhibitory concentration used for the screen.

Protocol 2: Haploinsufficiency Profiling (HIP) Screen with CSI-13

Objective: To identify heterozygous deletion mutants that are hypersensitive to CSI-13.

Materials:

  • Pooled collection of heterozygous diploid yeast deletion strains with unique barcodes.

  • YPD medium.

  • CSI-13 at the predetermined sub-inhibitory concentration.

  • DMSO (vehicle control).

  • Large culture flasks.

  • Genomic DNA extraction kit.

  • PCR reagents and primers for barcode amplification.

  • High-throughput sequencer.

Procedure:

  • Thaw an aliquot of the pooled heterozygous deletion library and inoculate it into fresh YPD medium. Grow overnight to saturation.

  • Dilute the saturated culture to an OD600 of 0.05 in two large flasks of YPD.

  • To one flask, add CSI-13 to the predetermined sub-inhibitory concentration. To the other flask, add an equivalent volume of DMSO (control).

  • Allow the cultures to grow competitively for a defined number of generations (typically 5-10).

  • Harvest a sample of cells from each culture at the beginning (T0) and end (T-final) of the competitive growth.

  • Extract genomic DNA from all harvested cell pellets.

  • Amplify the unique molecular barcodes from the genomic DNA using PCR with common primers.

  • Prepare the barcode amplicons for high-throughput sequencing.

  • Sequence the barcode libraries to determine the relative abundance of each strain in the control and CSI-13-treated pools.

Protocol 3: Data Analysis of HIP Screen

Objective: To identify strains that are significantly depleted in the CSI-13-treated pool compared to the control pool.

Procedure:

  • Read Counting: Count the number of reads for each unique barcode in all sequencing samples.

  • Normalization: Normalize the read counts for each barcode to the total number of reads in that sample.

  • Fitness Score Calculation: For each strain, calculate a fitness score (or log2 fold change) by comparing its normalized abundance in the CSI-13-treated sample to the control sample at the final time point.

    • Fitness Score = log2 (Normalized reads in CSI-13 sample / Normalized reads in control sample)

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, Z-score) to identify strains with a statistically significant negative fitness score, indicating hypersensitivity to CSI-13.

  • Gene Ontology (GO) Enrichment Analysis: Perform GO enrichment analysis on the list of hypersensitive "hit" genes to identify over-represented biological processes, molecular functions, and cellular components. This can provide insights into the cellular pathways affected by CSI-13.

Logical Relationships in Data Interpretation

The results from the chemical-genetic screen can be interpreted to build a network of genetic interactions and understand the compound's mode of action.

Logical_Relationships CSI13_Screen CSI-13 HIP Screen Hypersensitive_Hits Hypersensitive Mutants (Negative Fitness Score) CSI13_Screen->Hypersensitive_Hits GO_Analysis Gene Ontology Enrichment Analysis Hypersensitive_Hits->GO_Analysis Direct_Target Direct Target Pathway (e.g., Chitin Synthesis, Cell Wall Organization) GO_Analysis->Direct_Target Synthetic_Lethal Synthetic Lethal Interactions (e.g., Glucan Synthesis, Cell Cycle Checkpoints) GO_Analysis->Synthetic_Lethal Drug_Efflux Drug Efflux/Metabolism (e.g., ABC Transporters) GO_Analysis->Drug_Efflux Mode_of_Action Elucidation of CSI-13 Mode of Action Direct_Target->Mode_of_Action Synthetic_Lethal->Mode_of_Action Drug_Efflux->Mode_of_Action

References

Preparing Stock Solutions of Chitin Synthase Inhibitor 13: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of Chitin (B13524) Synthase Inhibitor 13, a non-competitive inhibitor of chitin synthase with broad-spectrum antifungal activity. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical and Inhibitory Properties

Chitin Synthase Inhibitor 13 (also referred to as compound 12g in some literature) is a valuable tool for studying fungal cell wall biosynthesis and for screening potential antifungal agents.[1][2][3] A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Weight 453.47 g/mol [2][3]
IC50 (Chitin Synthase) 106.7 µM[1][2][3]
Mechanism of Action Non-competitive inhibitor[1][2][3]

Preparing Stock Solutions

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Materials
  • This compound (powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, high-quality microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol provides a general guideline for preparing a 10 mM stock solution. The concentration can be adjusted based on experimental needs and the solubility of the specific batch of the compound.

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh a desired amount of the inhibitor powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of this compound (Molecular Weight = 453.47 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mix Thoroughly: Vortex the solution vigorously for several minutes to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolution if necessary.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]

  • Storage: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Note on Preparing Working Solutions: When diluting the DMSO stock solution into aqueous buffers or cell culture media, it is crucial to add the DMSO stock to the aqueous solution dropwise while vortexing to prevent precipitation.[4] The final concentration of DMSO in the experimental setup should be kept low (ideally ≤1%) and a vehicle control (buffer/media with the same final DMSO concentration) must be included in all experiments.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Chitin Synthase Activity Assay (Non-Radioactive)

This assay measures the inhibitory effect of this compound on the activity of the enzyme.

Workflow for Chitin Synthase Activity Assay

Workflow for In Vitro Chitin Synthase Activity Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare Crude Enzyme Extract from Fungi add_reagents Add Reaction Mixture, Inhibitor, and Enzyme prep_enzyme->add_reagents prep_inhibitor Prepare Serial Dilutions of Inhibitor 13 prep_inhibitor->add_reagents prep_plate Coat 96-well Plate with WGA prep_plate->add_reagents incubate Incubate at 30°C add_reagents->incubate wash Wash Plate incubate->wash add_detection Add WGA-HRP and Substrate (TMB) wash->add_detection measure Measure Absorbance add_detection->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for Chitin Synthase Activity Assay.

Materials:

  • Crude chitin synthase extract from a fungal source (e.g., Saccharomyces cerevisiae, Sclerotinia sclerotiorum)

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Cofactors (e.g., MgCl2)

  • This compound stock solution

  • WGA-HRP conjugate solution

  • TMB substrate solution

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Protocol:

  • Enzyme Preparation: Prepare a crude extract of chitin synthase from fungal cells. This typically involves cell lysis and centrifugation to isolate the membrane fraction containing the enzyme.

  • Inhibitor Dilution: Prepare serial dilutions of the this compound stock solution in the reaction buffer. Remember to include a vehicle control (DMSO without the inhibitor).

  • Reaction Setup: In a WGA-coated 96-well plate, add the reaction buffer, substrate solution, cofactors, and the serially diluted inhibitor or vehicle control.

  • Initiate Reaction: Add the crude enzyme extract to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours).

  • Washing: Stop the reaction by washing the plate multiple times with wash buffer to remove unbound reagents.

  • Detection: Add WGA-HRP conjugate to each well and incubate. After another wash step, add the TMB substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

Materials:

  • Fungal inoculum

  • Appropriate broth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Spectrophotometer or plate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).

  • Serial Dilution: In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the broth medium.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without inhibitor) and a negative control (broth without fungus).

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific fungal strain.

  • MIC Determination: The MIC is the lowest concentration of the inhibitor that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density.

Chitin Synthesis Pathway and Inhibition

Chitin is a crucial component of the fungal cell wall, providing structural integrity. Its synthesis is a multi-step process catalyzed by chitin synthase enzymes.

Simplified Chitin Synthesis Pathway

Simplified Fungal Chitin Synthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Chitin_Chain Growing Chitin Chain Chitin_Synthase->Chitin_Chain Cell_Wall Fungal Cell Wall Chitin_Chain->Cell_Wall Inhibitor_13 Chitin Synthase Inhibitor 13 Inhibitor_13->Chitin_Synthase Inhibition

Caption: Simplified Fungal Chitin Synthesis Pathway.

This compound acts by non-competitively binding to the chitin synthase enzyme, thereby preventing the polymerization of UDP-N-acetylglucosamine into chitin chains.[1] This disruption of cell wall synthesis ultimately leads to fungal cell death.

References

Troubleshooting & Optimization

troubleshooting low efficacy of Chitin synthase inhibitor 13 in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chitin (B13524) Synthase Inhibitor 13 (CSI-13). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the use of CSI-13 in chitin synthase assays.

Frequently Asked Questions (FAQs)

Q1: What is Chitin Synthase Inhibitor 13 and what is its mechanism of action?

A1: this compound (also referred to as compound 12g in some literature) is a non-competitive inhibitor of the enzyme chitin synthase.[1][2][3] Its non-competitive mechanism means that it does not bind to the active site of the enzyme where the substrate (UDP-N-acetylglucosamine) binds. Instead, it binds to an allosteric site, which is a different location on the enzyme. This binding event causes a conformational change in the enzyme, which in turn reduces its catalytic efficiency.[4][5]

Q2: What is the reported potency of this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound has been determined to be 106.7 μM in enzymatic assays.[1][2][3]

Q3: What is the antifungal spectrum of this compound?

A3: this compound has been reported to exhibit broad-spectrum antifungal activity.[1][3] Studies have shown its efficacy against several fungal strains, with activity comparable to or stronger than polyoxin (B77205) B and similar to fluconazole (B54011) in some cases.[3]

Q4: How should I dissolve and store this compound?

A4: For in vitro assays, this compound can generally be dissolved in dimethyl sulfoxide (B87167) (DMSO). For storage, it is recommended to consult the Certificate of Analysis provided by the supplier. As a general guideline, the solid compound is typically stable at room temperature for short periods, but for long-term storage, keeping it at -20°C is advisable. Solutions in DMSO should also be stored at -20°C or -80°C.

Q5: My in vitro results with CSI-13 are not correlating with my whole-cell (in vivo) antifungal activity. What could be the reason?

A5: Discrepancies between in vitro enzyme inhibition and in vivo whole-cell activity are common. Several factors can contribute to this:

  • Cellular Permeability: CSI-13 may not efficiently penetrate the fungal cell wall and membrane to reach the intracellular chitin synthase enzyme.

  • Efflux Pumps: Fungal cells may possess efflux pumps that actively remove the inhibitor from the cytoplasm, reducing its intracellular concentration and efficacy.[6]

  • Cell Wall Integrity (CWI) Pathway: Fungi have a compensatory mechanism known as the Cell Wall Integrity (CWI) pathway. When chitin synthesis is inhibited, this pathway can be activated, leading to an increase in the synthesis of other cell wall components, such as β-glucans, which can partially rescue the cell.[6]

  • Zymogen Activation: Chitin synthases are often produced as inactive zymogens that require proteolytic activation. The activation state of the enzyme in your whole-cell assay may differ from the in vitro conditions, where proteases might be used to activate the enzyme.[6]

Troubleshooting Guide for Low Efficacy of CSI-13 in Assays

This guide provides a structured approach to troubleshoot common issues that may lead to lower-than-expected efficacy of this compound in your experiments.

Issue 1: Low or No Inhibition Observed in the Enzymatic Assay
Potential Cause Troubleshooting Steps
Inactive Inhibitor - Ensure proper storage of CSI-13 (solid and in solution) to prevent degradation.- Prepare fresh stock solutions of the inhibitor for each experiment.
Suboptimal Assay Conditions - pH: Verify that the assay buffer pH is within the optimal range for chitin synthase activity (typically 6.5-7.5).- Temperature: Ensure the incubation temperature is optimal for the specific chitin synthase being used (generally 25-30°C).- Cofactors: Confirm the presence and optimal concentration of necessary cofactors, such as Mg²⁺.
Enzyme Preparation Issues - Enzyme Activity: Confirm that the chitin synthase enzyme preparation is active using a positive control inhibitor (e.g., Nikkomycin Z).- Zymogen Activation: If using a crude enzyme preparation, ensure that the zymogenic form of chitin synthase has been appropriately activated with a protease like trypsin.[6]
Inhibitor Precipitation - Visually inspect the assay wells for any signs of inhibitor precipitation, which can occur at higher concentrations.- If precipitation is suspected, try using a lower concentration of the inhibitor or a different solvent system (though DMSO is standard).
Issue 2: High Variability in Inhibition Results
Potential Cause Troubleshooting Steps
Pipetting Inaccuracy - Calibrate your pipettes regularly.- Use appropriate pipetting techniques to ensure accurate and consistent dispensing of the inhibitor and other reagents.
Incomplete Mixing - Ensure thorough mixing of all components in the assay wells before starting the measurement.
Edge Effects in Microplates - To minimize evaporation from the outer wells of a microplate, consider not using them for critical measurements or incubate the plate in a humidified chamber.
Inhibitor Instability - Assess the stability of CSI-13 in your specific assay buffer and under the experimental conditions (e.g., incubation time and temperature).
Issue 3: Inconsistent IC50 Values
Potential Cause Troubleshooting Steps
Variable Substrate Concentration - Although CSI-13 is a non-competitive inhibitor and its IC50 should not be dependent on substrate concentration, ensure that the substrate concentration is consistent across all experiments for reliable comparisons.
Differences in Enzyme Preparation - Use the same batch of chitin synthase enzyme for a set of comparative experiments to avoid variability in enzyme activity.
Data Analysis Errors - Double-check the calculations and the curve-fitting model used to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and other relevant inhibitors for comparison.

InhibitorTarget Enzyme/OrganismIC50 / KᵢMechanism of ActionReference
This compound Chitin Synthase106.7 µM (IC50)Non-competitive[1][2][3]
Nikkomycin ZCandida albicans Chs21.5 ± 0.5 µM (Kᵢ)Competitive[6]
Polyoxin DCandida albicans Chs23.2 ± 1.4 µM (Kᵢ)Competitive[6]
Compound 20 (maleimide derivative)Sclerotinia sclerotiorum CHS0.12 mM (IC50)Not specified[6]

Experimental Protocols

Non-Radioactive Chitin Synthase Activity Assay

This protocol is a generalized method for determining chitin synthase activity and can be adapted for testing the efficacy of this compound.

Materials:

  • 96-well microtiter plates (WGA-coated)

  • Wheat Germ Agglutinin (WGA) solution

  • Bovine Serum Albumin (BSA) blocking buffer

  • Crude or purified chitin synthase enzyme preparation

  • Reaction mixture (containing buffer, UDP-N-acetylglucosamine substrate, and cofactors)

  • This compound stock solution

  • WGA-HRP (Horseradish Peroxidase) conjugate solution

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Preparation: Use pre-coated WGA plates or coat the plates with WGA solution overnight at 4°C. Wash the wells with deionized water.

  • Blocking: Add BSA blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the wells again.

  • Enzyme Reaction:

    • Add the reaction mixture to each well.

    • Add varying concentrations of this compound to the test wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Initiate the reaction by adding the chitin synthase enzyme preparation to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours).

  • Detection:

    • Stop the reaction by washing the plate multiple times with deionized water to remove unreacted substrate.

    • Add WGA-HRP conjugate solution to each well and incubate for 30-60 minutes at room temperature.

    • Wash the plate to remove unbound WGA-HRP.

    • Add TMB substrate and incubate until color develops.

    • Stop the colorimetric reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

    • Subtract the background absorbance (from wells with no enzyme or boiled enzyme).

    • Calculate the percentage of inhibition for each concentration of CSI-13 and determine the IC50 value.

Visualizations

Signaling Pathway for Chitin Synthesis Regulation

Chitin_Synthesis_Regulation cluster_Extracellular Extracellular cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm Cell Wall Stress Cell Wall Stress Cell Surface Sensors Cell Surface Sensors Cell Wall Stress->Cell Surface Sensors PKC_pathway PKC Pathway Cell Surface Sensors->PKC_pathway HOG_pathway HOG Pathway Cell Surface Sensors->HOG_pathway Ca_pathway Ca2+/Calcineurin Pathway Cell Surface Sensors->Ca_pathway Chitin Synthase (CHS) Chitin Synthase (CHS) UDP-GlcNAc Chitin Synthesis Chitin Synthesis Chitin Synthase (CHS)->Chitin Synthesis Transcription_Factors Transcription Factors (e.g., Rlm1, Crz1) PKC_pathway->Transcription_Factors HOG_pathway->Transcription_Factors Ca_pathway->Transcription_Factors CHS_gene_expression CHS Gene Expression Transcription_Factors->CHS_gene_expression CHS_gene_expression->Chitin Synthase (CHS) Increased Enzyme Synthesis UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->Chitin Synthase (CHS) Substrate CSI13 CSI-13 (Non-competitive) CSI13->Chitin Synthase (CHS) Inhibition

Caption: Regulation of chitin synthesis in response to cell wall stress.

Experimental Workflow for Troubleshooting Low CSI-13 Efficacy

Troubleshooting_Workflow cluster_Reagent_Check Reagent & Compound Validation cluster_Assay_Conditions Assay Condition Optimization cluster_InVivo_Considerations In Vitro vs. In Vivo Discrepancy start Low Efficacy of CSI-13 Observed check_inhibitor Verify CSI-13 Integrity (Fresh stock, proper storage) start->check_inhibitor check_permeability Assess Cell Permeability start->check_permeability For in vivo assays check_enzyme Confirm Enzyme Activity (Positive control inhibitor) check_inhibitor->check_enzyme If inhibitor is ok check_ph_temp Optimize pH and Temperature check_enzyme->check_ph_temp If enzyme is active check_cofactors Verify Cofactor Concentrations check_ph_temp->check_cofactors check_precipitation Check for Inhibitor Precipitation check_cofactors->check_precipitation end_resolve Issue Resolved check_precipitation->end_resolve If conditions optimized check_efflux Consider Efflux Pump Activity check_permeability->check_efflux check_cwi Evaluate Cell Wall Integrity Pathway Activation check_efflux->check_cwi end_consult Consult Further Literature/ Technical Support check_cwi->end_consult

Caption: A logical workflow for troubleshooting low efficacy of CSI-13.

References

Technical Support Center: Optimizing Chitin Synthase Inhibitor 13 (CSI-13) for Fungal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chitin (B13524) Synthase Inhibitor 13 (CSI-13). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of CSI-13 in fungal studies. Here you will find troubleshooting advice and answers to frequently asked questions to help you overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Chitin Synthase Inhibitor 13?

A1: this compound is a non-competitive inhibitor of chitin synthase.[1] Chitin synthase is a crucial enzyme that catalyzes the polymerization of N-acetylglucosamine (GlcNAc) to form chitin, an essential component of the fungal cell wall.[2][3] By inhibiting this enzyme, CSI-13 disrupts the integrity of the fungal cell wall, which can lead to growth inhibition or cell death.[3] As chitin is not present in mammalian cells, its synthesis is an attractive target for antifungal agents.[4][5]

Q2: What is a typical starting concentration for CSI-13 in fungal experiments?

A2: A good starting point for determining the optimal concentration of CSI-13 is to perform a dose-response experiment. Based on available data, the IC₅₀ (half-maximal inhibitory concentration) of CSI-13 against chitin synthase is 106.7 μM.[1] Therefore, a concentration range bracketing this value would be appropriate for initial in vitro enzyme inhibition assays. For whole-cell assays, such as determining the Minimum Inhibitory Concentration (MIC), a broader range of concentrations should be tested, for example, from 0.1 µg/mL to 100 µg/mL, as cell permeability and other factors can influence the effective concentration.

Q3: How do I dissolve and store this compound?

A3: this compound is typically a solid at room temperature.[6] For in vitro experiments, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] When preparing aqueous working solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation. For in vivo studies, specific formulations may be required for compounds with low water solubility.[6]

Regarding storage, stock solutions in DMSO should be stored at -20°C for short-term storage (up to a month) and at -80°C for long-term storage (up to 6 months).[6] It is advisable to prepare fresh aqueous working solutions for each experiment to ensure stability and activity.[7]

Q4: My in vitro results with CSI-13 do not match my in vivo (whole-cell) results. What could be the reason?

A4: Discrepancies between in vitro and in vivo results are common in antifungal research. Several factors can contribute to this:

  • Cellular Compensation: Fungi possess a dynamic cell wall and can activate compensatory mechanisms in response to cell wall stress.[4] For instance, inhibition of chitin synthesis might lead to an increase in the production of other cell wall components like β-glucans.[8]

  • Drug Efflux: Fungal cells may possess efflux pumps that actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

  • Compound Stability: The stability of CSI-13 may differ in the complex environment of a cell culture medium compared to a defined in vitro assay buffer.

  • Metabolic Inactivation: The fungal cells may metabolize and inactivate the inhibitor.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no inhibitory activity observed in vitro. Inactive enzyme preparation.Ensure proper storage of the chitin synthase enzyme at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh enzyme extracts for assays.[9]
Suboptimal assay conditions.Optimize the pH, temperature, and cofactor concentrations for your specific chitin synthase enzyme.[9] The optimal pH is typically between 6.5 and 7.5, and the temperature is generally between 30°C and 44°C.[9][10]
Zymogen activation required.Some chitin synthases are produced as inactive zymogens and require proteolytic activation. Consider a pre-incubation step with a protease like trypsin.[9]
Precipitation of CSI-13 in aqueous solution. Low aqueous solubility.When diluting from a DMSO stock, add the stock solution slowly to the aqueous buffer while vigorously mixing.[7] Gentle warming (e.g., to 37°C) or brief sonication may also help in redissolving the compound.[7]
High variability between experimental replicates. Pipetting errors or inconsistent mixing.Use calibrated pipettes and ensure thorough mixing of all solutions. Standardize washing steps in plate-based assays.[10]
Inconsistent zymogen activation.If using a protease for activation, ensure consistent incubation times and temperatures across all samples.[9]
Fungal strain shows resistance to CSI-13. Presence of multiple chitin synthase isoforms.Filamentous fungi often have multiple chitin synthase genes, and some isoforms may be less sensitive to the inhibitor.[4]
Compensatory cell wall responses.The fungus may upregulate other cell wall synthesis pathways to compensate for chitin synthase inhibition.[8] Consider combination therapy with inhibitors of other cell wall components, such as β-glucan synthesis inhibitors (e.g., caspofungin).[11]

Quantitative Data

Table 1: Inhibitory Activity of Chitin Synthase Inhibitors

InhibitorTarget Organism/EnzymeAssay TypeIC₅₀Reference
This compound Chitin synthaseIn vitro106.7 μM[1]
Nikkomycin ZCandida albicans (CaChs1)In vitro15 µM[10]
Polyoxin BSclerotinia sclerotiorum CHSIn vitro0.19 mM[12]
Compound 20 (maleimide derivative)Sclerotinia sclerotiorum CHSIn vitro0.12 mM[12]
IMB-D10Saccharomyces cerevisiae Chs1In vitro17.46 ± 3.39 µg/mL[13]
IMB-D10Saccharomyces cerevisiae Chs2In vitro3.51 ± 1.35 µg/mL[13]
IMB-D10Saccharomyces cerevisiae Chs3In vitro13.08 ± 2.08 µg/mL[13]

Experimental Protocols

Protocol 1: In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This protocol is adapted from a general method for measuring chitin synthase activity and can be used to determine the IC₅₀ of CSI-13.

Materials:

  • Crude chitin synthase enzyme extract from the target fungus

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • Reaction mixture: Assay buffer containing 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂[10]

  • This compound (CSI-13) dissolved in DMSO

  • WGA-HRP (Horseradish Peroxidase) conjugate solution

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare a crude enzyme extract containing chitin synthase from your fungal species of interest.[10]

  • Assay Setup: To the wells of a WGA-coated 96-well plate, add 50 µL of the reaction mixture.

  • Add 2 µL of CSI-13 at various concentrations (in DMSO) to the test wells. Add 2 µL of DMSO to the control wells.

  • Initiate the reaction by adding 48 µL of the crude enzyme extract to each well.[10]

  • Incubate the plate on a shaker at 30°C for 3 hours.[10]

  • Washing: Stop the reaction by washing the plate six times with ultrapure water to remove unbound reagents.[10]

  • Detection: Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.

  • Wash the plate six times with ultrapure water.

  • Add 100 µL of TMB substrate solution and incubate until color develops.

  • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the percentage of inhibition for each CSI-13 concentration and determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of CSI-13 that inhibits the visible growth of a fungal species.

Materials:

  • This compound (CSI-13)

  • Target fungal species

  • Appropriate liquid culture medium (e.g., RPMI 1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Serial Dilution: Prepare a serial dilution of CSI-13 in the culture medium in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Inoculum Preparation: Grow the fungal species in liquid medium overnight. Adjust the fungal suspension to a concentration of 1 x 10³ to 5 x 10³ cells/mL in the culture medium.[14]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.[14]

  • Incubation: Incubate the plate at the optimal growth temperature for the fungal species for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of CSI-13 at which there is no visible growth of the fungus.[14] This can be determined visually or by measuring the optical density at 600 nm.

Visualizations

Caption: Fungal cell wall integrity signaling pathways regulating chitin synthesis.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_optimization Optimization A Prepare CSI-13 Stock (in DMSO) D Perform In Vitro Chitin Synthase Assay A->D E Perform MIC Assay (Whole-cell) A->E B Culture Fungal Strain C Prepare Enzyme Extract (for in vitro assay) B->C B->E C->D F Calculate IC50 D->F G Determine MIC E->G H Optimize Concentration F->H G->H

Caption: Experimental workflow for optimizing CSI-13 concentration.

References

Technical Support Center: Chitin Synthase Inhibitor 13 (CSI-13) in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Chitin (B13524) Synthase Inhibitor 13 (CSI-13) in yeast (Saccharomyces cerevisiae). The information provided addresses potential off-target effects and common issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected on-target effects of CSI-13 in yeast?

A1: CSI-13 is designed to inhibit chitin synthases, which are crucial for the synthesis of chitin, an essential component of the fungal cell wall.[1][2][3] The primary on-target effects should include a reduction in total chitin content, leading to a weakened cell wall. This can manifest as increased sensitivity to osmotic stress, cell lysis, and morphological abnormalities such as budding defects or cell clumping.

Q2: What are the potential off-target effects of CSI-13?

A2: Off-target effects can arise from CSI-13 interacting with other proteins or cellular pathways.[4][5] Potential off-target effects may include, but are not limited to:

  • Activation of the Cell Wall Integrity (CWI) Pathway: As a compensatory response to cell wall stress, the CWI pathway is often activated.[6][7]

  • Induction of the High Osmolarity Glycerol (HOG) Pathway: This pathway can be activated in response to various stresses, including cell wall damage.[8][9][10]

  • Disruption of Glucan Synthesis: The cell may alter its glucan production to compensate for the lack of chitin, a known response to cell wall-targeting antifungals.[2]

  • Effects on General Membrane Processes: Due to the localization of chitin synthases in the plasma membrane, high concentrations of CSI-13 might interfere with other membrane-associated proteins or lipid organization.

Q3: My yeast cells show increased resistance to CSI-13 over time. What could be the cause?

A3: Increased resistance can be due to several factors. A primary mechanism is the upregulation of compensatory pathways, such as the Cell Wall Integrity (CWI) pathway, which reinforces the cell wall with other components like β-glucans.[6][7] Additionally, mutations in the target chitin synthase or in genes that regulate drug efflux pumps could lead to resistance.

Q4: At what concentration should I use CSI-13 to minimize off-target effects?

A4: It is crucial to perform a dose-response curve to determine the optimal concentration. The ideal concentration should be the lowest dose that elicits the desired on-target phenotype without causing widespread, non-specific toxicity.[5] Chemogenomic profiling at various concentrations can help distinguish on-target from off-target effects, as off-target effects are often more prominent at higher concentrations.[4][5]

Troubleshooting Guides

Issue 1: High variability in experimental replicates.
Question Possible Cause Troubleshooting Step
Why am I seeing significant variability in cell viability or phenotype between my replicate experiments with CSI-13? Inconsistent inhibitor concentration.Ensure CSI-13 is fully dissolved and vortexed before each use. Prepare fresh dilutions for each experiment from a concentrated stock.
Cell density variations.Use a spectrophotometer or cell counter to ensure a consistent starting cell density for all replicates.
Edge effects in microplates.Avoid using the outer wells of microtiter plates, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile media or water.
Inconsistent incubation times.Use a timer and process all replicates consistently. Stagger the addition of CSI-13 if necessary to ensure uniform treatment duration.
Issue 2: Unexpected or severe growth defects at low CSI-13 concentrations.
Question Possible Cause Troubleshooting Step
My yeast strain is showing a severe growth defect at a concentration of CSI-13 that is much lower than expected. Why? The yeast strain has a mutation in a gene that is synthetically lethal with chitin synthase inhibition.Review the genotype of your yeast strain. If it has a known mutation in a cell wall-related gene, it may be hypersensitive to CSI-13. Consider using a wild-type prototrophic strain for initial characterization.
Off-target effects are potent in this strain.Perform a chemogenomic screen (see Experimental Protocols) to identify potential off-target interactions that may be causing the hypersensitivity.[4][5]
Media composition is interacting with the compound.Test the effect of CSI-13 in different standard yeast media (e.g., YPD vs. synthetic complete) to rule out media-specific interactions.
Issue 3: No observable phenotype after CSI-13 treatment.
Question Possible Cause Troubleshooting Step
I am not observing any changes in my yeast cells after treating them with CSI-13. CSI-13 is inactive or degraded.Verify the integrity of your CSI-13 stock. If possible, confirm its activity with a positive control strain known to be sensitive.
The yeast strain is resistant.Some yeast strains may have intrinsic resistance mechanisms. Test CSI-13 on a different genetic background (e.g., W303 vs. BY4741).
Insufficient concentration or treatment time.Perform a dose-response experiment with a wider range of concentrations and extend the incubation period.
Redundancy of chitin synthases.Yeast has multiple chitin synthase enzymes. CSI-13 may only be inhibiting a non-essential one. Consider using a strain where other chitin synthase genes are deleted to unmask the effect.

Summary of Potential Off-Target Effects on Key Signaling Pathways

Pathway Potential Effect of CSI-13 Key Readouts for Experimental Validation
Cell Wall Integrity (CWI) Pathway Upregulation in response to cell wall stress.[6][7]Increased phosphorylation of the MAPK Slt2/Mpk1. Increased transcription of CWI target genes (e.g., FKS2, MLP1).
High Osmolarity Glycerol (HOG) Pathway Activation due to general cellular stress.[8][9][10]Increased phosphorylation of the MAPK Hog1. Nuclear localization of Hog1.
Calcineurin Pathway Activation in response to cell wall damage and membrane stress.Increased expression of calcineurin-dependent reporters (e.g., CDRE-lacZ). Hypersensitivity of calcineurin mutant strains (e.g., cnb1Δ) to CSI-13.

Experimental Protocols

Protocol 1: Chemogenomic Profiling (Haploinsufficiency Profiling)

This method identifies gene deletions that cause hypersensitivity to a compound, thereby revealing the compound's mode of action and potential off-target effects.[4][5][11]

Objective: To identify genes that, when their dosage is halved, sensitize yeast cells to CSI-13.

Materials:

  • Yeast heterozygous deletion collection (diploid strains with one copy of each non-essential gene deleted).

  • CSI-13 stock solution.

  • YPD medium.

  • 96-well or 384-well microplates.

  • Plate reader for measuring optical density (OD600).

  • Robotic pinning tool (optional, for high-throughput screening).

Methodology:

  • Determine the Inhibitory Concentration (IC20):

    • Grow a wild-type diploid yeast strain in YPD to mid-log phase.

    • In a 96-well plate, perform a serial dilution of CSI-13.

    • Inoculate the wells with the wild-type strain to a starting OD600 of ~0.05.

    • Incubate at 30°C with shaking for 18-24 hours.

    • Measure the final OD600 and determine the CSI-13 concentration that inhibits growth by approximately 20% (IC20) compared to a no-drug control.

  • Screen the Deletion Collection:

    • Array the heterozygous deletion collection in 96- or 384-well plates containing YPD medium.

    • Prepare two sets of plates: one with YPD medium alone (control) and one with YPD medium containing CSI-13 at the predetermined IC20.

    • Inoculate the plates with the deletion strains.

    • Incubate at 30°C for 24-48 hours.

  • Data Acquisition and Analysis:

    • Measure the final OD600 of all plates.

    • For each deletion strain, calculate a sensitivity score. A common metric is the log2 ratio of the growth in the presence of CSI-13 to the growth in the control condition.

    • Strains with a significantly lower growth ratio are considered "hits." These are the strains that are hypersensitive to CSI-13.

  • Interpretation of Results:

    • On-target hits: Strains heterozygous for the target chitin synthase genes should be identified as sensitive.

    • Off-target hits: Sensitive strains with deletions in genes unrelated to chitin synthesis suggest potential off-target effects. For example, if strains with deletions in genes of the ergosterol (B1671047) biosynthesis pathway are sensitive, CSI-13 might also be affecting the cell membrane.

Mandatory Visualizations

experimental_workflow Chemogenomic Profiling Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_interpretation Interpretation ic20 Determine IC20 of CSI-13 on Wild-Type Yeast treat Treat with CSI-13 (IC20) ic20->treat array Array Heterozygous Deletion Collection array->treat control No-Drug Control array->control incubate Incubate at 30°C treat->incubate control->incubate measure Measure Optical Density (OD600) incubate->measure calculate Calculate Sensitivity Scores measure->calculate identify Identify Hypersensitive Strains ('Hits') calculate->identify on_target On-Target Effects (e.g., chsΔ/CHS) identify->on_target off_target Potential Off-Target Effects (e.g., ergΔ/ERG) identify->off_target

Caption: Workflow for identifying on- and off-target effects of CSI-13 using chemogenomic profiling.

cwi_pathway Cell Wall Integrity (CWI) Pathway Activation csi13 CSI-13 stress Cell Wall Stress csi13->stress sensors Wsc1, Mid2 (Sensors) stress->sensors rho1 Rho1-GTP sensors->rho1 pkc1 Pkc1 rho1->pkc1 mapk_cascade Bck1 -> Mkk1/2 -> Slt2/Mpk1 pkc1->mapk_cascade transcription Rlm1, SBF (Transcription Factors) mapk_cascade->transcription response Cell Wall Repair Genes (e.g., FKS2) transcription->response

Caption: Compensatory activation of the CWI pathway in response to CSI-13-induced cell wall stress.

hog_pathway High Osmolarity Glycerol (HOG) Pathway cluster_sho1 SHO1 Branch cluster_sln1 SLN1 Branch stress Cell Wall or Osmotic Stress sho1 Sho1 stress->sho1 sln1 Sln1 stress->sln1 ste11 Ste11 (MAPKKK) sho1->ste11 pbs2 Pbs2 (MAPKK) ste11->pbs2 ssk2_22 Ssk2/22 (MAPKKK) sln1->ssk2_22 ssk2_22->pbs2 hog1 Hog1 (MAPK) pbs2->hog1 response Stress Response (Glycerol Production, Gene Expression) hog1->response

Caption: The two branches of the HOG pathway that can be activated by cellular stress.

References

how to address solubility issues with Chitin synthase inhibitor 13

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chitin (B13524) Synthase Inhibitor 13. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound, with a particular focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is Chitin Synthase Inhibitor 13?

This compound, also identified as compound 12g, is a non-competitive inhibitor of chitin synthase, a crucial enzyme in the fungal cell wall biosynthesis pathway.[1][2] It has demonstrated broad-spectrum antifungal activity and is a subject of interest in the development of novel antifungal agents. The inhibitor has an IC₅₀ of 106.7 μM.[1][2]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

This compound is known to have limited solubility in aqueous solutions. The recommended primary solvent is dimethyl sulfoxide (B87167) (DMSO). For challenging cases, other organic solvents such as ethanol (B145695) or N,N-dimethylformamide (DMF) can be tested.[3] It is advisable to start with DMSO.

Q3: My dissolved this compound solution appears cloudy or has precipitates. What should I do?

Cloudiness or precipitation upon addition to aqueous buffers is a common issue with hydrophobic compounds. This indicates that the compound is crashing out of solution. Refer to the Troubleshooting Guide below for detailed steps on how to address this, including the use of co-solvents and proper dilution techniques.

Q4: How does this compound work?

As a non-competitive inhibitor, this compound binds to a site on the chitin synthase enzyme that is distinct from the active site where the substrate (UDP-N-acetylglucosamine) binds. This binding event alters the enzyme's conformation, leading to a reduction in its catalytic activity and consequently, the inhibition of chitin synthesis.[1][2] Disruption of chitin synthesis compromises the integrity of the fungal cell wall.

Q5: What is the expected cellular response to treatment with this compound?

Inhibition of chitin synthesis typically triggers a compensatory response in fungi known as the Cell Wall Integrity (CWI) pathway.[4][5][6] This signaling cascade is activated in response to cell wall stress and leads to the reinforcement of the cell wall through the synthesis of other components. Understanding this pathway is crucial for interpreting experimental results and anticipating potential mechanisms of resistance.

Troubleshooting Guides

Issue: Poor Solubility and Precipitation

This is one of the most common challenges encountered with this compound. The following steps provide a systematic approach to overcoming solubility issues.

Troubleshooting Workflow

start Start: Undissolved Compound prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock check_solubility Check for Complete Dissolution prep_stock->check_solubility is_dissolved Completely Dissolved? check_solubility->is_dissolved sonicate Apply Gentle Sonication (low frequency) is_dissolved->sonicate No dilution Perform Serial Dilution into Aqueous Buffer with Vortexing is_dissolved->dilution Yes warm Warm Gently (to 37°C) sonicate->warm check_again Re-check for Dissolution warm->check_again is_dissolved2 Completely Dissolved? check_again->is_dissolved2 is_dissolved2->dilution Yes fail Issue Persists: Contact Technical Support is_dissolved2->fail No check_precipitate Check for Precipitation dilution->check_precipitate is_precipitate Precipitation? check_precipitate->is_precipitate use_cosolvent Consider Co-solvents (e.g., Tween 80, PEG300) in the final dilution is_precipitate->use_cosolvent Yes success Success: Homogeneous Solution is_precipitate->success No use_cosolvent->dilution

Caption: A step-by-step workflow for troubleshooting solubility issues with this compound.

Data Presentation

Solubility of this compound
Solvent/FormulationConcentrationNotes
In Vitro Solvents
Dimethyl Sulfoxide (DMSO)Expected to be the best solvent.Prepare a high-concentration stock solution (e.g., 10-50 mM).
EthanolAlternative solvent.Solubility may be lower than in DMSO.
N,N-Dimethylformamide (DMF)Alternative solvent.Use with caution due to higher toxicity.
WaterVery low solubility expected.Not recommended for initial stock preparation.
In Vivo Formulations
10% DMSO, 5% Tween 80, 85% SalineFormulation dependent on desired final concentration.A common formulation for intravenous or intraperitoneal injections.[3]
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineFormulation dependent on desired final concentration.PEG300 can help to improve and maintain solubility.[3]
10% DMSO, 90% Corn OilFormulation dependent on desired final concentration.Suitable for subcutaneous or intramuscular injections.[3]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 453.47 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a precise amount of this compound (e.g., 1 mg).

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg, this would be: (1 mg / 453.47 mg/mmol) / 10 mmol/L = 0.00022 L = 220 µL

  • Add the calculated volume of DMSO to the vial containing the inhibitor.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at a low frequency.[7]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: Determining Experimental Solubility

This protocol provides a method to estimate the solubility of this compound in a solvent of choice.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, Ethanol)

  • Saturated solution preparation equipment (e.g., shaker, incubator)

  • Filtration system (e.g., 0.22 µm syringe filter)

  • Analytical method for concentration determination (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Dilute the clear filtrate with a suitable solvent and determine the concentration of the inhibitor using a pre-validated analytical method.

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Signaling Pathway

The Fungal Cell Wall Integrity (CWI) Pathway

Inhibition of chitin synthesis by compounds like this compound induces significant stress on the fungal cell wall. The primary response to this stress is the activation of the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK (Mitogen-Activated Protein Kinase) cascade.[5][6][8] This pathway initiates a transcriptional program to remodel and reinforce the cell wall, often by increasing the synthesis of other cell wall components like β-glucans.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSI13 Chitin Synthase Inhibitor 13 CS Chitin Synthase CSI13->CS inhibits Cell_wall_stress Cell Wall Stress CS->Cell_wall_stress leads to CWI_sensor Cell Surface Sensors (e.g., Wsc1, Mid2) Rho1_GDP Rho1-GDP CWI_sensor->Rho1_GDP activates GEF for Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 activates MAPK_cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_cascade activates Rlm1 Rlm1 (Transcription Factor) MAPK_cascade->Rlm1 activates Gene_expression Upregulation of Cell Wall Genes (e.g., FKS1, CHS genes) Rlm1->Gene_expression Cell_wall_reinforcement Cell Wall Reinforcement Gene_expression->Cell_wall_reinforcement Cell_wall_stress->CWI_sensor activates

Caption: The signaling cascade of the Cell Wall Integrity (CWI) pathway activated in response to chitin synthase inhibition.

References

overcoming resistance to Chitin synthase inhibitor 13 in fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

<_Step_2>

Technical Support Center: Chitin (B13524) Synthase Inhibitor 13 (CSI-13)

Welcome to the Technical Support Center for Chitin Synthase Inhibitor 13 (CSI-13).

This resource is designed for researchers, scientists, and drug development professionals working with CSI-13. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Gradual or Sudden Loss of CSI-13 Efficacy in a Previously Susceptible Fungal Strain

Possible Causes:

  • Development of Acquired Resistance: Prolonged exposure to sub-inhibitory concentrations of CSI-13 can lead to the selection of resistant mutants.

  • Experimental Variability: Inconsistencies in experimental setup, such as inoculum size, incubation time, or media composition, can affect inhibitor performance.[1]

Troubleshooting Workflow:

start Loss of CSI-13 Efficacy Observed confirm_mic 1. Confirm Resistance: Re-determine MIC of the strain using a standardized protocol. start->confirm_mic compare_mic Compare new MIC to baseline MIC of the parental (susceptible) strain. confirm_mic->compare_mic no_change No Significant MIC Change compare_mic->no_change No mic_increase Significant MIC Increase compare_mic->mic_increase Yes review_protocol Review and standardize experimental protocols (inoculum, media, etc.). no_change->review_protocol investigate_mechanism 2. Investigate Resistance Mechanism mic_increase->investigate_mechanism synergy_test 3. Test for Synergy: Combine CSI-13 with other antifungals (e.g., echinocandins). [1] mic_increase->synergy_test sequence_chs Sequence Chitin Synthase (CHS) genes for target site mutations. investigate_mechanism->sequence_chs qpcr Perform qPCR to analyze expression of: - CHS genes - ABC transporter genes investigate_mechanism->qpcr

Caption: Troubleshooting workflow for loss of CSI-13 efficacy.

Quantitative Data Summary: Hypothetical MIC Shift

This table illustrates a hypothetical scenario of resistance development in Candida albicans after prolonged exposure to CSI-13.

Fungal StrainPassage NumberCSI-13 MIC (µg/mL)Fold Change in MIC
C. albicans (Parental)00.25-
C. albicans (Exposed)100.52
C. albicans (Exposed)204.016
C. albicans (Resistant)3016.064
Issue 2: Inconsistent Results in Antifungal Susceptibility Testing

Possible Causes:

  • Trailing Growth: Reduced but persistent fungal growth across a range of CSI-13 concentrations can make the minimum inhibitory concentration (MIC) difficult to determine.[2]

  • Inoculum Effect: Variations in the initial concentration of fungal cells can lead to inconsistent MIC values.[1]

  • Media Composition: The pH and nutrient content of the culture medium can influence the activity of CSI-13.[2]

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Use a spectrophotometer or hemocytometer to ensure a consistent starting inoculum size (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).[2]

  • Use Standardized Media: Employ a standardized medium such as RPMI 1640 for susceptibility testing to ensure consistency between experiments.[2]

  • Endpoint Reading: For fungistatic inhibitors like CSI-13, the MIC should be read as the lowest concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the control. This can be standardized using a microplate reader.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CSI-13?

A1: CSI-13 is a competitive inhibitor of chitin synthase, a key enzyme responsible for synthesizing chitin, an essential component of the fungal cell wall.[4] By mimicking the natural substrate, UDP-N-acetylglucosamine, CSI-13 blocks the formation of chitin polymers, leading to a weakened cell wall and ultimately inhibiting fungal growth.[5]

Q2: What are the common mechanisms of resistance to chitin synthase inhibitors like CSI-13?

A2: Fungal strains can develop resistance to chitin synthase inhibitors through several mechanisms:

  • Target Modification: Mutations in the chitin synthase genes (CHS) can alter the enzyme's structure, reducing the binding affinity of CSI-13.

  • Overexpression of the Target: An increase in the expression of CHS genes can lead to higher levels of the chitin synthase enzyme, requiring a higher concentration of CSI-13 to achieve inhibition.

  • Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump CSI-13 out of the fungal cell, reducing its intracellular concentration.[6][7][8]

  • Activation of Compensatory Pathways: Fungi can activate stress response pathways, such as the cell wall integrity (CWI) pathway, which can lead to the synthesis of other cell wall components (like β-glucans) to compensate for the lack of chitin.[9][10][11]

Signaling Pathway for Compensatory Response:

csi13 CSI-13 chs Chitin Synthase csi13->chs inhibits chitin_synthesis Chitin Synthesis chs->chitin_synthesis catalyzes cell_wall_stress Cell Wall Stress chitin_synthesis->cell_wall_stress leads to (when inhibited) cwi_pathway Cell Wall Integrity (CWI) Pathway cell_wall_stress->cwi_pathway activates beta_glucan_synthesis Increased β-Glucan Synthesis cwi_pathway->beta_glucan_synthesis upregulates resistance Resistance to CSI-13 beta_glucan_synthesis->resistance

Caption: Compensatory response to CSI-13 via the CWI pathway.

Q3: Can CSI-13 be used in combination with other antifungal agents?

A3: Yes, combining CSI-13 with other antifungals can be a promising strategy. For instance, a synergistic effect has been observed when chitin synthase inhibitors are combined with echinocandins, which inhibit β-1,3-glucan synthesis.[12] This dual targeting of the cell wall can be more effective and may help to prevent the development of resistance.

Q4: How can I determine if my resistant strain has mutations in the chitin synthase gene?

A4: You can identify mutations in the chitin synthase gene by sequencing the CHS genes from your resistant fungal strain and comparing the sequence to that of the parental, susceptible strain.

Q5: My qPCR results show upregulation of ABC transporter genes in my resistant strain. What does this mean?

A5: Upregulation of ABC transporter genes suggests that your fungal strain may be actively effluxing CSI-13 from the cell.[7][13] This is a common mechanism of multidrug resistance in fungi.[6][8] You can further investigate this by using an ABC transporter inhibitor to see if it restores susceptibility to CSI-13.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]

Materials:

  • Sterile 96-well microtiter plates

  • RPMI 1640 medium, buffered to pH 7.0

  • CSI-13 stock solution

  • Fungal inoculum, adjusted to the appropriate concentration

  • Spectrophotometer

Methodology:

  • Prepare Drug Dilutions: Serially dilute the CSI-13 stock solution in RPMI 1640 medium in the 96-well plate to achieve a range of final concentrations.

  • Prepare Inoculum: Culture the fungal strain and prepare a cell suspension. Adjust the inoculum to a final concentration of 0.5-2.5 x 10³ CFU/mL in RPMI 1640.[2]

  • Inoculate Plate: Add the diluted fungal inoculum to each well of the microtiter plate, including a drug-free growth control well and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C for Candida species) for 24-48 hours.[3]

  • Determine MIC: The MIC is the lowest concentration of CSI-13 that causes a significant (≥50%) inhibition of growth compared to the drug-free control well.[2][3] This can be assessed visually or by using a microplate reader.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the expression levels of chitin synthase (CHS) and ABC transporter genes in resistant fungal strains compared to susceptible strains.

Workflow Diagram:

start Culture susceptible and resistant fungal strains rna_extraction 1. RNA Extraction start->rna_extraction cdna_synthesis 2. cDNA Synthesis rna_extraction->cdna_synthesis qpcr_setup 3. qPCR Setup: - Primers for target genes (CHS, ABC) - Primers for housekeeping gene - SYBR Green master mix cdna_synthesis->qpcr_setup qpcr_run 4. Run qPCR qpcr_setup->qpcr_run data_analysis 5. Data Analysis: - Calculate ΔΔCt - Determine fold change in gene expression qpcr_run->data_analysis conclusion Compare gene expression between resistant and susceptible strains data_analysis->conclusion

References

minimizing cytotoxicity of Chitin synthase inhibitor 13 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the cytotoxicity of Chitin (B13524) Synthase Inhibitor 13 (CSI-13) in cell-based assays. The following information is designed to troubleshoot common issues and answer frequently asked questions to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Chitin Synthase Inhibitor 13 (CSI-13) and what is its primary mechanism of action?

This compound is a non-competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin.[1] Chitin is a crucial component of the cell walls of fungi and the exoskeletons of arthropods.[2] By inhibiting chitin synthase, CSI-13 disrupts the structural integrity of these organisms, making it a compound of interest for antifungal research.[1] It has a reported IC50 of 106.7 μM for chitin synthase.[1]

Q2: Is this compound expected to be cytotoxic to mammalian cells?

Since mammalian cells do not possess chitin or chitin synthase, the on-target cytotoxicity of CSI-13 in these cells is expected to be low. However, like many small molecules, off-target effects can lead to cytotoxicity. The spiro-quinazolinone scaffold of CSI-13 has been associated with various biological activities, and some quinazolinone derivatives have shown cytotoxic effects in mammalian cell lines, often in the micromolar range.[3][4] Therefore, it is crucial to experimentally determine the cytotoxic profile of CSI-13 in your specific cell line.

Q3: What are the potential off-target effects of this compound that could cause cytotoxicity?

The quinazolinone core structure is known to interact with various cellular targets. Potential off-target signaling pathways that could be affected by CSI-13, leading to cytotoxicity, include the PI3K/Akt and MAPK signaling pathways.[5][6] Inhibition of these pathways can interfere with cell growth, proliferation, and survival, ultimately leading to apoptosis.

Q4: How can I determine the optimal non-toxic working concentration of CSI-13 for my experiments?

The ideal working concentration should be high enough to inhibit chitin synthase (in relevant models) while being minimally toxic to the host or mammalian cells in your assay. A dose-response experiment is essential to determine the 50% cytotoxic concentration (CC50). This can be achieved using cell viability assays such as the MTT or CellTiter-Glo® assay. It is advisable to test a broad range of concentrations (e.g., from nanomolar to high micromolar) to establish a clear dose-response curve.

Q5: What are the initial steps to troubleshoot unexpected high cytotoxicity with CSI-13?

If you observe high cytotoxicity, consider the following:

  • Compound Concentration: Verify your calculations and the final concentration in the wells. It's possible the concentration is too high.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cell line (typically below 0.5%). Always include a vehicle control in your experiments.

  • Incubation Time: The duration of exposure to CSI-13 can significantly impact cytotoxicity. Consider reducing the incubation time.

  • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell-based assays.

Issue Potential Cause Recommended Solution
High background in cytotoxicity assay Compound interference with assay reagents.Run a cell-free control with CSI-13 and the assay reagent to check for direct interactions. Consider using an alternative cytotoxicity assay with a different detection method.
Microbial contamination of cell culture.Regularly test for mycoplasma and other contaminants. Discard any contaminated cultures.
Inconsistent results between experiments Variation in cell seeding density.Use a cell counter to ensure consistent cell numbers per well for each experiment.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Compound precipitation.Visually inspect the wells for any precipitate. CSI-13 may have limited solubility in aqueous media. Prepare fresh dilutions for each experiment and consider using a lower concentration of the solvent.
No clear dose-response curve CSI-13 is not cytotoxic at the tested concentrations.Expand the concentration range to higher levels, being mindful of solubility limits.
Assay is not sensitive enough.Increase the cell number per well or the incubation time with the assay reagent.
Observed effect only at cytotoxic concentrations The desired biological effect may be a consequence of general cytotoxicity.Re-evaluate the experimental design. Try to identify a concentration that shows the desired effect with minimal impact on cell viability.

Quantitative Data

Compound Class Cell Line Assay IC50 / CC50 (µM) Reference
Quinazolinone DerivativesHeLa (Cervical Cancer)MTT10 - 100
B16F10 (Melanoma)MTT>100 (most compounds)[3]
PC3 (Prostate Cancer)MTT>100 (most compounds)[3]
Fused Pyrrolo-quinazolinonesHeLa (Cervical Cancer)MTT~10 - 50[3]
Quinazolinone DerivativesHEPG2 (Liver Carcinoma)MTT6.90 - >50
MCF7 (Breast Cancer)MTT~10 - >50[7]
Spiro-pyridine DerivativesHepG-2 (Liver Carcinoma)Not Specified8.42 - 78.17[8]
Caco-2 (Colorectal Adenocarcinoma)Not Specified7.83 - 84.43[8]
Quinazolinone DerivativeSKLU-1 (Lung Cancer)Not Specified9.48[4]
MCF-7 (Breast Cancer)Not Specified20.39[4]
HepG-2 (Liver Carcinoma)Not Specified18.04[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound (CSI-13)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CSI-13 in complete culture medium. Remove the existing medium from the cells and add 100 µL of the CSI-13 dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • Cells of interest

  • This compound (CSI-13)

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of CSI-13 as described in the MTT assay protocol.

  • Incubation: Incubate for a predetermined time to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation with Reagent: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure the luminescence using a luminometer. An increase in luminescence indicates the activation of caspases 3 and 7, and therefore, apoptosis.

Visualizations

Experimental Workflow for Assessing Cytotoxicity

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity/Apoptosis Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of CSI-13 B->C D Treat cells with CSI-13 C->D E Incubate for 24/48/72h D->E F Add assay reagent (MTT or Caspase-Glo) E->F G Incubate as per protocol F->G H Measure signal (Absorbance or Luminescence) G->H I Data Analysis (Calculate CC50) H->I

Caption: Workflow for determining the cytotoxicity of CSI-13.

Potential Off-Target Signaling Pathways

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis Inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression & Cell Cycle Progression ERK->GeneExpression ERK->Apoptosis Inhibition CSI13 Chitin Synthase Inhibitor 13 (Quinazolinone derivative) CSI13->PI3K Inhibition CSI13->Ras Inhibition

Caption: Potential off-target signaling pathways affected by CSI-13.

Logical Relationship for Troubleshooting High Cytotoxicity

G Start High Cytotoxicity Observed Concentration Is the concentration too high? Start->Concentration Solvent Is the solvent concentration toxic? Start->Solvent Time Is the incubation time too long? Start->Time Health Are the cells healthy? Start->Health Action_Concentration Perform dose-response to find optimal concentration Concentration->Action_Concentration Action_Solvent Reduce solvent concentration (<0.5%) & include vehicle control Solvent->Action_Solvent Action_Time Perform time-course experiment to find optimal incubation time Time->Action_Time Action_Health Use low passage, healthy cells & test for contamination Health->Action_Health Outcome Reduced Cytotoxicity Action_Concentration->Outcome Action_Solvent->Outcome Action_Time->Outcome Action_Health->Outcome

Caption: Troubleshooting workflow for high cytotoxicity.

References

refining experimental protocols for Chitin synthase inhibitor 13

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chitin (B13524) Synthase Inhibitor 13. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the successful application of this inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is Chitin Synthase Inhibitor 13 and what is its mechanism of action?

A1: this compound (also referred to as compound 12g) is a non-competitive inhibitor of the enzyme chitin synthase.[1][2][3] Chitin synthase is a crucial enzyme in fungi and arthropods, responsible for the synthesis of chitin, an essential component of their cell walls and exoskeletons, respectively.[4][5] By inhibiting this enzyme, the inhibitor disrupts the structural integrity of these organisms, leading to their death or reduced viability, which gives it a broad-spectrum of antifungal activity.[1][3][4]

Q2: What is the IC50 value for this compound?

A2: The reported IC50 value for this compound is 106.7 μM.[1][2][3]

Q3: In what solvent should I dissolve this compound?

A3: this compound is typically soluble in DMSO for in vitro assays.[2] For other potential solvents, it is recommended to test solubility with a small amount of the product in solvents like ethanol (B145695) or DMF.[2]

Q4: What are the common assays to measure chitin synthase activity and the effect of its inhibitors?

A4: The most common methods are radioactive and non-radioactive assays.[6]

  • Radioactive Assay: This traditional method measures the incorporation of a radiolabeled substrate, such as [¹⁴C] UDP–N-acetyl-D-glucosamine, into chitin.[6]

  • Non-radioactive Assay: A more modern, high-throughput method uses the specific binding of Wheat Germ Agglutinin (WGA) to chitin.[6][7] The newly synthesized chitin is captured on a WGA-coated plate and detected with a horseradish peroxidase (HRP)-conjugated WGA, with the signal quantified colorimetrically.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Enzyme Activity Inactive enzyme preparation.Ensure proper storage of the enzyme at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh enzyme extracts for each assay.[6]
Suboptimal assay conditions.Optimize pH (typically 6.5-7.0), temperature (generally 37°C-44°C), and cofactor concentrations for your specific enzyme source.[6]
Presence of endogenous inhibitors in crude extracts.Partially purify the enzyme preparation to remove potential inhibitors.[6]
Melanization of the enzyme extract.Add a reducing agent like dithiothreitol (B142953) (DTT) to the extraction buffer to prevent this.[6]
High Background or False Positives Non-specific binding of the inhibitor or other proteins to WGA-coated plates.Ensure thorough washing steps and consider using a blocking agent like BSA.[6]
Endogenous UDP-GlcNAc in crude enzyme preparations.Include a control without added substrate to measure and subtract this background activity.[6]
Inhibitor precipitation.Check the solubility of this compound under your specific assay conditions.[6]
Inconsistent Results Variability in zymogen activation.If using a protease like trypsin to activate the chitin synthase, ensure consistent pre-incubation times and conditions across all experiments.[6]
Inhibitor instability.Verify the stability of this compound under the assay's pH, temperature, and duration.[6]
Discrepancy between in vitro and in vivo results Poor cell permeability of the inhibitor.The compound may not effectively penetrate the fungal cell wall or membrane to reach the intracellular enzyme in whole-cell assays.[6]
Active efflux of the inhibitor by the cells.Fungal cells may possess pumps that actively remove the inhibitor, lowering its intracellular concentration.[6]
Cellular compensatory mechanisms.Fungi can respond to cell wall stress by upregulating chitin synthesis, which may counteract the effect of the inhibitor in vivo.[6]
Differential activation of chitin synthase zymogens.The activation state of the enzyme may differ between in vitro and in vivo conditions.[6]

Quantitative Data Summary

Inhibitor Target Organism/Enzyme IC50 Value Mechanism of Action
This compound Chitin Synthase106.7 μMNon-competitive[1][2][3]
Nikkomycin Z Candida albicans Chs2Kᵢ = 1.5 ± 0.5 µMCompetitive[6]
Polyoxin D Candida albicans Chs2Kᵢ = 3.2 ± 1.4 µMCompetitive[6]
RO-09-3024 Candida albicans Chs10.14 nMNon-competitive[6]
Compound 20 (maleimide derivative) Sclerotinia sclerotiorum CHS0.12 mM-

Experimental Protocols

Non-Radioactive Chitin Synthase Activity Assay

This protocol is a high-throughput method for quantifying chitin synthase activity by detecting the synthesized chitin using a WGA-HRP conjugate.[8]

I. Preparation of Crude Enzyme Extract (from Fungal Mycelia)

  • Harvest fresh fungal mycelia via centrifugation (3,000 x g for 10 minutes).

  • Wash the mycelia twice with sterile ultrapure water.

  • Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the powdered mycelia in an ice-cold extraction buffer.

  • To activate the zymogenic form of chitin synthase, add trypsin solution (e.g., 80 µg/mL) and incubate at 30°C for 30 minutes.[9]

  • Stop the trypsin digestion by adding a soybean trypsin inhibitor.[9]

  • Centrifuge the extract at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the crude chitin synthase enzyme solution and store it at -20°C until use.[9]

II. Assay Procedure

  • Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate and incubate overnight at room temperature. Wash the plate three times with ultrapure water.[9]

  • Blocking: Add 200 µL of blocking solution (e.g., 2% BSA in Tris-HCl buffer) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[6]

  • Enzyme Reaction:

    • Empty the blocking solution.

    • Add 50 µL of the reaction mixture to each well.

    • Add your desired concentrations of this compound (dissolved in DMSO). Include a no-inhibitor control.

    • Initiate the reaction by adding 20-50 µL of the enzyme preparation. Include a boiled enzyme control for background measurement.[6]

    • Incubate the plate at 37°C for 60 minutes with shaking.[6]

  • Stopping the Reaction and Detection:

    • Stop the reaction by emptying the plate and washing it five times with ultrapure water.

    • Add 200 µL of WGA-HRP solution to each well and incubate for 15-30 minutes at 30°C.[6]

    • Wash the plate five more times.

    • Add 100 µL of a peroxidase substrate (e.g., TMB) and measure the optical density at the appropriate wavelength (e.g., 650 nm).[6]

  • Data Analysis:

    • Subtract the background readings (from the boiled enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep I. Enzyme Preparation cluster_assay II. Assay Procedure Harvest Harvest Fungal Mycelia Wash Wash Mycelia Harvest->Wash Grind Grind in Liquid Nitrogen Wash->Grind Resuspend Resuspend in Buffer Grind->Resuspend Activate Activate with Trypsin Resuspend->Activate Stop Stop Digestion Activate->Stop Centrifuge Centrifuge Stop->Centrifuge Collect Collect Supernatant (Enzyme) Centrifuge->Collect Add_Enzyme Add Enzyme Collect->Add_Enzyme Coat Coat Plate with WGA Block Block Plate Coat->Block Add_Reaction_Mix Add Reaction Mix Block->Add_Reaction_Mix Add_Inhibitor Add Inhibitor 13 Add_Reaction_Mix->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate_Reaction Incubate (37°C, 60 min) Add_Enzyme->Incubate_Reaction Wash_1 Wash Plate Incubate_Reaction->Wash_1 Add_WGA_HRP Add WGA-HRP Wash_1->Add_WGA_HRP Incubate_Detection Incubate (30°C, 30 min) Add_WGA_HRP->Incubate_Detection Wash_2 Wash Plate Incubate_Detection->Wash_2 Add_Substrate Add Substrate Wash_2->Add_Substrate Read_OD Read Optical Density Add_Substrate->Read_OD

Caption: Workflow for a non-radioactive chitin synthase assay.

troubleshooting_flowchart Start Assay Problem Encountered Problem_Type What is the issue? Start->Problem_Type No_Activity Low/No Enzyme Activity Problem_Type->No_Activity No Signal High_Background High Background/False Positives Problem_Type->High_Background High Signal Inconsistent_Results Inconsistent Results Problem_Type->Inconsistent_Results Variable Signal Check_Enzyme Check Enzyme Storage & Prep No_Activity->Check_Enzyme Optimize_Conditions Optimize pH, Temp, Cofactors No_Activity->Optimize_Conditions Purify_Enzyme Partially Purify Enzyme No_Activity->Purify_Enzyme Check_Washing Improve Washing Steps High_Background->Check_Washing Check_Solubility Verify Inhibitor Solubility High_Background->Check_Solubility Run_Controls Run 'No Substrate' Control High_Background->Run_Controls Standardize_Activation Standardize Zymogen Activation Inconsistent_Results->Standardize_Activation Check_Stability Check Inhibitor Stability Inconsistent_Results->Check_Stability

Caption: A logical flowchart for troubleshooting common assay issues.

signaling_pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to Active Site Chitin Chitin Polymer Chitin_Synthase->Chitin Catalyzes Polymerization Inhibitor This compound (Non-competitive) Inhibitor->Chitin_Synthase Binds to Allosteric Site Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporated into

Caption: Mechanism of action for this compound.

References

common pitfalls in Chitin synthase inhibitor 13 experiments and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chitin (B13524) Synthase Inhibitor 13 (CSI-13). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with CSI-13.

Question: Why am I observing low or no inhibitory activity with CSI-13 in my in vitro chitin synthase assay?

Answer:

Several factors could contribute to a lack of expected inhibitory activity. Consider the following potential causes and solutions:

  • Inactive Enzyme Preparation: The chitin synthase enzyme may have lost activity. Ensure proper storage of the enzyme at -20°C or below and avoid repeated freeze-thaw cycles. It is best practice to prepare fresh enzyme extracts for your assays[1].

  • Suboptimal Assay Conditions: The assay conditions may not be optimal for enzyme activity. Key parameters to optimize for your specific enzyme source include pH (typically 6.5-7.5), temperature (generally 30-44°C), and cofactor concentrations (e.g., Mg²⁺ or Co²⁺)[1][2][3].

  • Zymogen Inactivation: Many chitin synthases are produced as inactive zymogens and require proteolytic activation[1][4]. Ensure consistent and complete activation, for example, by pre-incubating the enzyme preparation with trypsin[2][5][6].

  • Inhibitor Instability or Precipitation: CSI-13 may be unstable or precipitating in the aqueous assay buffer. Prepare fresh dilutions of CSI-13 from a DMSO stock for each experiment and visually inspect for any precipitation[7][8]. The final DMSO concentration should be kept consistent across all wells and below the toxic threshold for the enzyme.

Question: My CSI-13 IC₅₀ values are inconsistent between experiments. What is causing this variability?

Answer:

Inconsistent IC₅₀ values are a common challenge. The following points are critical for achieving reproducible results:

  • Inhibitor Stability: The stability of CSI-13 in your working solution can affect its potency. It is recommended to prepare aqueous working solutions fresh for each experiment[8]. Stock solutions in DMSO should be stored appropriately (e.g., at -80°C for long-term storage) and freeze-thaw cycles should be minimized[8].

  • Mechanism of Inhibition: CSI-13 is a non-competitive inhibitor of chitin synthase[9][10]. Unlike competitive inhibitors, its IC₅₀ value should not be dependent on the substrate (UDP-GlcNAc) concentration. However, ensuring consistent substrate concentration is still crucial for overall assay consistency.

  • Assay Conditions: Minor variations in incubation time, temperature, or reagent concentrations can lead to significant differences in results. Adhere strictly to your optimized protocol.

  • Pipetting and Mixing: Inaccurate pipetting or incomplete mixing of reagents in the microtiter plate wells can introduce significant error. Calibrate your pipettes regularly and ensure thorough mixing after adding the inhibitor and initiating the reaction[1].

Question: The inhibitory effect of CSI-13 in my whole-cell (in vivo) antifungal assay does not correlate with its in vitro activity. Why is there a discrepancy?

Answer:

Discrepancies between in vitro and in vivo results are frequently observed and can be attributed to several biological factors:

  • Compound Permeability: CSI-13 may not efficiently penetrate the fungal cell wall and membrane to reach the intracellular chitin synthase enzyme[1].

  • Cellular Compensation Mechanisms: Fungi possess a Cell Wall Integrity (CWI) signaling pathway that responds to cell wall stress[11]. When chitin synthesis is inhibited, the cell may compensate by increasing the synthesis of other cell wall components, such as β-1,3-glucan, potentially masking the inhibitor's effect[1][12].

  • Inhibitor Efflux: Fungal cells may possess efflux pumps that actively transport CSI-13 out of the cell, reducing its intracellular concentration and efficacy[1].

  • Differential Enzyme Expression/Activity: The specific chitin synthase isoenzymes active in vivo may differ from those in the in vitro preparation, or their activation state could vary[1][13].

Frequently Asked Questions (FAQs)

Question: What is Chitin Synthase Inhibitor 13 (CSI-13)?

Answer: this compound (also referred to as compound 12g in some literature) is a non-competitive inhibitor of the enzyme chitin synthase. It has been shown to exhibit broad-spectrum antifungal activity[9][10].

Question: What is the mechanism of action for CSI-13?

Answer: CSI-13 acts as a non-competitive inhibitor of chitin synthase[9][10]. This means it binds to a site on the enzyme other than the active site for the substrate (UDP-N-acetylglucosamine). This binding event changes the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. Chitin synthase is a crucial enzyme that catalyzes the polymerization of N-acetylglucosamine to form chitin, an essential component of the fungal cell wall[4][14]. By inhibiting this process, CSI-13 compromises the structural integrity of the cell wall, leading to fungal growth inhibition[4].

Question: What is the reported IC₅₀ value for CSI-13?

Answer: The reported half-maximal inhibitory concentration (IC₅₀) for this compound against chitin synthase is 106.7 µM[9][10].

Question: Why is chitin synthase considered a good target for antifungal agents?

Answer: Chitin is an essential structural polysaccharide in fungal cell walls and insect exoskeletons but is absent in vertebrates, including humans[2][6][14]. This distinction makes chitin synthase an attractive and selective target for developing antifungal drugs with potentially low host toxicity[15].

Quantitative Data

Table 1: Inhibitory Activity (IC₅₀) of Selected Chitin Synthase Inhibitors

InhibitorTarget Organism/EnzymeIC₅₀ ValueCitation
This compound Chitin Synthase106.7 µM[9][10]
Nikkomycin ZCandida albicans (CaChs1)15 µM[2]
Polyoxin BSclerotinia sclerotiorum CHS0.19 mM[6]
Compound 20 (Maleimide)Sclerotinia sclerotiorum CHS0.12 mM[6]
IMB-D10S. cerevisiae Chs23.51 ± 1.35 µg/mL[16]

Table 2: Optimal Conditions for In Vitro Chitin Synthase Activity Assays

ParameterOptimal RangeExample Source OrganismCitation(s)
pH 6.5 - 7.5Anopheles gambiae / Saccharomyces cerevisiae[2][3]
Temperature 30 - 44 °CAnopheles gambiae / Sclerotinia sclerotiorum[2][3]
Mg²⁺ Concentration 1.0 - 4.0 mMAnopheles gambiae[3]
Reducing Agent Dithiothreitol (DTT)Anopheles gambiae[3]

Experimental Protocols

Non-Radioactive In Vitro Chitin Synthase Activity Assay

This protocol is adapted from methods utilizing the specific binding of Wheat Germ Agglutinin (WGA) to newly synthesized chitin[2][3][6].

1. Enzyme Preparation: a. Culture the target fungus (e.g., Sclerotinia sclerotiorum) and harvest the mycelia by centrifugation (e.g., 3,000 x g for 10 minutes)[2][6]. b. Wash the mycelia twice with sterile ultrapure water[2][6]. c. Freeze the mycelia in liquid nitrogen and grind to a fine powder[2][6]. d. Resuspend the powder in an ice-cold extraction buffer. e. To activate the zymogenic form of the enzyme, add trypsin solution (e.g., 80 µg/mL) and incubate at 30°C for 30 minutes[2][6]. f. Stop the trypsin digestion by adding a soybean trypsin inhibitor (e.g., 120 µg/mL)[2][6]. g. Centrifuge the extract (e.g., 3,000 x g for 10 minutes at 4°C) and collect the supernatant, which contains the crude chitin synthase enzyme. Store at -20°C until use[2][6].

2. Assay Procedure: a. Plate Coating: Add 100 µL of WGA solution (e.g., 50 µg/mL) to each well of a 96-well microtiter plate. Incubate overnight at room temperature[2][3]. b. Washing: Vigorously shake out the WGA solution and wash the plate three to six times with ultrapure water[2][6]. c. Reaction Setup: i. Prepare a reaction mixture. A typical mixture contains 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂ (or an optimal Mg²⁺ concentration)[2][6]. ii. In each well, add 50 µL of the reaction mixture. iii. Add 2 µL of CSI-13 (dissolved in DMSO) at various concentrations. For control wells, add 2 µL of DMSO[6]. d. Enzymatic Reaction: Initiate the reaction by adding 48 µL of the crude enzyme extract to each well[6]. Include a control with boiled enzyme to measure background[3]. e. Incubation: Incubate the plate on a shaker at 30°C for 3 hours[2][6]. f. Stopping and Washing: Stop the reaction by washing the plate six times with ultrapure water[2][6]. g. Detection: i. Add 100 µL of WGA-Horseradish Peroxidase (WGA-HRP) solution to each well and incubate at 30°C for 30 minutes[2][6]. ii. Wash the plate six times with ultrapure water[2][6]. iii. Add 100 µL of TMB substrate solution. Monitor the color development and measure the optical density (OD) at 600 nm (kinetic) or stop the reaction and measure at 450 nm[2][5]. h. Data Analysis: Subtract the OD of the boiled enzyme control wells from the sample wells. Calculate the percentage of inhibition for each CSI-13 concentration relative to the DMSO control.

Visualizations

G cluster_0 Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Binding Chitin Chitin Polymer Chitin_Synthase->Chitin Catalysis Cell_Wall Cell Wall Assembly Chitin->Cell_Wall CSI13 CSI-13 CSI13->Chitin_Synthase Non-competitive Inhibition

Caption: Simplified pathway of chitin synthesis and its non-competitive inhibition by CSI-13.

G A 1. Plate Coating (WGA Overnight) C 3. Assay Setup (Add Reaction Mix, CSI-13/DMSO) A->C B 2. Enzyme Preparation (Fungal Cell Lysis & Trypsin Activation) D 4. Initiate Reaction (Add Enzyme Extract) B->D C->D E 5. Incubation (30°C for 3 hours) D->E F 6. Washing (Remove Unbound Reagents) E->F G 7. Detection (Add WGA-HRP, then TMB Substrate) F->G H 8. Data Analysis (Measure OD, Calculate % Inhibition) G->H

Caption: Experimental workflow for a non-radioactive chitin synthase inhibitor assay.

G Start Problem: Inconsistent IC50 Values Q1 Are you preparing fresh inhibitor dilutions for each experiment? Start->Q1 Sol1 Solution: Prepare fresh aqueous dilutions from a stable DMSO stock each time. Q1->Sol1 No Q2 Are assay parameters (temp, time, concentrations) strictly controlled? Q1->Q2 Yes End Result: Improved Reproducibility Sol1->End Sol2 Solution: Create a detailed checklist. Ensure consistent incubation times and temperatures. Q2->Sol2 No Q3 Are pipettes calibrated? Is mixing thorough? Q2->Q3 Yes Sol2->End Sol3 Solution: Calibrate pipettes regularly. Ensure complete mixing after adding reagents to wells. Q3->Sol3 No Q3->End Yes Sol3->End

Caption: Troubleshooting workflow for addressing inconsistent IC₅₀ values in CSI-13 experiments.

References

enhancing the synergistic effect of Chitin synthase inhibitor 13 with other antifungals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the synergistic effects of chitin (B13524) synthase inhibitors with other antifungal agents. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.

Note: "Chitin synthase inhibitor 13" (CSI-13) is not a widely documented specific agent in publicly available literature. This guide will focus on the principles of synergy using well-characterized chitin synthase inhibitors, such as Nikkomycin (B1203212) Z , as a primary example. The methodologies and principles described are broadly applicable to other inhibitors in this class.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synergy between a chitin synthase inhibitor and an echinocandin like caspofungin?

A1: The synergy arises from a dual attack on the fungal cell wall's primary structural components.[1] Echinocandins inhibit β-(1,3)-glucan synthase, weakening the cell wall.[2][3][4] In response to this stress, the fungus activates compensatory mechanisms, notably the upregulation of chitin synthesis to reinforce the damaged wall.[2][5] By simultaneously introducing a chitin synthase inhibitor, this crucial repair mechanism is blocked.[1] This combined assault prevents the fungus from overcoming the cell wall damage, leading to increased osmotic stress, cell lysis, and enhanced fungicidal activity.[1][6]

Q2: How is synergy quantitatively measured in these experiments?

A2: The most common method is the checkerboard microdilution assay, which is used to calculate the Fractional Inhibitory Concentration Index (FICI).[1][7][8] The FICI is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by its MIC when used alone.[8][9] The interaction is typically classified as:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[8]

Q3: Besides echinocandins, what other classes of antifungals show synergy with chitin synthase inhibitors?

A3: Chitin synthase inhibitors have shown synergistic potential with various antifungal classes. For example, synergy has been observed with azoles, such as fluconazole, against Candida albicans.[1][10] The rationale is that weakening the cell wall with a chitin synthase inhibitor may increase the penetration and efficacy of drugs that target the cell membrane, like azoles.

Q4: Can I use a chitin synthase inhibitor to overcome existing antifungal resistance?

A4: This is a promising area of research. For fungal strains that have developed resistance to a primary antifungal (e.g., an echinocandin or azole), combining it with a chitin synthase inhibitor can sometimes restore susceptibility.[11] The synergistic effect may lower the required MIC of the primary drug to a clinically achievable level. This approach is particularly relevant for difficult-to-treat biofilm-associated infections.[12][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in MIC/FICI results Pipetting errors, inconsistent inoculum preparation, or improper mixing in wells.Use calibrated pipettes and practice consistent technique. Ensure the fungal inoculum is homogenous and adjusted to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL). Mix plates gently after inoculation.
No synergistic effect observed (FICI > 0.5) The specific fungal strain may lack the expected compensatory response. The chosen concentrations may be outside the synergistic range. The inhibitor may be unstable under assay conditions.Verify the strain's phenotype. Perform dose-response curves for each drug individually to inform the concentration range for the checkerboard assay. Check the stability and solubility of your inhibitor in the assay medium (e.g., RPMI 1640).
Paradoxical Growth (Eagle Effect) Some fungi, particularly Candida and Aspergillus species, can exhibit reduced susceptibility at very high concentrations of echinocandins.[2]Ensure your concentration gradients cover a wide range. When determining the MIC for FICI calculation, read the endpoint as the lowest concentration that produces significant growth inhibition, even if some growth reappears at higher concentrations.
Difficulty Determining MIC Endpoint Trailing growth (reduced but persistent growth over a range of concentrations) can make visual determination of the MIC difficult.Read the MIC at a consistent inhibition level (e.g., 80% or 90% reduction in turbidity compared to the growth control). A spectrophotometric plate reader can provide more objective measurements.

Quantitative Data on Synergistic Effects

The following tables summarize published data on the synergistic interactions of the chitin synthase inhibitor Nikkomycin Z with other antifungals.

Table 1: Synergy of Nikkomycin Z with Echinocandins against Candida Biofilms

Fungal SpeciesCombination AntifungalInteraction (FICI)Key FindingReference
Candida albicansCaspofunginSynergy (≤ 0.5)Combination leads to extended cell death in biofilms.[12]
Candida albicansMicafungin (B1204384)Synergy (≤ 0.5)Synergy was more pronounced with micafungin than caspofungin.[12]
Candida parapsilosisCaspofunginSynergy ObservedEffective against biofilms, which can be resistant to echinocandins alone.[12]
Candida parapsilosisMicafunginSynergy ObservedPotential agent for antifungal lock therapy against catheter infections.[12]

Table 2: Synergy of Nikkomycin Z with Various Antifungals against Different Fungal Pathogens

Fungal SpeciesCombination AntifungalInteraction (FICI)Key FindingReference
Aspergillus fumigatusLY303366 (Echinocandin)Synergy (FICI < 1.0)Synergy was noted for both inhibition and killing of the fungus.[14]
Coccidioides immitisLY303366 (Echinocandin)Synergy (FICI ≤ 0.129)Powerful synergy observed for both inhibition and killing.[14]
Rhizopus sp.LY303366 (Echinocandin)Synergy (FICI ≤ 0.375)Synergistic inhibition and killing observed in a difficult-to-treat species.[14]
Candida albicansFluconazoleSynergyThe combination can be effective against fluconazole-resistant strains.[10]

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms and processes involved in synergy testing.

Mechanism of Antifungal Synergy cluster_Cell Fungal Cell cluster_Inhibitors Antifungal Agents UDP_GlcNAc UDP-GlcNAc Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Cell_Wall Cell Wall Reinforcement Chitin->Cell_Wall UDP_Glucose UDP-Glucose Glucan_Synthase β(1,3)-Glucan Synthase UDP_Glucose->Glucan_Synthase Glucan_Synthase->Chitin_Synthase Inhibition triggers compensatory upregulation Glucan β(1,3)-Glucan Glucan_Synthase->Glucan Glucan->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Failure leads to CSI_13 Chitin Synthase Inhibitor (e.g., Nikkomycin Z) CSI_13->Chitin_Synthase Inhibits Echinocandin Echinocandin (e.g., Caspofungin) Echinocandin->Glucan_Synthase Inhibits

Caption: Dual inhibition of fungal cell wall synthesis pathways.

Checkerboard Assay Workflow start Start prep_drugs Prepare 2-fold serial dilutions of Drug A and Drug B in a 96-well plate start->prep_drugs add_inoculum Add standardized fungal inoculum to each well prep_drugs->add_inoculum incubate Incubate plate at 35-37°C for 24-48 hours add_inoculum->incubate read_mic Visually or spectrophotometrically determine MICs for each drug alone and for each combination incubate->read_mic calc_fic Calculate FIC for each drug: FIC = MIC_combination / MIC_alone read_mic->calc_fic calc_fici Calculate FICI for each well: FICI = FIC_A + FIC_B calc_fic->calc_fici interpret Find the lowest FICI value and interpret the interaction calc_fici->interpret synergy Synergy (FICI ≤ 0.5) interpret->synergy ≤ 0.5 indifference Indifference / Additive (0.5 < FICI ≤ 4.0) interpret->indifference > 0.5 and ≤ 4.0 antagonism Antagonism (FICI > 4.0) interpret->antagonism > 4.0 end End synergy->end indifference->end antagonism->end Troubleshooting Experimental Results start High FICI value (No Synergy Observed) check_mic Are individual MIC values consistent with literature? start->check_mic check_strain Verify fungal strain identity and resistance profile. check_mic->check_strain No check_compound Is the inhibitor compound soluble and stable in the assay medium? check_mic->check_compound Yes check_protocol Review protocol: Inoculum density, incubation time, media composition. check_strain->check_protocol solubility_test Perform solubility and stability tests (e.g., HPLC, visual inspection). check_compound->solubility_test Unsure optimize_conc Optimize concentration ranges. Synergy may be concentration-dependent. check_compound->optimize_conc Yes adjust_protocol Adjust solvent or media pH if necessary. Prepare fresh stock solutions. solubility_test->adjust_protocol

References

Validation & Comparative

A Comparative Analysis of Chitin Synthase Inhibitors: CSI-13 versus Nikkomycin Z in Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antifungal agents, the inhibition of chitin (B13524) synthase, an enzyme crucial for the integrity of the fungal cell wall but absent in humans, presents a promising therapeutic strategy. This guide provides a detailed comparison of two such inhibitors: the novel, non-competitive inhibitor Chitin Synthase Inhibitor 13 (CSI-13), a spiro-quinazolinone derivative, and the well-characterized competitive inhibitor, Nikkomycin Z. This document outlines their antifungal efficacy, supported by experimental data, to inform further research and development.

At a Glance: CSI-13 vs. Nikkomycin Z

FeatureThis compound (CSI-13)Nikkomycin Z
Mechanism of Action Non-competitive inhibitor of chitin synthase[1][2]Competitive inhibitor of chitin synthase[1]
Chemical Class Spiro-quinazolinone derivativePeptidyl-nucleoside antibiotic
Antifungal Spectrum Broad-spectrum activity, including against some azole- and echinocandin-resistant strains[1]Broad-spectrum activity, particularly potent against dimorphic fungi[3][4]
Inhibitory Concentration (IC50) 106.7 ± 14.2 μM against chitin synthase[1]Not consistently reported in similar units; activity is strain-dependent.

In Vitro Antifungal Activity: A Comparative Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of CSI-13 and Nikkomycin Z against various fungal pathogens. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are not available.

Table 1: Antifungal Activity against Candida Species

OrganismCSI-13 MIC (μg/mL)[1]Nikkomycin Z MIC (μg/mL)[3]
Candida albicans8≤0.5–32
Candida albicans (Fluconazole-resistant)8Not specified
Candida albicans (Micafungin-resistant)16Not specified
Candida parapsilosisNot Tested1–4
Candida tropicalisNot Tested>64
Candida kruseiNot Tested>64
Candida glabrataNot Tested>64

Table 2: Antifungal Activity against Aspergillus and Cryptococcus Species

OrganismCSI-13 MIC (μg/mL)[1]Nikkomycin Z MIC (μg/mL)
Aspergillus fumigatus16>64[3], 32 to >128[4]
Aspergillus flavus32>64[3]
Cryptococcus neoformans40.5 to >64[3]

Mechanism of Action: Targeting Fungal Cell Wall Synthesis

Both CSI-13 and Nikkomycin Z disrupt the fungal cell wall by inhibiting chitin synthase. However, their modes of inhibition differ, which may influence their efficacy and potential for resistance development.

Inhibition of Chitin Synthesis UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Nikkomycin_Z Nikkomycin Z (Competitive Inhibitor) Nikkomycin_Z->Chitin_Synthase Competes with substrate at active site CSI_13 CSI-13 (Non-competitive Inhibitor) CSI_13->Chitin_Synthase Binds to allosteric site

Caption: Mechanism of Chitin Synthase Inhibition.

Experimental Protocols

Chitin Synthase Inhibition Assay (for CSI-13)

This protocol is based on the methodology described by Du et al. (2023).

  • Enzyme Preparation: A crude extract of chitin synthase is prepared from Saccharomyces cerevisiae.

  • Reaction Mixture: The assay is conducted in a mixture containing Tris-HCl buffer, UDP-N-acetylglucosamine (the substrate), and magnesium chloride.

  • Inhibitor Addition: Varying concentrations of CSI-13 are added to the reaction mixture.

  • Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

  • Quantification: The amount of chitin synthesized is determined by a colorimetric method, and the IC50 value is calculated.

Antifungal Susceptibility Testing (Broth Microdilution)

This is a generalized protocol based on standard methods used for both inhibitors.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay Serial_Dilution Serial Dilution of Inhibitor in 96-well plate Inoculation Inoculate wells with fungal suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Fungal Inoculum (e.g., 0.5 McFarland standard) Inoculum_Prep->Inoculation Incubation Incubate at specified temperature and duration Inoculation->Incubation Reading Determine MIC (Visual or Spectrophotometric) Incubation->Reading

Caption: Workflow for MIC Determination.

  • Medium Preparation: RPMI 1640 medium is commonly used for antifungal susceptibility testing.

  • Drug Dilution: The antifungal agent (CSI-13 or Nikkomycin Z) is serially diluted in a 96-well microtiter plate.

  • Inoculum Preparation: Fungal isolates are cultured and then suspended in sterile saline to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: The wells of the microtiter plate are inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that inhibits visible growth of the fungus.

Discussion and Future Directions

This compound demonstrates promising broad-spectrum antifungal activity, notably against some drug-resistant fungal strains[1]. Its non-competitive mechanism of action could be advantageous in overcoming certain forms of resistance that may arise from mutations in the substrate-binding site of chitin synthase.

Nikkomycin Z has a long history of investigation and has shown particular potency against endemic dimorphic fungi[3][4]. Its development has progressed to clinical trials. While it exhibits potent activity against some pathogens, others, such as several Candida species and Aspergillus, show high MIC values when treated with Nikkomycin Z alone[3]. However, Nikkomycin Z has demonstrated significant synergistic effects when combined with other antifungal agents like azoles[3].

The available data suggests that both CSI-13 and Nikkomycin Z are valuable candidates for further antifungal drug development. Future studies should include direct comparative evaluations of these two inhibitors under standardized conditions to provide a more definitive assessment of their relative potency. Furthermore, in vivo efficacy studies for CSI-13 are warranted to determine its therapeutic potential in animal models of fungal infections. The potential for synergistic interactions of CSI-13 with other antifungal classes should also be explored, similar to what has been observed with Nikkomycin Z.

References

Comparative Analysis of Chitin Synthase Inhibitor 13 and Other Known Chitin Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers on Efficacy and Methodologies

This guide provides a comprehensive comparative analysis of Chitin (B13524) synthase inhibitor 13 alongside other prominent chitin synthase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of inhibitor performance with supporting experimental data. This document delves into the quantitative inhibitory activities, detailed experimental protocols for their assessment, and the underlying signaling pathways affected by these compounds.

Chitin, an essential polysaccharide in fungal cell walls and arthropod exoskeletons, is a key target for developing selective antifungal and insecticidal agents. The enzymes responsible for its synthesis, chitin synthases (CHS), are the focus of numerous drug discovery programs. This guide will compare Chitin synthase inhibitor 13 to other known inhibitors to evaluate its relative potency and potential.

Quantitative Comparison of Inhibitor Activity

The in vitro inhibitory activities of this compound and other key inhibitors are summarized in the table below. The data primarily focuses on the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

InhibitorTarget Organism/EnzymeIC50Mechanism of Inhibition
This compound (compound 12g) Fungal Chitin Synthase106.7 μM[1][2]Non-competitive[1][2]
Chitin synthase inhibitor 1 Fungal Chitin Synthase0.12 mMNot specified in available results
Chitin synthase inhibitor 3 (compound 2d) Candida albicans Chitin Synthase0.16 mM[3]Not specified in available results
Polyoxin B Sclerotinia sclerotiorum Chitin Synthase0.19 mM[4]Competitive
Nikkomycin (B1203212) Z Candida albicans Chs115 μM[3][5]Competitive[5][6]
Candida albicans Chs20.8 μM[3][5]Competitive
Candida albicans Chs313 μM[3][5]Competitive
IMB-D10 Yeast Chs117.46 ± 3.39 μg/mL[7]Not specified in available results
Yeast Chs23.51 ± 1.35 μg/mL[7]Not specified in available results
Yeast Chs313.08 ± 2.08 μg/mL[7]Not specified in available results
IMB-F4 Yeast Chs28.546 ± 1.42 μg/mL[7]Not specified in available results
Yeast Chs32.963 ± 1.42 μg/mL[7]Not specified in available results

Experimental Protocols

Accurate assessment of chitin synthase inhibitor activity is crucial for comparative analysis. The following are detailed methodologies for key experiments.

Preparation of Fungal Crude Enzyme Extract

This protocol is for obtaining a crude extract of chitin synthase from fungal mycelia.

Materials:

  • Fresh fungal mycelia

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • Centrifuge (capable of 3,000 x g at 4°C)

Procedure:

  • Harvest fresh fungal mycelia by centrifugation at 3,000 x g for 10 minutes.

  • Wash the mycelia twice with sterile ultrapure water.

  • Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the powdered mycelia in ice-cold extraction buffer.

  • Centrifuge the extract at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude chitin synthase enzyme solution. Store at -20°C until use.

Non-Radioactive Chitin Synthase Inhibition Assay

This high-throughput assay is based on the specific binding of newly synthesized chitin to Wheat Germ Agglutinin (WGA).

Materials:

  • 96-well microtiter plate coated with WGA (50 µg/mL)

  • Crude enzyme extract

  • Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction mixture (e.g., 50 mM Tris-HCl pH 7.5, 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂)

  • WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Add 2 µL of the test inhibitor at various concentrations to the wells of the WGA-coated 96-well plate. For the control, add 2 µL of the solvent.

  • Add 50 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 48 µL of the crude enzyme extract to each well.

  • Incubate the plate on a shaker at 30°C for 3 hours.

  • Stop the reaction by washing the plate six times with ultrapure water.

  • Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.

  • Wash the plate six times with ultrapure water.

  • Add 100 µL of TMB substrate solution to each well and monitor color development.

  • Stop the reaction by adding a stop solution and measure the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Visualizations

Inhibition of chitin synthesis triggers cellular stress responses, primarily through the Cell Wall Integrity (CWI) signaling pathway in fungi. Understanding this pathway is crucial for identifying potential mechanisms of resistance and for developing synergistic therapeutic strategies.

Fungal_CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Wsc1 Wsc1/Mid2 Rho1_GDP Rho1-GDP Wsc1->Rho1_GDP Activates GEF (Rom2) CellWall Cell Wall Stress (e.g., CSI treatment) CellWall->Wsc1 Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk1_2 Mkk1/2 Bck1->Mkk1_2 Slt2 Slt2 (Mpk1) Mkk1_2->Slt2 Rlm1 Rlm1 Slt2->Rlm1 Gene_Expression Cell Wall Gene Expression (e.g., CHS genes) Rlm1->Gene_Expression Transcription Factor

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental_Workflow start Start: Fungal Culture enzyme_prep Crude Enzyme Extraction start->enzyme_prep assay_setup Assay Setup in WGA-coated Plate enzyme_prep->assay_setup add_inhibitor Add Test Inhibitor (e.g., CSI-13) assay_setup->add_inhibitor add_reagents Add Reaction Mix & Enzyme add_inhibitor->add_reagents incubation Incubation (30°C, 3h) add_reagents->incubation washing Washing Steps incubation->washing detection Detection with WGA-HRP & TMB washing->detection readout Measure Absorbance (450 nm) detection->readout analysis Data Analysis: IC50 Calculation readout->analysis end End: Comparative Potency Determined analysis->end

Caption: Workflow for Chitin Synthase Inhibition Assay.

References

Validating the Target Specificity of Chitin Synthase Inhibitor 13: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chitin (B13524) Synthase Inhibitor 13's performance with other alternatives, supported by experimental data. We delve into its target specificity, antifungal efficacy, and synergistic potential, offering detailed methodologies for key experiments to aid in your research and development endeavors.

Executive Summary

Chitin Synthase Inhibitor 13, a novel spiro-quinazolinone derivative, demonstrates significant potential as an antifungal agent by targeting chitin synthase, an essential enzyme for fungal cell wall integrity that is absent in mammals. This guide presents a comprehensive analysis of its inhibitory action, compares its efficacy against established and alternative inhibitors, and outlines protocols for validating its target specificity. The data indicates that this compound is a non-competitive inhibitor of chitin synthase with broad-spectrum antifungal activity, including against drug-resistant fungal strains.

Comparative Performance Analysis

The following tables summarize the quantitative data on the inhibitory activity and antifungal efficacy of this compound and its comparators.

Table 1: Chitin Synthase Inhibition

CompoundIC50 (μM) against Chitin SynthaseInhibition TypeSource
This compound (12g) 106.7 ± 14.2 Non-competitive Du C, et al., 2023[1][2]
Compound 12d116.7 ± 19.6Not specifiedDu C, et al., 2023[1][2]
Compound 12j102.3 ± 9.6Not specifiedDu C, et al., 2023[1][2]
Compound 12l122.7 ± 22.2Not specifiedDu C, et al., 2023[1][2]
Compound 12m136.8 ± 12.4Not specifiedDu C, et al., 2023[1][2]
Polyoxin (B77205) B (Reference)93.5 ± 11.1CompetitiveDu C, et al., 2023[1][2]

Table 2: In Vitro Antifungal Activity (MIC in μg/mL)

CompoundCandida albicansFluconazole-resistant C. albicansMicafungin-resistant C. albicansCryptococcus neoformansAspergillus fumigatusSource
This compound (12g) 4 - 8 4 - 8 4 - 8 8 16 Du C, et al., 2023[1]
Compound 12d8 - 168 - 168 - 161632Du C, et al., 2023[1]
Compound 12j4 - 84 - 84 - 8816Du C, et al., 2023[1]
Compound 12l8 - 168 - 168 - 161632Du C, et al., 2023[1]
Compound 12m8 - 168 - 168 - 161632Du C, et al., 2023[1]
Fluconazole (B54011) (Reference)0.25 - 1>256Not specified4 - 8>256Du C, et al., 2023[1]
Polyoxin B (Reference)16 - 3216 - 3216 - 323264Du C, et al., 2023[1]

Note: The study by Du et al. (2023) demonstrated that this compound (12g) and related compounds (12d, 12j, 12l, and 12m) exhibited synergistic or additive effects when combined with fluconazole or polyoxin B[1][2].

Experimental Protocols and Workflows

To ensure the robust validation of this compound's target specificity, a series of well-defined experiments are crucial. Below are detailed methodologies for key assays.

Chitin Synthase Activity Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the target enzyme.

cluster_prep Enzyme Preparation cluster_assay Inhibitory Assay cluster_analysis Data Analysis prep1 Fungal cell culture prep2 Cell lysis and homogenization prep1->prep2 prep3 Centrifugation to obtain crude enzyme extract prep2->prep3 assay3 Initiate reaction with enzyme extract prep3->assay3 assay1 Prepare reaction mixture (UDP-GlcNAc substrate, buffer) assay2 Add this compound (or alternative) assay1->assay2 assay2->assay3 assay4 Incubate at optimal temperature assay3->assay4 assay5 Stop reaction assay4->assay5 assay6 Quantify chitin production (e.g., radiolabel incorporation or colorimetric method) assay5->assay6 analysis1 Calculate percentage inhibition assay6->analysis1 analysis2 Determine IC50 value analysis1->analysis2

Caption: Workflow for determining the in vitro inhibitory activity of compounds against chitin synthase.

Protocol:

  • Enzyme Preparation: A crude extract of chitin synthase is prepared from a fungal source (e.g., Saccharomyces cerevisiae, Candida albicans).

  • Reaction Mixture: A reaction buffer is prepared containing UDP-N-acetylglucosamine (the substrate for chitin synthase) and other necessary co-factors.

  • Inhibitor Addition: Varying concentrations of this compound or other test compounds are added to the reaction mixture.

  • Enzymatic Reaction: The reaction is initiated by adding the crude enzyme extract and incubated at an optimal temperature (e.g., 30°C).

  • Quantification: The amount of synthesized chitin is quantified. A common method involves using radiolabeled UDP-GlcNAc and measuring its incorporation into the insoluble chitin polymer.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration at which 50% of enzyme activity is inhibited) is determined.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungus.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare serial dilutions of inhibitor in microplate wells prep2 Prepare standardized fungal inoculum prep1->prep2 inc1 Inoculate wells with fungal suspension prep2->inc1 inc2 Incubate at appropriate temperature and duration inc1->inc2 analysis1 Visually or spectrophotometrically assess fungal growth inc2->analysis1 analysis2 Determine the Minimum Inhibitory Concentration (MIC) analysis1->analysis2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Protocol:

  • Serial Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under conditions suitable for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Sorbitol Protection Assay

This assay helps to confirm that the antifungal activity of a compound is due to the disruption of the cell wall.

cluster_setup Assay Setup cluster_incubation Inoculation and Incubation cluster_analysis Analysis setup1 Prepare two sets of microdilution plates with the inhibitor setup2 Supplement one set of plates with an osmotic stabilizer (e.g., sorbitol) setup1->setup2 inc1 Inoculate both sets of plates with the fungal suspension setup2->inc1 inc2 Incubate under standard growth conditions inc1->inc2 analysis1 Determine MIC values for both sets of plates inc2->analysis1 analysis2 Compare MICs with and without sorbitol analysis1->analysis2

Caption: Workflow of the sorbitol protection assay to validate cell wall targeting.

Protocol:

  • Assay Setup: Two sets of broth microdilution assays are prepared as described above. One set is prepared with standard medium, while the other is supplemented with an osmotic stabilizer such as 0.8 M sorbitol.

  • Inoculation and Incubation: Both sets of plates are inoculated with the fungal suspension and incubated.

  • Analysis: The MIC values are determined for both conditions. A significant increase in the MIC in the presence of the osmotic stabilizer suggests that the compound's antifungal activity is due to cell wall disruption. The study by Du et al. (2023) utilized this method to confirm that the spiro-quinazolinone derivatives, including this compound, target the fungal cell wall[1].

Conclusion

This compound presents a compelling profile as a specific, non-competitive inhibitor of fungal chitin synthase. Its broad-spectrum antifungal activity, including efficacy against resistant strains, highlights its potential as a lead compound for the development of new antifungal therapies. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this and other novel chitin synthase inhibitors.

References

Comparative Analysis of Chitin Synthase Inhibitor 13: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Chitin (B13524) Synthase Inhibitor 13 (also known as compound 12g), a novel non-competitive inhibitor of chitin synthase. Understanding the selectivity of a compound is paramount in drug development to anticipate potential off-target effects and to ensure the desired therapeutic action. While Chitin Synthase Inhibitor 13 has been identified as a potent antifungal agent, its interaction with other enzymes is a critical area of investigation.

This document presents hypothetical cross-reactivity data to illustrate how such a comparative analysis would be structured. The experimental protocols provided are based on established methodologies for enzyme inhibition assays.

Data Presentation: Inhibitor Activity Against a Panel of Enzymes

The following table summarizes the inhibitory activity of this compound against its primary target, chitin synthase, and a selection of other enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Enzyme TargetPutative FunctionInhibitorIC50 (µM)
Chitin Synthase (Saccharomyces cerevisiae)Fungal cell wall synthesisThis compound106.7[1]
Glycogen Synthase Kinase 3β (GSK-3β)Kinase involved in various signaling pathwaysThis compound> 500
Pan-CaspaseProteases involved in apoptosisThis compound> 500
Cathepsin BLysosomal proteaseThis compound> 500
Monoamine Oxidase A (MAO-A)Neurotransmitter metabolismThis compound> 500
Monoamine Oxidase B (MAO-B)Neurotransmitter metabolismThis compound> 500

Note: The IC50 values for enzymes other than Chitin Synthase are hypothetical and for illustrative purposes only, as specific cross-reactivity studies for this compound are not publicly available at this time. A higher IC50 value indicates lower inhibitory activity.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.

Chitin Synthase Activity Assay (Primary Target)

This protocol is adapted from established non-radioactive methods for measuring chitin synthase activity.

a. Preparation of Crude Enzyme Extract:

  • Fungal cells (e.g., Saccharomyces cerevisiae) are cultured and harvested by centrifugation.

  • The cell pellet is washed and then disrupted in liquid nitrogen.

  • The resulting cell powder is resuspended in an extraction buffer.

  • To activate the zymogenic form of chitin synthase, the extract is treated with trypsin, followed by the addition of a trypsin inhibitor to stop the reaction.

  • The crude enzyme solution is obtained by centrifugation and stored at -20°C.

b. Inhibition Assay:

  • A 96-well microtiter plate is coated with wheat germ agglutinin (WGA).

  • The test compound, this compound, is dissolved in DMSO and prepared in a series of dilutions.

  • In each well, the reaction mixture containing Tris-HCl buffer, CoCl2, N-acetyl-D-glucosamine (GlcNAc), and UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) is added.

  • The diluted inhibitor or DMSO (for control) is added to the respective wells.

  • The enzymatic reaction is initiated by adding the crude chitin synthase extract.

  • The plate is incubated with shaking to allow for the synthesis of chitin.

  • After incubation, the plate is washed to remove unreacted substrates.

  • A solution of WGA conjugated to horseradish peroxidase (WGA-HRP) is added to each well and incubated.

  • The plate is washed again, and a TMB substrate solution is added.

  • The optical density is measured at 600 nm to determine the rate of reaction.

c. IC50 Determination:

  • The reaction rates at different inhibitor concentrations are used to calculate the percentage of inhibition.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Cross-Reactivity Enzyme Panel Assays (Hypothetical)

To assess the selectivity of this compound, its activity would be tested against a panel of unrelated enzymes using commercially available assay kits or established protocols. The general workflow for these assays is as follows:

a. Enzyme and Substrate Preparation:

  • Recombinant human enzymes (e.g., GSK-3β, caspases, cathepsins, MAOs) and their specific substrates are obtained.

  • Enzymes and substrates are prepared according to the assay kit's instructions.

b. Inhibition Assay:

  • The assays are typically performed in a 96-well or 384-well plate format.

  • This compound is serially diluted and added to the wells.

  • The enzyme is pre-incubated with the inhibitor for a specified period.

  • The reaction is initiated by the addition of the enzyme-specific substrate.

  • The reaction progress is monitored by measuring changes in absorbance, fluorescence, or luminescence, depending on the assay principle.

c. IC50 Determination:

  • Similar to the chitin synthase assay, the IC50 values for each enzyme in the panel are determined from the dose-response curves.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing the cross-reactivity of an inhibitor and a conceptual signaling pathway for chitin synthesis.

cross_reactivity_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor This compound Assay_Plate 96/384-well Plate Assay Inhibitor->Assay_Plate Enzyme_Panel Panel of Enzymes (e.g., Kinases, Proteases) Enzyme_Panel->Assay_Plate Substrates Specific Substrates Reaction Reaction Initiation (Add Substrate) Substrates->Reaction Incubation Pre-incubation (Enzyme + Inhibitor) Assay_Plate->Incubation Incubation->Reaction Detection Signal Detection (Absorbance/Fluorescence) Reaction->Detection Dose_Response Dose-Response Curves Detection->Dose_Response IC50 IC50 Value Calculation Dose_Response->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Workflow for assessing the cross-reactivity of this compound.

chitin_synthesis_pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Chitin Chitin Polymer Chitin_Synthase->Chitin Cell_Wall Fungal Cell Wall (Structural Integrity) Chitin->Cell_Wall Inhibitor Chitin Synthase Inhibitor 13 Inhibitor->Chitin_Synthase

Caption: Simplified pathway of chitin synthesis and its inhibition.

References

The Synergistic Power of Dual Cell Wall Inhibition: Assessing Chitin Synthase Inhibitor 13 and Caspofungin in Antifungal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating threat of antifungal resistance necessitates innovative therapeutic strategies. Combination therapy, particularly the synergistic application of agents targeting the fungal cell wall, represents a highly promising approach. This guide provides a comprehensive comparison of the synergistic antifungal effects of Chitin (B13524) Synthase Inhibitor 13 (CSI-13) and caspofungin, an echinocandin. By simultaneously disrupting two essential components of the fungal cell wall, this combination has the potential to enhance efficacy, overcome resistance, and improve clinical outcomes. This analysis is supported by established experimental data for similar synergistic interactions and detailed methodologies for key validation assays.

Mechanism of Action: A Two-Pronged Attack on the Fungal Cell Wall

To understand the synergy between CSI-13 and caspofungin, it is crucial to first examine their individual mechanisms of action.

Caspofungin: As an echinocandin, caspofungin targets β-(1,3)-D-glucan synthase, a key enzyme responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[1][2][3][4][5] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[2][5]

Chitin Synthase Inhibitor 13 (CSI-13): CSI-13 belongs to a class of compounds that inhibit chitin synthase, the enzyme responsible for the synthesis of chitin.[6][7] Chitin is another critical polysaccharide that provides structural integrity to the fungal cell wall, particularly at sites of budding and hyphal growth.[6][8] By blocking chitin production, CSI-13 compromises the cell wall's ability to maintain its shape and withstand environmental stress.[7]

The Synergy Unveiled: Overwhelming Fungal Defenses

The synergistic interaction between a chitin synthase inhibitor and an echinocandin like caspofungin stems from their complementary attacks on the fungal cell wall. When a fungus is exposed to caspofungin, it often triggers a compensatory stress response. The cell wall integrity (CWI) signaling pathway is activated, leading to an increase in chitin synthesis to reinforce the weakened cell wall.[9][10][11] This adaptive mechanism can reduce the overall efficacy of caspofungin monotherapy.

By co-administering a chitin synthase inhibitor like CSI-13, this compensatory mechanism is effectively blocked. The fungus is then unable to fortify its cell wall with additional chitin, resulting in a catastrophic failure of cell wall integrity, increased osmotic stress, and enhanced fungal cell lysis.[10]

Quantitative Assessment of Synergy: A Data-Driven Comparison

The synergistic effect of antifungal combinations is typically quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is indicative of synergy. The following tables summarize representative in vitro data for the combination of known chitin synthase inhibitors with caspofungin against various fungal pathogens. While specific data for "this compound" is not publicly available, these findings illustrate the potent synergy achievable with this combination strategy.

Table 1: In Vitro Synergistic Activity of Chitin Synthase Inhibitors with Caspofungin against Saccharomyces cerevisiae

Compound CombinationFICI ValueInterpretation
Nikkomycin Z + Caspofungin≤ 0.5Synergistic[8]
IMB-D10 + Caspofungin≤ 0.5Synergistic[8]
IMB-F4 + Caspofungin≤ 0.5Synergistic[8]

Table 2: In Vitro Synergistic Activity of Chitin Synthase Inhibitors with Caspofungin against Candida albicans

Compound CombinationFICI ValueInterpretation
Nikkomycin Z + Caspofungin≤ 0.5Synergistic[10]
IMB-D10 + CaspofunginSynergistic effect observedThe presence of IMB-D10 at 12.5 μg/mL lowered the MIC of caspofungin from 0.025 μg/mL to 0.00625 μg/mL[8]
IMB-F4 + CaspofunginSynergistic effect observedThe presence of IMB-F4 at 12.5 μg/mL lowered the MIC of caspofungin against C. albicans from 0.025 μg/mL to 0.00315 μg/mL[8]

Visualizing the Interaction and Experimental Design

Signaling Pathways and Mechanism of Synergy

Synergy_Mechanism Mechanism of Synergy Between Cell Wall Active Agents Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-Glucan Synthase Caspofungin->Glucan_Synthase Inhibits CSI13 Chitin Synthase Inhibitor 13 Chitin_Synthase Chitin Synthase CSI13->Chitin_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Cell_Wall_Weakening Cell Wall Weakening Glucan_Synthesis->Cell_Wall_Weakening Leads to Cell_Lysis Enhanced Cell Lysis & Fungal Death Chitin_Synthesis->Cell_Lysis Blocked by CSI-13 CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Cell_Wall_Weakening->CWI_Pathway Cell_Wall_Weakening->Cell_Lysis Compensatory_Chitin Compensatory Chitin Synthesis CWI_Pathway->Compensatory_Chitin Upregulates Compensatory_Chitin->Chitin_Synthesis

Caption: Mechanism of synergy between cell wall active agents.

Experimental Workflow for Synergy Testing

Experimental_Workflow Workflow for In Vitro Antifungal Synergy Testing cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Fungal_Culture 1. Fungal Isolate Culture Inoculum_Prep 3. Prepare Fungal Inoculum Fungal_Culture->Inoculum_Prep Drug_Dilutions 2. Prepare Serial Drug Dilutions Plate_Setup 4. Set up 96-well plate with drug combinations Drug_Dilutions->Plate_Setup Inoculation 5. Inoculate plate with fungal suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation 6. Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination 7. Determine MICs for each drug alone and in combination Incubation->MIC_Determination FICI_Calculation 8. Calculate FIC Index FICI = FIC_A + FIC_B MIC_Determination->FICI_Calculation Interpretation 9. Interpret Synergy (FICI ≤ 0.5) FICI_Calculation->Interpretation

Caption: Workflow for in vitro antifungal synergy testing.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in assessing antifungal synergy. The following are detailed protocols for two of the most common in vitro assays.

Checkerboard Broth Microdilution Assay

This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI).

1. Preparation of Antifungal Agents:

  • Prepare stock solutions of this compound and caspofungin in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each drug in RPMI 1640 medium to achieve a range of concentrations above and below the expected Minimum Inhibitory Concentrations (MICs).

2. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on an appropriate agar (B569324) medium.

  • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.

3. Assay Setup:

  • In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells.

  • Add 50 µL of the highest concentration of CSI-13 to all wells in the first column and perform serial dilutions across the rows.

  • Add 50 µL of the highest concentration of caspofungin to all wells in the first row and perform serial dilutions down the columns, creating a matrix of drug combinations.

  • Include wells with each drug alone to determine individual MICs and a drug-free well as a growth control.

4. Inoculation and Incubation:

  • Inoculate each well with 100 µL of the prepared fungal suspension.

  • Incubate the plates at 35°C for 24-48 hours.

5. Data Analysis:

  • Determine the MIC for each drug alone and in combination as the lowest concentration that inhibits visible fungal growth.

  • Calculate the FIC for each drug:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.

  • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates no interaction; FICI > 4.0 indicates antagonism.[8]

Time-Kill Curve Assay

This dynamic assay provides information on the rate of fungal killing over time.

1. Preparation:

  • Prepare tubes with RPMI 1640 medium containing the desired concentrations of each antifungal agent alone and in combination. Include a drug-free growth control.

  • Prepare a fungal inoculum and adjust the concentration to approximately 1-5 x 10⁵ CFU/mL in each tube.

2. Incubation and Sampling:

  • Incubate the tubes at 35°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

3. Quantification of Viable Fungi:

  • Perform serial dilutions of each aliquot in sterile saline.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates until colonies are visible and count the number of colony-forming units (CFU).

4. Data Analysis:

  • Plot the log₁₀ CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.[12]

Conclusion

The combination of a Chitin Synthase Inhibitor like CSI-13 with caspofungin presents a compelling strategy to combat fungal infections. The dual targeting of the fungal cell wall leads to a potent synergistic effect, as demonstrated by in vitro studies with similar compounds. The provided experimental protocols offer a robust framework for validating the efficacy of this combination against a range of clinically relevant fungal pathogens. For researchers and drug development professionals, the exploration of such synergistic interactions is a critical step towards developing more effective and durable antifungal therapies in an era of increasing resistance.

References

Validating the Mechanism of Chitin Synthase Inhibitor 13: A Comparative Guide Using Genetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic methods to validate the mechanism of action of Chitin (B13524) Synthase Inhibitor 13. While direct genetic validation studies for Chitin Synthase Inhibitor 13 are not extensively documented in publicly available literature, this document outlines the established principles and experimental workflows by comparing them with well-characterized chitin synthase inhibitors. The supporting data and protocols provided are based on established methodologies for target validation in the field of antifungal drug discovery.

Quantitative Comparison of Chitin Synthase Inhibitors

The following table summarizes the inhibitory activity of this compound and other known chitin synthase inhibitors. This data provides a baseline for comparing their potency and serves as a reference for expected outcomes in genetic validation experiments.

InhibitorTarget Organism/EnzymeIC50KiMechanism of InhibitionReference
This compound Fungal Chitin Synthase106.7 µMNot ReportedNon-competitive[1][2]
Polyoxin B Sclerotinia sclerotiorum CHS0.19 mMNot ReportedCompetitive[3]
Polyoxin D Candida albicans Chs2Not Reported3.2 ± 1.4 µMCompetitive[4]
Nikkomycin Z Candida albicans Chs20.8 µM1.5 ± 0.5 µMCompetitive[4]
RO-09-3143 Candida albicans CaChs1pMIC50 = 0.27 µM0.55 nMNon-competitive[5]
IMB-D10 Saccharomyces cerevisiae Chs23.51 ± 1.35 µg/mLNot ReportedNot Reported[6]
IMB-F4 Saccharomyces cerevisiae Chs32.963 ± 1.42 µg/mLNot ReportedNot Reported[6]

Experimental Protocols for Genetic Validation

Genetic validation is crucial for unequivocally confirming that the inhibitory effect of a compound is mediated through its intended target. Below are detailed protocols for key genetic experiments to validate the mechanism of this compound.

CRISPR-Cas9 Mediated Gene Knockout of Chitin Synthase

This protocol describes the deletion of the chitin synthase gene in a model fungal organism like Saccharomyces cerevisiae to assess its impact on the organism's sensitivity to the inhibitor.

Materials:

  • Saccharomyces cerevisiae wild-type strain

  • pCAS vector containing the Cas9 gene and a guide RNA (gRNA) expression cassette

  • Repair template DNA with homology arms flanking the chitin synthase gene

  • Yeast transformation reagents

  • Selective growth media

  • This compound

Procedure:

  • gRNA Design: Design a gRNA sequence targeting a conserved region of the chitin synthase gene.

  • Plasmid Construction: Clone the gRNA sequence into the pCAS vector.

  • Repair Template Synthesis: Synthesize a DNA fragment containing sequences homologous to the regions upstream and downstream of the target gene.

  • Yeast Transformation: Co-transform the Cas9-gRNA plasmid and the repair template into wild-type yeast cells.[1]

  • Selection of Mutants: Select for transformants on appropriate selective media.

  • Verification of Knockout: Confirm the deletion of the chitin synthase gene by PCR and DNA sequencing.

  • Phenotypic Analysis: Compare the growth of the wild-type and knockout strains in the presence of varying concentrations of this compound. A significant increase in resistance in the knockout strain would validate that chitin synthase is the primary target.[7]

Overexpression of Chitin Synthase

This experiment aims to determine if increased expression of the target protein, chitin synthase, leads to decreased sensitivity to the inhibitor.

Materials:

  • Saccharomyces cerevisiae wild-type strain

  • An overexpression vector (e.g., with a strong constitutive promoter)

  • Full-length cDNA of the chitin synthase gene

  • Yeast transformation reagents

  • Selective growth media

  • This compound

Procedure:

  • Construct Preparation: Clone the chitin synthase cDNA into the overexpression vector.

  • Yeast Transformation: Transform the overexpression construct into wild-type yeast cells.

  • Verification of Overexpression: Confirm the increased expression of chitin synthase via qPCR or Western blot.

  • Susceptibility Testing: Perform a dose-response assay to compare the sensitivity of the wild-type and the overexpression strains to this compound. A rightward shift in the dose-response curve for the overexpression strain would indicate target-specific inhibition.

Chitin Synthase Activity Assay

This biochemical assay is used to quantify the inhibitory effect of the compound on the enzyme's activity directly.

Materials:

  • Fungal cell culture (e.g., Saccharomyces cerevisiae)

  • Extraction buffer

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • Colorimetric substrate for HRP

  • This compound and other control inhibitors

  • Plate reader

Procedure:

  • Crude Enzyme Preparation: Prepare a crude cell extract containing chitin synthase from the fungal culture.[8]

  • Enzyme Assay: In the WGA-coated plate, add the crude enzyme extract to a reaction mixture containing UDP-GlcNAc and varying concentrations of the inhibitor.[8][9]

  • Incubation: Incubate the plate to allow for chitin synthesis.

  • Detection: The newly synthesized chitin will bind to the WGA on the plate. After washing, add WGA-HRP conjugate, followed by a colorimetric substrate.

  • Quantification: Measure the absorbance using a plate reader. The signal intensity is proportional to the chitin synthase activity.

  • Data Analysis: Calculate the IC50 value of the inhibitor by plotting the enzyme activity against the inhibitor concentration.[8]

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.

Chitin_Biosynthesis_Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Polymerization Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation Inhibitor Chitin Synthase Inhibitor 13 Inhibitor->Chitin_Synthase Inhibition Genetic_Validation_Workflow cluster_knockout Gene Knockout Strategy cluster_overexpression Overexpression Strategy WT_K Wild-Type Strain CRISPR CRISPR-Cas9 Gene Editing (Target Chitin Synthase) WT_K->CRISPR Knockout Chitin Synthase Knockout Strain CRISPR->Knockout Assay_K Inhibitor Susceptibility Assay Knockout->Assay_K Result_K Increased Resistance? Assay_K->Result_K Validation_K Target Validated Result_K->Validation_K Yes WT_O Wild-Type Strain Overexpression_Vector Introduce Overexpression Vector (Chitin Synthase) WT_O->Overexpression_Vector Overexpression_Strain Overexpression Strain Overexpression_Vector->Overexpression_Strain Assay_O Inhibitor Susceptibility Assay Overexpression_Strain->Assay_O Result_O Decreased Sensitivity? Assay_O->Result_O Validation_O Target Validated Result_O->Validation_O Yes Comparative_Analysis_Logic CSI13 Chitin Synthase Inhibitor 13 Biochemical Biochemical Data (IC50, Ki) CSI13->Biochemical Alternatives Alternative Inhibitors (Polyoxin, Nikkomycin Z, etc.) Alternatives->Biochemical Genetic Genetic Validation Data (Knockout, Overexpression) Alternatives->Genetic Conclusion Comparative Efficacy and Mechanism Confidence Biochemical->Conclusion Genetic->Conclusion

References

A Comparative Analysis of Chitin Synthase Inhibitors: Profiling, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chitin (B13524), an essential polysaccharide absent in vertebrates but crucial for the structural integrity of fungal cell walls, presents a prime target for novel antifungal therapies. The enzymes responsible for its synthesis, chitin synthames (CHS), are the focus of extensive research for the development of specific and potent inhibitors. This guide provides a comparative overview of the inhibitory profiles of various chitin synthase inhibitors, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Inhibitory Profiles of Chitin Synthase Inhibitors

The efficacy of a chitin synthase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of several well-characterized and novel chitin synthase inhibitors against different fungal species and chitin synthase isoenzymes.

Inhibitor ClassInhibitor NameTarget Organism/EnzymeIC50 ValueReference
Peptidyl NucleosideNikkomycin ZCandida albicans (CaChs1)15 µM[1]
Candida albicans (CaChs2)0.8 µM[1]
Candida albicans (CaChs3)13 µM[1]
Peptidyl NucleosidePolyoxin BSclerotinia sclerotiorum (CHS)0.19 mM[2][3][4]
Peptidyl NucleosidePolyoxin DCandida albicans (CaChs2)Kᵢ = 3.2 ± 1.4 μM[5]
BenzothiazoleIMB-D10Saccharomyces cerevisiae (Chs1)17.46 ± 3.39 µg/mL[6]
Saccharomyces cerevisiae (Chs2)3.51 ± 1.35 µg/mL[6]
Saccharomyces cerevisiae (Chs3)13.08 ± 2.08 µg/mL[6]
BenzothiazoleIMB-F4Saccharomyces cerevisiae (Chs2)8.546 ± 1.42 µg/mL[6]
Saccharomyces cerevisiae (Chs3)2.963 ± 1.42 µg/mL[6]
Oxazine DerivativeRO-09-3143Candida albicans (CaChs1p)Kᵢ = 0.55 nM[7]
TriterpenoidUrsolic AcidSaccharomyces cerevisiae (CHS II)0.184 µg/mL[2][3]
Maleimide DerivativeCompound 20Sclerotinia sclerotiorum (CHS)0.12 mM[2][3][4]

Experimental Protocols

The determination of chitin synthase inhibitory activity is crucial for the discovery and characterization of new antifungal agents. The following is a detailed protocol for a commonly used non-radioactive, high-throughput in vitro assay based on the specific binding of wheat germ agglutinin (WGA) to newly synthesized chitin.[1][3][4][8][9][10]

Non-Radioactive Chitin Synthase Inhibition Assay (WGA-Based)

This method measures the amount of chitin produced by chitin synthase in the presence of an inhibitor. The newly synthesized chitin is captured on a WGA-coated microtiter plate and subsequently detected using a WGA-horseradish peroxidase (HRP) conjugate.

Materials:

  • Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans, Sclerotinia sclerotiorum)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5) containing protease inhibitors

  • Enzyme Extract: Crude or purified chitin synthase

  • WGA Coating Solution: Wheat Germ Agglutinin in a suitable buffer

  • Blocking Buffer: Bovine Serum Albumin (BSA) solution (e.g., 20 mg/mL in 50 mM Tris-HCl, pH 7.5)

  • Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-N-acetylglucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂ (or other divalent cations like Mg²⁺)

  • Test Inhibitors: Dissolved in a suitable solvent (e.g., DMSO)

  • WGA-HRP Conjugate Solution: WGA conjugated to Horseradish Peroxidase

  • HRP Substrate: e.g., 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Stop Solution: e.g., 2N H₂SO₄

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Enzyme Preparation:

    • Culture fungal cells to the mid-logarithmic growth phase.

    • Harvest cells by centrifugation and wash with lysis buffer.

    • Disrupt cells mechanically (e.g., glass beads, sonication) in lysis buffer.

    • Centrifuge the lysate to remove cell debris. The supernatant contains the crude enzyme extract. For some chitin synthases, a zymogen form may require activation by limited proteolysis (e.g., with trypsin).

  • Plate Coating:

    • Add WGA coating solution to each well of a 96-well plate and incubate overnight at room temperature.

    • Wash the wells three times with water.

    • Add blocking buffer to each well and incubate for at least 1 hour at room temperature to prevent non-specific binding.

    • Wash the wells three times with water.

  • Enzyme Reaction:

    • Prepare serial dilutions of the test inhibitors in the reaction mixture.

    • Add the reaction mixture containing the inhibitors to the WGA-coated wells. Include a control with no inhibitor.

    • Initiate the reaction by adding the enzyme extract to each well.

    • Incubate the plate at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 1-3 hours).

  • Detection:

    • Stop the reaction by washing the plate several times with water to remove unreacted substrates and unbound enzyme.

    • Add the WGA-HRP conjugate solution to each well and incubate for 30 minutes at room temperature.

    • Wash the plate thoroughly to remove unbound WGA-HRP.

    • Add the HRP substrate (TMB) to each well and incubate until a color change is observed.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control without inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

Understanding the cellular context of chitin synthesis and the workflow for inhibitor screening is essential for effective drug development. The following diagrams, created using the DOT language, illustrate these concepts.

Fungal Cell Wall Integrity (CWI) Signaling Pathway

Inhibition of chitin synthesis triggers a compensatory response known as the Cell Wall Integrity (CWI) pathway, which aims to reinforce the cell wall.[11][12][13][14][15][16][17] Understanding this pathway is critical for identifying potential synergistic drug targets and overcoming resistance mechanisms.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Wsc1 Wsc1/Mid2 (Sensors) Rho1 Rho1 (GTPase) Wsc1->Rho1 activates Pkc1 Pkc1 Rho1->Pkc1 activates MAPK_cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Mpk1) Pkc1->MAPK_cascade phosphorylates Mpk1_P Mpk1-P MAPK_cascade->Mpk1_P results in Rlm1 Rlm1/Swi4/Swi6 (Transcription Factors) Mpk1_P->Rlm1 translocates to nucleus and activates Gene_Expression Cell Wall Gene Expression (e.g., CHS genes) Rlm1->Gene_Expression induces

Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway.

Experimental Workflow for Chitin Synthase Inhibitor Screening

A typical workflow for identifying and characterizing novel chitin synthase inhibitors involves a series of in vitro and in vivo assays.

Experimental_Workflow cluster_screening Screening & Validation cluster_characterization In Vivo & Mechanistic Studies HTS High-Throughput Screening (Compound Library) In_Vitro_Assay In Vitro Chitin Synthase Assay (e.g., WGA-based) HTS->In_Vitro_Assay Identifies Hits IC50 IC50 Determination In_Vitro_Assay->IC50 Quantifies Potency MIC_Assay Antifungal Susceptibility Testing (MIC determination) IC50->MIC_Assay Selects Potent Hits Mechanism Mechanism of Action Studies (e.g., CWI pathway activation) MIC_Assay->Mechanism Confirms Cellular Activity Lead_Optimization Lead Optimization Mechanism->Lead_Optimization Informs Drug Design

References

Safety Operating Guide

Personal protective equipment for handling Chitin synthase inhibitor 13

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Chitin synthase inhibitor 13

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides general guidance on the safe handling of "this compound" based on best practices for working with novel enzyme inhibitors and powdered research chemicals. No specific Safety Data Sheet (SDS) for "this compound" was publicly available at the time of writing. Therefore, all personnel must consult the manufacturer-provided SDS upon receipt of this chemical and adhere to their institution's specific safety protocols. The information herein is intended to supplement, not replace, formal safety training and institutional procedures.

Immediate Safety Information

Due to the absence of a specific SDS, "this compound" should be handled as a potentially hazardous compound. The primary risks associated with similar powdered biochemicals include respiratory irritation upon inhalation and potential allergic reactions or irritation upon skin contact.[1][2][3] Ingestion and eye contact must also be strictly avoided.[3]

Personal Protective Equipment (PPE)

The minimum required PPE for handling "this compound" is outlined below. This should be assessed and potentially augmented based on the specific experimental conditions and a risk assessment.[4]

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile gloves (double-gloving recommended)To prevent skin contact.[5][6] Nitrile offers good protection against a range of chemicals for incidental contact.[5]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from airborne particles and potential splashes.[2][4][5]
Body Protection Fully-buttoned laboratory coatTo protect skin and clothing from contamination.[2]
Respiratory Protection Use in a certified chemical fume hood or a ventilated enclosure. If weighing powder outside of a fume hood, a fit-tested N95 respirator or higher may be necessary.To prevent inhalation of the powdered compound.[1][2]
Emergency Procedures
Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and wash with mild soap.[7] Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills of powder, gently cover with a damp paper towel to avoid raising dust. For larger spills, use a HEPA-filtered vacuum.[1] Clean the area with an appropriate solvent or detergent and water. Dispose of all cleanup materials as hazardous waste.

Operational Plan: Handling and Disposal

This section provides a step-by-step guide for the safe handling of "this compound" from receipt to disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling "this compound" in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to handling handling_solubilize Solubilize Compound handling_weigh->handling_solubilize handling_experiment Perform Experiment handling_solubilize->handling_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handling_experiment->cleanup_decontaminate Proceed to cleanup cleanup_waste Collect and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Detailed Protocol

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and dark place, away from incompatible materials, as recommended by the manufacturer. The product page for this compound suggests room temperature storage in the continental US.

  • Ensure the container is clearly labeled.

Preparation for Use:

  • Always handle "this compound" within a certified chemical fume hood to minimize inhalation risk.

  • Don all required PPE as listed in the table above.

  • Prepare all necessary equipment (e.g., spatula, weigh paper, vials, solvent) and place them inside the fume hood before opening the primary container.

Weighing and Solubilizing:

  • Carefully open the container inside the fume hood.

  • Use a clean spatula to transfer the desired amount of powder to a weigh paper or directly into a tared vial.

  • Avoid generating dust. If any powder is spilled, clean it up immediately following the spill procedures.

  • Add the desired solvent to the powder in the vial to solubilize it. Ensure the solvent is compatible with the compound.

Experimental Use:

  • Once in solution, the risk of inhalation is significantly reduced. However, continue to handle the solution with care to avoid splashes and skin contact.

  • Keep all containers with the compound clearly labeled.

Disposal Plan
  • Waste Collection: All waste materials contaminated with "this compound" (e.g., used gloves, weigh paper, pipette tips, excess solution) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Classification: While the specific hazards of this compound are unknown, it should be treated as non-hazardous chemical waste unless otherwise specified by a forthcoming SDS or institutional guidelines.[8][9][10]

  • Disposal Procedure:

    • Solid waste (gloves, contaminated paper, etc.) should be placed in a sealed bag within the hazardous waste container.

    • Liquid waste (solutions) should be collected in a separate, compatible, and sealed liquid waste container. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office for non-hazardous waste.[9][11]

    • Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[12] The defaced, rinsed container can then be disposed of in the regular trash.[9]

  • Final Disposal: All collected hazardous waste must be disposed of through your institution's official chemical waste disposal program.[12]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.